molecular formula C16H12ClN3O B15607078 Bobcat339

Bobcat339

Cat. No.: B15607078
M. Wt: 297.74 g/mol
InChI Key: QMGYGOOYCNTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bobcat339 is a useful research compound. Its molecular formula is C16H12ClN3O and its molecular weight is 297.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYGOOYCNTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bobcat339 mechanism of action on TET enzymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Evolving Mechanism of Action of Bobcat339 on TET Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound emerged as a promising small molecule tool for epigenetic research, initially characterized as a selective, cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of dioxygenases. These enzymes are crucial for DNA demethylation through the oxidation of 5-methylcytosine (B146107) (5mC). However, the understanding of this compound's mechanism of action has evolved significantly. Subsequent research has revealed that the inhibitory activity previously attributed to this compound is largely mediated by contaminating Copper(II) (Cu(II)) in commercial preparations. This guide provides a comprehensive overview of the initial proposed mechanism, the pivotal discovery of Cu(II)'s role, the current understanding of the this compound-Cu(II) interaction, and the experimental protocols used in these assessments.

The Initial Characterization: A Direct TET Inhibitor

This compound was first identified as a novel, cytosine-based inhibitor of TET enzymes, designed to serve as a molecular probe to investigate DNA methylation dynamics.[1][2] It was reported to selectively inhibit the catalytic activity of TET1 and TET2 with mid-micromolar potency.[1] This activity was shown to be specific, as it did not demonstrate significant inhibition of the DNA methyltransferase DNMT3a, an enzyme that also recognizes cytosine.[1]

The proposed mechanism involved this compound acting as a substrate mimic, binding directly to the active site of the TET enzyme.[3][4] In silico modeling suggested that its 3-biphenyl substitution was crucial for its inhibitory effect, fitting into the pocket reserved for the methyl group of 5mC.[1][4] In cellular models, treatment with this compound led to a significant reduction in global levels of 5-hydroxymethylcytosine (B124674) (5hmC), the product of TET enzyme activity, supporting its role as a functional TET inhibitor in living cells.[1][5]

Quantitative Data: Initial Findings

The inhibitory potency of this compound against TET1 and TET2 was initially quantified as follows:

EnzymeIC50 (µM)SelectivityReference
TET133>15-fold vs. DNMT3a[1]
TET273>6-fold vs. DNMT3a[1]
DNMT3a>500-[1]

A Paradigm Shift: The Role of Copper(II) Contamination

A critical 2022 study published in ACS Medicinal Chemistry Letters challenged the established mechanism of this compound.[6][7][8] Researchers synthesized this compound in-house and, after careful purification, found it had minimal to no inhibitory activity against recombinant human TET1 or TET2 at previously reported concentrations.[6][7]

This led to the investigation of commercial batches of this compound, which revealed that their inhibitory activity was directly correlated with the presence of contaminating Cu(II).[6][7] Further experiments demonstrated that Cu(II) alone could inhibit TET enzymes and that the combination of purified this compound and Cu(II) resulted in more potent inhibition than Cu(II) alone, suggesting a synergistic interaction.[5][7]

Logical Flow of the Re-evaluation

The following diagram illustrates the logical workflow that led to the revised understanding of this compound's mechanism.

Caption: Logical workflow of the scientific inquiry that revised this compound's mechanism.

Current Understanding: A Cu(II)-Dependent Mechanism

The current evidence strongly suggests that this compound is not a direct inhibitor of TET enzymes at the concentrations previously reported.[6][7] Instead, its observed biological effects are primarily driven by contaminating Cu(II). The this compound molecule appears to enhance the inhibitory potential of Cu(II), although the precise biochemical nature of this synergistic interaction requires further investigation.[7] This finding has significant implications for the interpretation of studies that have used this compound as a selective TET inhibitor.

Proposed Mechanisms of Action

The two competing hypotheses for this compound's action are depicted below.

cluster_0 Initial Hypothesis: Direct Inhibition cluster_1 Current Model: Cu(II)-Mediated Inhibition B339_1 This compound TET_1 TET Enzyme Active Site B339_1->TET_1 Binds Inhibition_1 Inhibition of 5mC Oxidation TET_1->Inhibition_1 Leads to B339_2 This compound Complex This compound-Cu(II) Complex B339_2->Complex Cu Copper(II) Cu->Complex TET_2 TET Enzyme Complex->TET_2 Binds Inhibition_2 Potent Inhibition of 5mC Oxidation TET_2->Inhibition_2 Leads to

Caption: Contrasting models for the mechanism of action of this compound on TET enzymes.

Key Experimental Protocols

The following are summaries of key experimental methods used to assess the activity of this compound.

In Vitro TET Enzyme Activity Assay (LC-MS/MS Based)

This method provides a quantitative measure of TET enzyme activity by detecting the formation of 5hmC.[7]

  • Reaction Setup:

    • Prepare a reaction mixture containing the catalytic domain of recombinant human TET1 or TET2.

    • Add a 5mC-containing DNA duplex substrate.

    • Include necessary cofactors: α-ketoglutarate, Fe(II), and L-ascorbic acid.

    • Add the test compound (e.g., this compound, CuSO₄) dissolved in a suitable solvent (e.g., DMSO) or the solvent control.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quench: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • DNA Digestion: Digest the DNA substrate to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Analysis:

    • Analyze the resulting nucleoside mixture using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • Quantify the amounts of 5mC and 5hmC by comparing them to stable isotope-labeled internal standards.

    • Calculate percent conversion of 5mC to 5hmC and determine the inhibitory activity relative to the DMSO control.

cluster_workflow LC-MS/MS TET Activity Assay Workflow A 1. Reaction Mix: TET Enzyme + 5mC DNA + Cofactors + this compound/Cu(II) B 2. Incubate (e.g., 37°C, 30 min) A->B C 3. Quench Reaction (e.g., EDTA) B->C D 4. Enzymatic Digestion to Nucleosides C->D E 5. LC-MS/MS Analysis D->E F 6. Quantify 5hmC/5mC Ratio vs. Control E->F

Caption: Experimental workflow for the quantitative LC-MS/MS-based TET activity assay.

Cellular 5hmC Quantification (Dot Blot Assay)

This protocol assesses the global levels of 5hmC in genomic DNA from treated cells.[1][7]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HT-22 mouse hippocampal neurons or Hep3B human liver cancer cells) under standard conditions.[1][7]

    • Treat cells with the desired concentration of this compound (or control) for a specified duration (e.g., 24-48 hours).[5][7]

  • Genomic DNA Extraction: Lyse the cells and purify genomic DNA using a standard extraction kit or protocol.

  • DNA Denaturation: Denature the purified DNA by heating.

  • Dot Blotting:

    • Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.

    • Crosslink the DNA to the membrane (e.g., UV irradiation).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for 5hmC.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and visualize the signal.

    • Quantify the dot intensity using densitometry. To normalize for the amount of DNA spotted, the membrane can be stained with Methylene Blue.

Other Reported Biological Activities

Despite the controversy surrounding its direct mechanism of action, this compound has been used in various studies to probe biological systems, yielding several reported effects:

  • TET3 Degradation: One study suggested that this compound induces the degradation of TET3 protein, indicating a potential mechanism distinct from direct catalytic inhibition.[9]

  • Osteoblast Differentiation: Treatment with this compound was shown to inhibit osteoblast differentiation by increasing 5mC levels at the promoter of the key transcription factor Sp7.[10]

  • Cancer Research: In models of diffuse midline glioma, this compound, alone or in combination with the 2-hydroxyglutarate (2HG), reduced 5hmC levels and induced apoptosis.[11]

It is crucial for researchers to interpret these findings in light of the new evidence that Cu(II) is a necessary cofactor for this compound's TET-inhibitory activity.

Conclusion and Future Directions

This compound serves as a compelling case study in the importance of rigorous chemical characterization and reagent purity in biomedical research. Initially lauded as a selective, direct TET inhibitor, its activity is now understood to be dependent on the presence of Cu(II). While this complicates its use as a straightforward molecular probe, the synergistic inhibitory effect of the this compound-Cu(II) mixture remains a phenomenon of interest.

For drug development professionals, this story underscores the need for caution when progressing hits from screening campaigns. For researchers, it highlights that previously published data using this compound should be re-evaluated, considering that the observed effects may be due to Cu(II) or a combination of this compound and Cu(II), rather than direct, selective TET inhibition by the molecule alone. Future work should focus on elucidating the precise structure and mechanism of the inhibitory this compound-Cu(II) complex to determine if this unique entity can be leveraged for therapeutic or research purposes.

References

The Evolving Role of Bobcat339 in DNA Demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of DNA demethylation, a critical process in epigenetic regulation, relies on specific molecular tools to probe the function of key enzymes. Bobcat339, a synthetic cytosine derivative, emerged as a promising inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which are central to the initiation of DNA demethylation. Initially reported to exhibit mid-micromolar inhibitory activity against TET1 and TET2, this compound was adopted by researchers to investigate the roles of these enzymes in various biological processes. However, subsequent rigorous investigation revealed that the inhibitory activity of this compound is not intrinsic but is instead mediated by contaminating copper(II) from its synthesis. More recent studies have further reshaped our understanding, suggesting a novel role for this compound as a degrader of TET3. This technical guide provides an in-depth analysis of the scientific journey of this compound, presenting the initial findings, the critical re-evaluation of its mechanism, and its emerging role as a TET3 degrader. We include a compilation of the quantitative data, detailed experimental protocols from the key studies, and pathway and workflow diagrams to offer a comprehensive resource for researchers in the field of epigenetics and drug development.

Introduction to DNA Demethylation and TET Enzymes

DNA methylation, primarily at the 5th position of cytosine (5-methylcytosine or 5mC), is a fundamental epigenetic mark essential for regulating gene expression, cellular differentiation, and maintaining cell identity.[1] The removal of these methyl marks, or DNA demethylation, is equally crucial for dynamic gene regulation. The Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases, comprising TET1, TET2, and TET3, initiates the DNA demethylation process.[1] These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1] These oxidized forms can lead to passive demethylation by dilution during DNA replication or be actively replaced by unmodified cytosine through the base excision repair (BER) pathway. Given their central role, the dysregulation of TET enzymes has been implicated in various diseases, including cancer, making them attractive therapeutic targets.

This compound: Initial Discovery as a TET Inhibitor

In 2019, Chua et al. reported the discovery of this compound as a novel, potent, and selective cytosine-based inhibitor of TET enzymes.[2][3] This was a significant development, as it offered a much-needed tool to probe TET function.

Reported Activity and Selectivity

This compound was reported to inhibit TET1 and TET2 with mid-micromolar efficacy. A key finding was its selectivity for TET enzymes over DNA methyltransferases (DNMTs), with no significant inhibition of DNMT3a observed at concentrations up to 500 μM.[3] This selectivity was a crucial attribute, as it suggested that this compound could be used to study the effects of inhibiting demethylation without directly affecting the methylation machinery. In cellular assays, treatment of mouse hippocampal neurons with this compound was shown to reduce global levels of 5hmC, consistent with TET enzyme inhibition.[3]

A Critical Re-evaluation: The Role of Copper(II) Contamination

In 2022, a study by Weirath et al. fundamentally challenged the initial understanding of this compound's mechanism of action.[1] Their research demonstrated that the observed TET inhibition was not due to this compound itself but rather to contaminating copper(II) ions remaining from the synthesis process.[1]

Unveiling the True Inhibitor

The synthesis of this compound involves a copper-mediated Ullman coupling reaction.[3] The study by Weirath and colleagues revealed that commercially available this compound preparations with higher levels of copper contamination exhibited significant TET inhibition, while highly purified, copper-free this compound showed minimal to no activity against TET1 and TET2 in vitro.[1] Furthermore, they demonstrated that the combination of pure this compound and copper(II) was a more potent inhibitor of TET1 than copper(II) alone, suggesting that this compound might act as a chelating agent, enhancing the delivery or effect of copper on the enzyme.[1]

Cellular Assay Confirmation

Consistent with their in vitro findings, the researchers showed that treatment of Hep3B cells with a copper-contaminated batch of this compound led to a significant decrease in genomic 5hmC levels. In contrast, treatment with a purified, low-copper batch of this compound had no effect on 5hmC levels.[1]

An Emerging New Role: this compound as a TET3 Degrader

Adding another layer of complexity to the this compound story, a 2023 study by Li et al. proposed a novel mechanism of action: the induction of TET3 protein degradation.[4] This finding suggests that this compound, when free of copper contamination, may have a distinct biological activity.

Destabilization of TET3

The study showed that treatment of neuronal cells with copper-free this compound led to a significant reduction in TET3 protein levels, while not affecting TET3 mRNA levels.[4] They demonstrated that this compound destabilizes the TET3 protein, leading to its degradation.[4] This effect was observed both in mouse and human neuronal cells, suggesting a conserved mechanism.[4] This newfound activity of this compound as a TET3 degrader opens up new avenues for its use as a research tool and potentially as a therapeutic agent in contexts where TET3 is a relevant target, such as in certain neurological disorders.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound Against TET Enzymes (Chua et al., 2019)

EnzymeIC50 (μM)
TET133
TET273
DNMT3a>500

Table 2: Re-evaluation of this compound's In Vitro TET Inhibition (Weirath et al., 2022)

Compound/ConditionTET1 Activity (% of Control)TET2 Activity (% of Control)
In-house synthesized this compound (low Cu)No significant inhibitionNo significant inhibition
Commercial this compound (low Cu)No significant inhibitionNo significant inhibition
Commercial this compound (high Cu)Significant inhibitionSignificant inhibition
Cu(II) aloneConcentration-dependent inhibitionConcentration-dependent inhibition
In-house this compound + Cu(II)More potent inhibition than Cu(II) aloneNot reported

Table 3: Effect of this compound on Global 5hmC Levels in Cultured Cells

StudyCell LineThis compound TreatmentObserved Effect on 5hmC
Chua et al., 2019HT-22 (mouse hippocampal neurons)10 μM for 24hSignificant reduction
Weirath et al., 2022Hep3B50 μM for 48h (high Cu batch)Significant reduction
Weirath et al., 2022Hep3B50 μM for 48h (low Cu batch)No significant reduction

Experimental Protocols

In Vitro TET Enzyme Activity Assay (LC-MS/MS-based)

This protocol is a synthesis of the methodology described by Weirath et al. for quantifying TET activity.

  • Reaction Setup:

    • Prepare a reaction mixture containing the TET enzyme (catalytic domain of human TET1 or TET2), a hemimethylated DNA oligonucleotide substrate, and a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 75 mM KCl, 1 mM DTT, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 100 μM (NH₄)₂Fe(SO₄)₂·6H₂O).

    • Add the test compound (e.g., this compound dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching and DNA Digestion:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • Digest the DNA substrate to nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the levels of 5mC and its oxidized derivatives (5hmC, 5fC, 5caC) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Calculate the percent conversion of 5mC to its oxidized products to determine the enzyme activity. The inhibitory effect of the compound is calculated relative to the vehicle control.

Global 5hmC Quantification in Genomic DNA (Dot Blot Assay)

This protocol is based on the methods described in the studies by Chua et al. and Weirath et al.

  • Genomic DNA Extraction:

    • Treat cultured cells with the test compound (e.g., this compound) or vehicle control for the desired duration.

    • Harvest the cells and extract genomic DNA using a commercial kit, ensuring high purity.

  • DNA Denaturation and Membrane Spotting:

    • Denature the genomic DNA (e.g., 1 µg) by heating at 95-100°C for 10 minutes in a denaturing solution (e.g., 0.1 M NaOH).

    • Neutralize the solution and spot the denatured DNA onto a positively charged nylon membrane.

    • Immobilize the DNA onto the membrane by UV cross-linking.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the dot intensity using densitometry software. Methylene blue staining of the membrane can be used as a loading control to normalize the 5hmC signal.

Visualizations: Pathways and Workflows

DNA Demethylation Pathway Initiated by TET Enzymes

DNA_Demethylation_Pathway cluster_TET TET Enzyme Action cluster_Repair Base Excision Repair 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET (1,2,3) 5fC 5-formylcytosine 5hmC->5fC TET (1,2,3) 5caC 5-carboxylcytosine 5fC->5caC TET (1,2,3) TDG Thymine DNA Glycosylase 5caC->TDG BER Base Excision Repair Machinery TDG->BER Cytosine Unmodified Cytosine BER->Cytosine

Caption: The TET-initiated active DNA demethylation pathway.

The Evolving Mechanism of this compound

Bobcat339_Mechanism cluster_Initial Initial Hypothesis (Chua et al., 2019) cluster_Reevaluation Re-evaluation (Weirath et al., 2022) cluster_NewRole Emerging Role (Li et al., 2023) Bobcat339_initial This compound TET_Enzyme_initial TET1/2 Bobcat339_initial->TET_Enzyme_initial Inhibits Demethylation_initial DNA Demethylation TET_Enzyme_initial->Demethylation_initial Bobcat339_pure Pure this compound TET_Enzyme_re TET1/2 Bobcat339_pure->TET_Enzyme_re Minimal Inhibition Copper Copper(II) Copper->TET_Enzyme_re Inhibits Demethylation_re DNA Demethylation TET_Enzyme_re->Demethylation_re Bobcat339_degrader This compound TET3 TET3 Protein Bobcat339_degrader->TET3 Induces Degradation Protein Degradation TET3->Degradation

Caption: The shifting understanding of this compound's molecular mechanism.

Experimental Workflow for Validating TET Inhibitors

TET_Inhibitor_Validation_Workflow Start Putative TET Inhibitor Purification Rigorous Purification (e.g., HPLC) Start->Purification Characterization Purity and Identity Confirmation (NMR, MS) Purification->Characterization Contaminant_Analysis Analysis for Contaminants (e.g., ICP-MS for metals) Characterization->Contaminant_Analysis In_Vitro_Assay In Vitro TET Activity Assay (LC-MS/MS) Contaminant_Analysis->In_Vitro_Assay Cellular_Assay Cellular 5hmC Quantification (Dot Blot, LC-MS/MS) In_Vitro_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (vs. other dioxygenases, DNMTs) Cellular_Assay->Selectivity_Panel Validated Validated TET Inhibitor Selectivity_Panel->Validated

Caption: A suggested workflow for the validation of putative TET inhibitors.

Conclusion and Recommendations

The story of this compound serves as a critical case study in the field of chemical biology and drug discovery. It underscores the importance of rigorous purification and characterization of small molecule probes before their widespread adoption and interpretation of their biological effects. For researchers who have previously used this compound under the assumption of direct TET1/2 inhibition, a re-evaluation of their findings in the context of the confounding role of copper contamination is warranted.

Moving forward, the scientific community should approach this compound with a nuanced understanding. Copper-contaminated preparations may still be useful for studying the effects of copper-mediated TET inhibition, provided the copper content is known and controlled for. Purified this compound, on the other hand, should no longer be considered a direct inhibitor of TET1 and TET2. Instead, its newly identified role as a TET3 degrader presents an exciting opportunity for its use as a tool to specifically probe the function of TET3 in various biological systems.

For drug development professionals, the this compound saga is a reminder of the potential for synthetic artifacts to masquerade as specific inhibitors. It highlights the necessity of robust validation workflows, including analytical chemistry to ensure purity and rule out contaminants, to avoid misinterpretation of structure-activity relationships and biological outcomes. The evolving understanding of this compound, from a putative inhibitor to a contaminant-dependent effector and a protein degrader, exemplifies the dynamic and self-correcting nature of scientific inquiry.

References

In-Depth Technical Guide: The Biological Activity of Bobcat339 in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 is a novel, cytosine-based small molecule that has garnered significant attention in the field of epigenetics. Initially identified as a potent inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, its mechanism of action and biological activities have been the subject of both promising research and scientific debate. This technical guide provides a comprehensive overview of the biological activity of this compound in epigenetic regulation, presenting key quantitative data, detailed experimental protocols, and a discussion of its proposed mechanisms of action.

Core Mechanism of Action: TET Enzyme Inhibition

This compound was first described as a selective inhibitor of TET enzymes, which are critical regulators of DNA methylation dynamics. TET enzymes catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), thereby promoting DNA demethylation and influencing gene expression.[1][2]

Quantitative Data on TET Inhibition

The inhibitory activity of this compound against TET1 and TET2 has been quantified, demonstrating mid-micromolar efficacy. Notably, it shows selectivity for TET enzymes over DNA methyltransferase 3a (DNMT3a), the enzyme responsible for writing new methylation marks.

Target EnzymeIC50 (μM)Reference
TET133[3][4]
TET273[3][4]
DNMT3a>500[3]

Controversy and an Alternative Mechanism: Copper Contamination and TET3 Degradation

Subsequent research has introduced a critical consideration regarding the inhibitory activity of this compound. A study by Weirath et al. (2022) suggested that the observed TET inhibition by some commercial preparations of this compound is mediated by contaminating Copper(II) ions.[5] Their research indicated that highly purified this compound alone has minimal inhibitory activity against TET1 and TET2 at the previously reported concentrations.[5]

Adding another layer of complexity, recent studies have proposed an alternative mechanism of action for this compound, independent of direct TET inhibition. Research suggests that this compound can induce the degradation of TET3 protein.[6] This finding opens up new avenues for understanding the compound's biological effects, particularly in contexts where TET3 plays a significant role.

Signaling Pathway: Proposed Mechanisms of this compound Action

The dual proposed mechanisms of this compound can be visualized as follows:

Bobcat339_Mechanisms cluster_inhibition TET Inhibition Pathway cluster_degradation TET3 Degradation Pathway Bobcat339_Cu This compound + Cu(II) TET1_2 TET1/TET2 Bobcat339_Cu->TET1_2 Inhibition _5hmC_1 5hmC TET1_2->_5hmC_1 Oxidation _5mC_1 5mC Bobcat339_pure This compound (pure) TET3 TET3 Protein Bobcat339_pure->TET3 Induces Degradation Proteasomal Degradation TET3->Degradation

Proposed mechanisms of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro TET Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the catalytic activity of recombinant TET enzymes.[7]

Materials:

  • Recombinant TET1 and TET2 enzymes

  • Methylated DNA substrate

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 1 mM DTT, 2 mM ascorbic acid)

  • This compound

  • 5hmC-specific antibody

  • Fluorogenic secondary antibody

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the methylated DNA substrate.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the recombinant TET enzyme and the this compound dilutions to the wells.

  • Incubate the plate to allow the enzymatic reaction to proceed.

  • Wash the wells and add the primary antibody specific for 5hmC.

  • Incubate, then wash the wells again.

  • Add the fluorogenic secondary antibody and incubate.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition at each this compound concentration to determine the IC50 value.

Cellular 5hmC Quantification Assay (ELISA)

This assay is used to determine the effect of this compound on global 5hmC levels in cells.[3][7]

Materials:

  • HT-22 mouse hippocampal neurons

  • Cell culture medium

  • This compound

  • DNA extraction kit

  • 5hmC ELISA kit

Procedure:

  • Culture HT-22 cells to the desired confluency.

  • Treat the cells with 10 µM this compound (or vehicle control, e.g., 1% DMSO) for 24 hours.[3]

  • Harvest the cells and extract genomic DNA using a DNA extraction kit.

  • Quantify the global 5hmC levels in the extracted DNA using a 5hmC-specific ELISA kit, following the manufacturer's instructions.

  • Compare the 5hmC levels in this compound-treated cells to the vehicle-treated controls.

TET3 Protein Degradation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the protein levels of TET3.[6]

Materials:

  • GT1-7 or SH-SY5Y cells

  • Cell culture medium

  • This compound

  • SDS sample buffer

  • Primary antibodies (anti-TET3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Culture GT1-7 or SH-SY5Y cells in 24-well plates.

  • Treat cells with 10 µM this compound or vehicle for 6 hours.[6]

  • Lyse the cells in SDS sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against TET3 and a loading control (e.g., GAPDH).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of TET3 protein.

In Vivo Mouse Model of Stroke (tMCAO)

This protocol describes a general procedure for evaluating the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of stroke.

Materials:

  • Male C57BL/6 mice

  • Isoflurane anesthesia

  • Surgical instruments for tMCAO

  • This compound solution for injection (e.g., dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[8]

  • Apparatus for neurological scoring

Procedure:

  • Induce transient focal cerebral ischemia by tMCAO for a specified duration (e.g., 60 minutes).

  • Administer this compound or vehicle via intraperitoneal injection at a specific time point relative to the ischemic insult.

  • After a defined reperfusion period, assess neurological deficits using a standardized scoring system.

  • Harvest brain tissue for analysis of infarct volume (e.g., by TTC staining) and other molecular markers.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the different proposed activities of this compound.

TET_Inhibition_Workflow start Start: Investigate TET Inhibition in_vitro In Vitro Assay: Recombinant TET1/TET2 + this compound start->in_vitro cell_based Cell-Based Assay: Treat cells (e.g., HT-22) with this compound start->cell_based measure_hmc Measure 5hmC production (e.g., Fluorometry, LC-MS) in_vitro->measure_hmc calculate_ic50 Calculate IC50 measure_hmc->calculate_ic50 conclusion Conclusion: Assess TET inhibitory activity calculate_ic50->conclusion extract_dna Extract Genomic DNA cell_based->extract_dna quantify_hmc Quantify global 5hmC (e.g., ELISA, Dot Blot) extract_dna->quantify_hmc compare_levels Compare 5hmC levels to control quantify_hmc->compare_levels compare_levels->conclusion

Workflow for Investigating TET Inhibition.

TET3_Degradation_Workflow start Start: Investigate TET3 Degradation treat_cells Treat cells (e.g., GT1-7, SH-SY5Y) with pure this compound start->treat_cells lyse_cells Lyse cells and prepare protein extracts treat_cells->lyse_cells proteasome_inhibitor Optional: Co-treat with proteasome inhibitor (e.g., MG132) treat_cells->proteasome_inhibitor western_blot Perform Western Blot for TET3 lyse_cells->western_blot quantify_tet3 Quantify TET3 protein levels (normalize to loading control) western_blot->quantify_tet3 conclusion Conclusion: Determine effect on TET3 protein stability quantify_tet3->conclusion proteasome_inhibitor->lyse_cells

Workflow for Investigating TET3 Degradation.

Conclusion

This compound is a multifaceted molecule with significant implications for epigenetic research and therapeutic development. While its role as a direct TET inhibitor is now understood to be potentially dependent on the presence of copper, the discovery of its ability to induce TET3 degradation has opened new and exciting research directions. For researchers and drug development professionals, it is crucial to consider these different mechanisms of action and to use highly purified this compound to dissect its precise biological effects. The detailed protocols and workflows provided in this guide offer a solid foundation for further investigation into the epigenetic regulatory functions of this intriguing compound.

References

In Silico Modeling of Bobcat339 Binding to the TET Active Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ten-Eleven Translocation (TET) family of enzymes, crucial regulators of DNA methylation, have emerged as significant targets in epigenetic drug discovery. Bobcat339, a cytosine-based compound, was initially identified as a promising inhibitor of TET1 and TET2. In silico modeling played a pivotal role in rationalizing its activity and guiding further exploration of cytosine-based TET inhibitors. This technical guide provides an in-depth overview of the computational approaches used to model the binding of Bobcat3s9 to the TET active site. It details the methodologies for homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, this guide presents the quantitative data on this compound's inhibitory activity and discusses the critical controversy surrounding the potential role of copper(II) contamination in its observed effects. Experimental protocols for assessing TET activity and cellular 5-hydroxymethylcytosine (B124674) (5hmC) levels are also provided to offer a comprehensive resource for researchers in the field.

Introduction to TET Enzymes and this compound

The TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases, comprising TET1, TET2, and TET3, are central to the process of active DNA demethylation.[1][2] They catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1] This process is fundamental for gene regulation, and its dysregulation is implicated in various diseases, including cancer.[1][3]

This compound is a synthetic cytosine derivative that was developed as a potential inhibitor of TET enzymes.[4] Initial studies reported it to have mid-micromolar inhibitory activity against TET1 and TET2, while showing no significant inhibition of DNA methyltransferase 3a (DNMT3a).[4] In silico modeling was instrumental in understanding the structural basis for its inhibitory action.[4] However, subsequent research has raised questions about the intrinsic activity of this compound, suggesting that its inhibitory effects may be mediated by contaminating copper(II) ions.[5][6] This guide will delve into both the computational modeling of its binding and the experimental context of its activity.

In Silico Modeling of this compound-TET Interaction

Computational modeling has been a key tool in elucidating the binding mechanism of this compound to the active site of TET enzymes. The general workflow for such an in silico investigation is outlined below.

G cluster_0 In Silico Modeling Workflow Homology Modeling Homology Modeling Molecular Docking Molecular Docking Homology Modeling->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation

Caption: General workflow for in silico modeling of ligand-protein interactions.

Homology Modeling of the TET1 Catalytic Domain

As a crystal structure for the full-length TET1 enzyme was not available, a homology model of its catalytic domain was constructed. This is a common and effective approach when a high-resolution structure of a homologous protein is available.

Experimental Protocol: Homology Modeling

  • Template Selection: The crystal structure of the human TET2 catalytic domain in complex with DNA (PDB ID: 4NM6) serves as an excellent template due to the high degree of homology in the active sites of TET1 and TET2.[4][7]

  • Sequence Alignment: The amino acid sequence of the human TET1 catalytic domain is aligned with the sequence of the TET2 template using a sequence alignment tool such as BLAST or ClustalW.

  • Model Building: A homology modeling software, such as MODELLER or SWISS-MODEL, is used to generate a three-dimensional model of the TET1 catalytic domain based on the sequence alignment and the template structure.

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK and Ramachandran plot analysis to ensure that the stereochemical parameters are within acceptable limits.

Molecular Docking of this compound

Molecular docking simulations were performed to predict the binding pose and affinity of this compound within the active site of the modeled TET1 and the known TET2 structure.

Experimental Protocol: Molecular Docking

  • Protein and Ligand Preparation: The homology model of TET1 and the crystal structure of TET2 are prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the active site. The three-dimensional structure of this compound is generated and optimized using a chemistry software like ChemDraw or Avogadro.

  • Grid Generation: A grid box is defined around the active site of the TET enzyme. The dimensions of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations.[8][9] The software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the active site residues of TET1/TET2, are examined.

The in silico modeling predicted that this compound binds in the active site of both TET1 and TET2.[4] The 3-biphenyl substitution on the cytosine scaffold was found to be crucial for its inhibitory activity.[4]

Molecular Dynamics Simulations

To investigate the stability of the this compound-TET complex and to gain insights into the dynamic nature of their interaction, molecular dynamics (MD) simulations are performed.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked complex of this compound with TET1 or TET2 is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field Selection: A suitable force field, such as AMBER, is chosen to describe the atomic interactions of the protein, ligand, water, and ions.[10][11][12]

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to identify persistent intermolecular interactions.

Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity, binding free energy calculations, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can be performed on the MD simulation trajectories.[13][14][15]

Quantitative Data on this compound Activity

The following tables summarize the reported quantitative data for this compound's interaction with TET enzymes.

Table 1: In Vitro Inhibitory Activity of this compound

EnzymeIC50 (μM)Reference
TET133[4][16]
TET273[4][16]
DNMT3a>500[4]

Table 2: Calculated Binding Affinities of this compound

EnzymeCalculated ΔGBinding (kcal/mol)Reference
TET1-10.23[4]
TET2-10.08[4]

The this compound and Copper(II) Controversy

A significant development in the understanding of this compound's activity is the finding that its inhibitory effect on TET enzymes may be largely attributed to contaminating copper(II) ions from its synthesis.[5][6]

G cluster_0 This compound Activity Controversy Initial Reports This compound is a direct TET1/TET2 inhibitor Subsequent Findings Inhibitory activity is mediated by Cu(II) contamination Initial Reports->Subsequent Findings Contradicted by Cu(II) Copper(II) ions Cu(II)->Subsequent Findings Proposed true inhibitory species

Caption: Logical relationship of the this compound activity controversy.

Studies have shown that highly purified this compound has minimal inhibitory activity against TET1 and TET2.[5] However, when contaminated with copper(II), or when copper(II) is added to the assay, significant inhibition is observed.[5] It is hypothesized that Cu(II) may displace the essential Fe(II) cofactor in the TET active site, leading to enzyme inactivation.[5] This finding underscores the critical importance of compound purity in drug discovery and mechanistic studies.

Experimental Protocols for TET Inhibition Assessment

To experimentally validate the findings from in silico modeling and to assess the inhibitory potential of compounds like this compound, the following experimental protocols are commonly employed.

In Vitro TET Enzyme Inhibition Assay (Fluorometric)

This assay measures the activity of TET enzymes by detecting the conversion of a methylated DNA substrate to a hydroxymethylated product.[1][2][17]

Experimental Protocol: Fluorometric TET Inhibition Assay

  • Plate Preparation: A microplate is coated with a methylated DNA substrate.

  • Inhibitor Preparation: Serial dilutions of the test compound (e.g., this compound) are prepared.

  • Enzymatic Reaction: Recombinant TET1 or TET2 enzyme is added to the wells along with the assay buffer and the inhibitor dilutions. The reaction is incubated to allow for the conversion of 5mC to 5hmC.

  • Detection: The amount of 5hmC produced is detected using a specific antibody followed by a fluorogenic secondary antibody.

  • Data Analysis: The fluorescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular 5hmC Quantification by Dot Blot

This assay is used to determine the effect of a TET inhibitor on global 5hmC levels in cells.[5][18][19][20][21]

Experimental Protocol: 5hmC Dot Blot Assay

  • Cell Treatment: Cells (e.g., HT-22 mouse hippocampal neuronal cell line) are treated with the test compound at various concentrations for a specific duration.[4]

  • Genomic DNA Extraction: Genomic DNA is extracted from the treated and untreated cells.

  • DNA Denaturation and Spotting: The extracted DNA is denatured and spotted onto a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for 5hmC, followed by an HRP-conjugated secondary antibody.

  • Detection and Quantification: The signal is detected using a chemiluminescence reagent, and the dot intensity is quantified using densitometry to determine the relative levels of 5hmC.

Signaling Pathways and Experimental Workflows

The inhibition of TET enzymes has downstream effects on various signaling pathways involved in gene expression and cellular differentiation.

G cluster_0 TET-Mediated DNA Demethylation Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes C Cytosine 5caC->C TDG/BER TET Enzymes TET Enzymes This compound This compound This compound->TET Enzymes Inhibition TDG/BER TDG/BER Pathway

Caption: Simplified TET-mediated DNA demethylation pathway and the point of inhibition by this compound.

Conclusion

In silico modeling has been an invaluable tool in the study of this compound's interaction with the TET active site, providing a structural rationale for its initial identification as a TET inhibitor. The computational workflow, encompassing homology modeling, molecular docking, and molecular dynamics simulations, offers a powerful approach for the discovery and optimization of novel epigenetic modulators. However, the case of this compound also serves as a crucial reminder of the importance of rigorous experimental validation, particularly concerning compound purity. The controversy surrounding the role of copper(II) in its activity highlights the synergy required between computational and experimental approaches in drug development. This guide provides researchers with a comprehensive overview of the methodologies and key considerations for investigating TET inhibitors, facilitating further advancements in the field of epigenetics.

References

Bobcat339 as a Pharmacological Probe for 5-hydroxymethylcytosine (5hmC) Levels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339, a synthetic cytosine analog, has emerged as a controversial yet significant pharmacological tool in the study of epigenetics, specifically in the modulation of 5-hydroxymethylcytosine (B124674) (5hmC) levels. Initially reported as a direct inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5hmC, subsequent studies have challenged this mechanism, suggesting its activity is critically dependent on the presence of contaminating copper(II) ions. This technical guide provides a comprehensive overview of this compound, presenting the conflicting evidence regarding its mechanism of action, detailed experimental protocols for its use and for the quantification of 5hmC, and a summary of its applications in various biological contexts. The aim is to equip researchers with the necessary information to critically evaluate and effectively utilize this compound as a pharmacological probe.

Introduction: The Role of TET Enzymes and 5hmC in Epigenetics

DNA methylation, primarily the addition of a methyl group to the 5th position of cytosine (5mC), is a fundamental epigenetic modification involved in gene silencing and the maintenance of genomic stability. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) revolutionized our understanding of DNA demethylation. These enzymes iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), initiating a pathway for the restoration of unmodified cytosine. 5hmC is now recognized not just as an intermediate in demethylation but as a stable epigenetic mark with its own distinct regulatory functions.

The development of small molecule inhibitors of TET enzymes is of great interest for both basic research and therapeutic applications, as dysregulation of TET activity and 5hmC levels is implicated in various diseases, including cancer. This compound was introduced as a promising cytosine-based TET inhibitor, offering a tool to pharmacologically modulate 5hmC levels and study the downstream consequences.

This compound: A Tale of Two Mechanisms

The narrative of this compound as a pharmacological probe is defined by conflicting reports on its mechanism of action. Understanding both perspectives is crucial for the interpretation of experimental results.

The Initial Discovery: A Direct TET Inhibitor

In 2019, Chua et al. first described this compound as a potent and selective inhibitor of TET1 and TET2.[1] Their study presented evidence that this compound directly binds to the active site of TET enzymes, thereby blocking their catalytic activity.

A Critical Re-evaluation: The Role of Copper(II) Contamination

A subsequent study by Weirath et al. in 2022 challenged the findings of Chua et al.[2] Their research indicated that the inhibitory activity of commercially available this compound was attributable to contamination with copper(II) ions, a known inhibitor of TET enzymes. They demonstrated that highly purified this compound, devoid of copper, exhibited minimal to no inhibition of TET1 and TET2 at the previously reported concentrations.

This finding suggests that this compound may act as a carrier for copper(II) ions, facilitating their entry into the cell or their interaction with the TET enzyme. This has significant implications for the interpretation of studies using this compound, as the observed effects may be due to copper toxicity or off-target effects of copper rather than direct TET inhibition by this compound itself.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial and the critical studies on this compound.

Table 1: In Vitro TET Enzyme Inhibition

CompoundTarget EnzymeReported IC50 (Chua et al., 2019)[1]Observed Inhibition (Weirath et al., 2022)[2]
This compoundTET133 µMNo significant inhibition with pure compound
This compoundTET273 µMNo significant inhibition with pure compound
This compound + Cu(II)TET1Not reportedPotent inhibition
This compound + Cu(II)TET2Not reportedPotent inhibition

Table 2: Cellular 5hmC Reduction

Cell LineTreatmentConcentrationDurationReported Outcome (Chua et al., 2019)[1]Observed Outcome (Weirath et al., 2022)[2]
HT-22This compound10 µM24 hoursSignificant reduction in global 5hmCNot tested
Hep3BThis compound (commercial, Cu-contaminated)50 µM48 hoursNot testedSignificant reduction in global 5hmC
Hep3BThis compound (purified, no Cu)50 µM48 hoursNot testedNo significant reduction in global 5hmC

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the quantification of 5hmC levels.

In Vitro TET Enzyme Inhibition Assay (ELISA-based)

This protocol is adapted from the general methodology described in the initial studies of TET inhibitors.

Materials:

  • Recombinant human TET1 or TET2 catalytic domain

  • Methylated DNA substrate (e.g., a biotinylated oligonucleotide with a single 5mC)

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 75 mM KCl, 1 mM DTT, 1 mM α-ketoglutarate, 1 mM ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)

  • This compound (and a copper-free control if investigating the controversy)

  • Anti-5hmC antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Streptavidin-coated 96-well plates

Procedure:

  • Coat the streptavidin-coated 96-well plate with the biotinylated methylated DNA substrate by incubating for 1 hour at room temperature.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the recombinant TET enzyme and the this compound dilutions to the wells.

  • Incubate the plate at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.

  • Wash the plate three times with wash buffer.

  • Add the anti-5hmC primary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution and read the absorbance at 450 nm using a microplate reader.

Cellular Global 5hmC Quantification (Dot Blot Assay)

This protocol provides a semi-quantitative method to assess changes in global 5hmC levels in cells treated with this compound.

Materials:

  • Cells of interest (e.g., HT-22, Hep3B)

  • Cell culture medium and supplements

  • This compound

  • DNA extraction kit

  • Denaturation buffer (0.1 M NaOH)

  • Neutralization buffer (2 M ammonium (B1175870) acetate, pH 7.0)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-5hmC antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle control (e.g., DMSO).

  • Harvest the cells and extract genomic DNA using a commercial kit.

  • Quantify the DNA concentration and dilute to a standard concentration (e.g., 100 ng/µL).

  • Denature the DNA by adding an equal volume of denaturation buffer and incubating at 95°C for 10 minutes.

  • Immediately place the samples on ice and add an equal volume of cold neutralization buffer.

  • Spot 1-2 µL of the denatured DNA onto a nylon membrane.

  • Allow the membrane to air dry and then crosslink the DNA to the membrane using a UV crosslinker.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-5hmC antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Perform chemiluminescent detection using ECL reagents and image the blot.

  • Quantify the dot intensity using image analysis software. To control for loading, the membrane can be stained with methylene (B1212753) blue.

LC-MS/MS for Absolute Quantification of 5hmC

This is the gold-standard method for accurate quantification of 5hmC levels.

Materials:

  • Genomic DNA

  • DNA hydrolysis enzyme mix (e.g., DNA degradase plus)

  • LC-MS grade water and acetonitrile (B52724)

  • Formic acid

  • Stable isotope-labeled internal standards (e.g., ¹⁵N₅-dC, ¹⁵N₅-5mdC, ¹⁵N₅-5hmdC)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)

Procedure:

  • To 1 µg of genomic DNA, add the stable isotope-labeled internal standards.

  • Hydrolyze the DNA to individual nucleosides by incubating with the DNA hydrolysis enzyme mix at 37°C for at least 2 hours.

  • Filter the digest to remove proteins.

  • Inject an aliquot of the hydrolysate onto the LC-MS/MS system.

  • Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the nucleosides using the mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for each nucleoside and its corresponding internal standard should be optimized beforehand.

  • Calculate the amount of 5hmC relative to the total amount of cytosine (or guanine (B1146940) as an internal reference).

Visualizations: Pathways and Workflows

Signaling Pathway: TET2-Sp7 Axis in Osteoblast Differentiation

The following diagram illustrates the role of TET2 in regulating the expression of the key osteoblast transcription factor Sp7, a pathway that can be probed using this compound.

TET2_Sp7_Pathway BMP2 BMP2 BMPR BMPR BMP2->BMPR SMADs SMADs BMPR->SMADs pSMADs pSMADs SMADs->pSMADs RUNX2 RUNX2 pSMADs->RUNX2 TET2 TET2 Sp7_Promoter Sp7_Promoter TET2->Sp7_Promoter Demethylates to activate 5mC 5mC TET2->5mC Oxidizes Sp7_Gene Sp7_Gene Sp7_Promoter->Sp7_Gene 5mC->Sp7_Promoter Methylates to repress 5hmC 5hmC Sp7_mRNA Sp7_mRNA Sp7_Gene->Sp7_mRNA Sp7_Protein Sp7_Protein Sp7_mRNA->Sp7_Protein RUNX2->Sp7_Gene Activates Osteoblast_Differentiation Osteoblast_Differentiation Sp7_Protein->Osteoblast_Differentiation

Caption: TET2-mediated demethylation of the Sp7 promoter in osteoblast differentiation.

Experimental Workflow: Investigating this compound's Mechanism of Action

This diagram outlines the experimental workflow used to dissect the conflicting mechanisms of this compound.

Bobcat339_Workflow cluster_Chua Chua et al. (2019) cluster_Weirath Weirath et al. (2022) Chua_Start Hypothesis: This compound is a direct TET inhibitor Chua_InVitro In Vitro TET Assay (Commercial this compound) Chua_Start->Chua_InVitro Chua_Cellular Cellular 5hmC Assay (HT-22 cells) Chua_InVitro->Chua_Cellular Chua_Conclusion Conclusion: This compound inhibits TET enzymes and reduces cellular 5hmC Chua_Cellular->Chua_Conclusion Weirath_Start Hypothesis: This compound activity is due to Cu(II) contamination Chua_Conclusion->Weirath_Start Leads to re-evaluation Weirath_Purification Synthesis and Purification of this compound (Copper-free) Weirath_Start->Weirath_Purification Weirath_InVitro In Vitro TET Assay (Pure vs. Commercial this compound +/- Cu(II)) Weirath_Purification->Weirath_InVitro Weirath_Cellular Cellular 5hmC Assay (Hep3B cells, Pure vs. Commercial) Weirath_InVitro->Weirath_Cellular Weirath_Conclusion Conclusion: This compound alone does not inhibit TETs; activity is copper-dependent Weirath_Cellular->Weirath_Conclusion

Caption: Contrasting workflows in the study of this compound's mechanism.

Proposed Mechanism of Action: The Copper Controversy

This diagram illustrates the two proposed mechanisms of how this compound leads to a reduction in 5hmC levels.

Bobcat339_Mechanism cluster_direct Direct Inhibition Hypothesis (Chua et al.) cluster_copper Copper-Dependent Hypothesis (Weirath et al.) Bobcat339_direct This compound TET_Enzyme_direct TET Enzyme Bobcat339_direct->TET_Enzyme_direct Inhibits 5mC_to_5hmC_direct 5mC -> 5hmC TET_Enzyme_direct->5mC_to_5hmC_direct Bobcat339_Cu This compound (carrier) Copper Cu(II) ions Bobcat339_Cu->Copper Complexes with TET_Enzyme_Cu TET Enzyme Copper->TET_Enzyme_Cu Inhibits 5mC_to_5hmC_Cu 5mC -> 5hmC TET_Enzyme_Cu->5mC_to_5hmC_Cu

Caption: Two proposed mechanisms for this compound's effect on TET enzymes.

Applications and Future Directions

Despite the controversy surrounding its direct mechanism of action, this compound has been used in several studies to probe the functional role of 5hmC in various biological processes. For example, it has been used to investigate:

  • Osteoblast differentiation: this compound was shown to inhibit the expression of osteoblast marker genes by increasing the methylation of the Sp7 promoter.[3]

  • Cancer cell biology: Studies have explored the effects of this compound on the proliferation and survival of different cancer cell lines.

  • Neuroscience: The original study by Chua et al. demonstrated a reduction of 5hmC in hippocampal neurons upon treatment with this compound.[1] More recent work has suggested that this compound can induce the degradation of TET3 protein in the context of anorexia nervosa models.

Future Directions and Considerations for Researchers:

  • Purity is paramount: When using this compound, it is essential to either use a highly purified, copper-free version or to include appropriate controls to account for the potential effects of copper.

  • Mechanism of TET3 degradation: The finding that this compound may induce TET3 degradation opens up new avenues of research into its mechanism and potential therapeutic applications.

  • Development of new TET inhibitors: The story of this compound highlights the challenges in developing specific and potent TET inhibitors and underscores the need for rigorous characterization of new chemical probes.

Conclusion

This compound serves as a fascinating case study in the development and characterization of pharmacological probes. While its initial promise as a direct TET inhibitor has been questioned, the subsequent research has provided valuable insights into the complexities of TET enzyme regulation and the importance of rigorous chemical and biological validation of small molecule inhibitors. For researchers in the field of epigenetics, this compound remains a tool that, when used with a clear understanding of its potential mechanisms and with appropriate controls, can still be employed to modulate 5hmC levels and investigate the downstream biological consequences. The ongoing research into its effects, including the potential for inducing TET3 degradation, ensures that this compound will continue to be a subject of interest and a valuable, if complex, tool for the scientific community.

References

The Dual-Faceted Role of Bobcat339 in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bobcat339, a novel small molecule, has emerged as a significant modulator of gene expression through its dualistic mechanism of action. Initially identified as a cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, it has more recently been characterized as a potent degrader of TET3. This guide provides an in-depth technical overview of this compound's effects on gene expression and silencing, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanistic pathways.

Introduction

Epigenetic modifications, particularly DNA methylation, are pivotal in regulating gene expression and cellular function. The TET family of dioxygenases (TET1, TET2, and TET3) plays a crucial role in active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), thereby promoting gene expression.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including cancer and neurological disorders. This compound has been investigated as a tool to modulate these processes, revealing complex and context-dependent effects on gene regulation.

Mechanism of Action

This compound exhibits two distinct mechanisms of action that influence gene expression:

  • Inhibition of TET Enzymes: As a cytosine-based compound, this compound was initially reported to competitively inhibit the catalytic activity of TET1 and TET2.[2][3] This inhibition leads to a reduction in the conversion of 5mC to 5hmC, thereby maintaining a more methylated state at specific gene loci, which is typically associated with gene silencing.[1]

  • Degradation of TET3: More recent studies have unveiled a novel function of this compound as a molecular degrader of the TET3 protein.[4] This activity appears to be independent of its inhibitory effect on TET1/2 and provides an alternative pathway to modulate TET-mediated gene regulation.

A point of contention in the scientific literature is the role of copper (II) contamination in the inhibitory activity of this compound. Some studies suggest that the observed TET inhibition is dependent on or significantly enhanced by the presence of Cu(II) ions, which may remain from the synthesis process.[5] However, other research indicates that this compound, free of copper contamination, can induce the degradation of TET3.[4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against TET Enzymes

Target EnzymeIC50 (μM)Reference
TET133[2][6]
TET273[2][6]
DNMT3a> 500[2]

Table 2: Cellular Effects of this compound on 5hmC Levels

Cell LineThis compound ConcentrationDurationChange in Global 5hmC LevelsReference
HT-22 Mouse Hippocampal Neurons10 μM24 hoursSignificant reduction[2]
Hep3B Human Liver Cancer Cells50 μM48 hoursSignificant decrease (with Cu(II) contaminated this compound)[5]
Hep3B Human Liver Cancer Cells50 μM48 hoursNo significant reduction (with pure this compound)[5]

Table 3: Effects of this compound on Gene Expression

Model SystemKey Genes AffectedDirection of ChangeImplicationReference
Mouse Model of Anorexia NervosaAgrp, Npy, Slc32a1 (VGAT) in AgRP neuronsUpregulationIncreased feeding, reduced anxiety[4]
C2C12 Osteoblast Differentiation ModelSp7 (Osterix)Downregulation (increased promoter methylation)Inhibition of osteoblast differentiation[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro TET Enzyme Inhibition Assay

This protocol is adapted from the supplementary information of Chua GNL, et al. (2019).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TET enzymes.

Materials:

  • Recombinant human TET1 and TET2 catalytic domains

  • Methylated DNA substrate

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM α-ketoglutarate, 1 mM L-ascorbic acid, 100 μM (NH4)2Fe(SO4)2·6H2O)

  • Quench buffer (e.g., formic acid)

  • LC-MS/MS system

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a reaction plate, combine the recombinant TET enzyme, methylated DNA substrate, and assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding quench buffer.

  • Analyze the formation of 5hmC by LC-MS/MS.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular 5hmC Quantification Assay (Dot Blot)

This protocol is based on the methodology described by Weirath NA, et al. (2022).

Objective: To measure the global 5hmC levels in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., Hep3B)

  • This compound (both purified and potentially copper-contaminated batches for comparison)

  • Cell lysis buffer

  • DNA extraction kit

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 5hmC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at the desired concentration and for the specified duration.

  • Harvest cells and extract genomic DNA.

  • Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

  • Spot the denatured DNA onto a nylon membrane and UV-crosslink.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the dot intensity.

Western Blot for TET3 Degradation

This protocol is inferred from the study by Lv H, et al. (2023).

Objective: To assess the effect of this compound on TET3 protein levels.

Materials:

  • Cell line expressing TET3 (e.g., mouse GT1-7 neuronal cells)

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies against TET3 and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-TET3 antibody.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative TET3 protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TET_Inhibition_Pathway cluster_0 This compound as a TET Inhibitor Bobcat339_inhibitor This compound TET1_2 TET1/TET2 Enzymes Bobcat339_inhibitor->TET1_2 Inhibits _5hmC 5-hydroxymethylcytosine (5hmC) (Gene Activation) TET1_2->_5hmC Oxidizes _5mC 5-methylcytosine (5mC) (Gene Silencing) _5mC->TET1_2 Substrate

This compound's inhibitory effect on TET1/2 enzymes.

TET3_Degradation_Pathway cluster_1 This compound as a TET3 Degrader Bobcat339_degrader This compound TET3 TET3 Protein Bobcat339_degrader->TET3 Induces Degradation TET3 Degradation TET3->Degradation

This compound-induced degradation of the TET3 protein.

Experimental_Workflow cluster_2 General Experimental Workflow cluster_3 Analysis Types start Cell Culture/Animal Model treatment This compound Treatment start->treatment analysis Molecular & Phenotypic Analysis treatment->analysis western Western Blot (Protein Levels) analysis->western qpcr RT-qPCR (Gene Expression) analysis->qpcr elisa ELISA/Dot Blot (5hmC Levels) analysis->elisa phenotype Phenotypic Assays analysis->phenotype

A generalized workflow for studying this compound's effects.

Conclusion

This compound is a versatile chemical probe with significant implications for the study of gene expression and silencing. Its dual role as a TET inhibitor and a TET3 degrader offers unique opportunities to dissect the complex regulatory networks governed by DNA methylation dynamics. However, the controversy surrounding its copper-dependent activity highlights the importance of using highly purified compounds and appropriate controls in experimental designs. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease contexts, from oncology to neurobiology. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work.

References

Unraveling the Selectivity of Bobcat339: A Technical Guide to its Inhibition of TET1 versus TET2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory selectivity of Bobcat339 for Ten-Eleven Translocation (TET) enzymes 1 and 2. This compound is a significant small molecule inhibitor used in epigenetic research, and understanding its differential activity is crucial for its application in targeting DNA methylation and gene transcription. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Inhibitory Activity of this compound

This compound exhibits a preferential inhibition for TET1 over TET2, as demonstrated by its half-maximal inhibitory concentration (IC50) values. The compound's potency is in the mid-micromolar range for both enzymes.

Enzyme IC50 (µM)
TET133[1][2][3][4][5]
TET273[1][2][3][4][5]

Note: The inhibitory activity of this compound has been reported to be dependent on or significantly enhanced by the presence of Copper(II) (Cu(II)) ions.[1][3][5][6][7] This suggests that the active inhibitory species may be a this compound-copper complex.

Mechanism of Action and Selectivity

This compound is a cytosine-based inhibitor designed to act as a competitive inhibitor at the active site of TET enzymes.[2][5] Its proposed mechanism involves the 5-chlorocytosine (B1228043) headgroup mimicking the natural substrate, 5-methylcytosine (B146107) (5mC), and binding within the enzyme's catalytic pocket.[2] The chlorine atom occupies the space normally taken by the methyl group of 5mC.[8]

The selectivity for TET1 over TET2 is modest and is influenced by the three-dimensional structure of the inhibitor. The 3-biphenyl group of this compound is thought to make critical hydrophobic contacts with the side wall of the binding pocket, and variations in this structure can significantly alter inhibitory activity.[2]

A key aspect of this compound's utility is its selectivity against DNA methyltransferases (DNMTs). Studies have shown that this compound does not substantially inhibit DNMT3a, even at high concentrations (up to 500 µM), ensuring that its effects are specific to the TET-mediated demethylation pathway.[2][4]

Experimental Protocols

The determination of this compound's inhibitory activity against TET1 and TET2 involves both in vitro enzymatic assays and cell-based assays to assess its impact on global 5-hydroxymethylcytosine (B124674) (5hmC) levels.

In Vitro TET Enzyme Inhibition Assay (Fluorometric Method)

This assay quantifies the activity of recombinant TET enzymes by measuring the conversion of a methylated DNA substrate to a hydroxymethylated product.

Materials:

  • Recombinant human TET1 and TET2 catalytic domains

  • Methylated DNA substrate (e.g., a biotinylated oligonucleotide containing 5mC)

  • Assay Buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 75 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Anti-5hmC primary antibody

  • Fluorophore-conjugated secondary antibody

  • 96-well microplate (black, opaque)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Substrate Coating: Coat the wells of a 96-well plate with the methylated DNA substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzymatic Reaction: Add the recombinant TET enzyme (TET1 or TET2) and the this compound dilutions to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to occur.

  • Washing: Wash the wells to remove unbound components.

  • Primary Antibody Incubation: Add the anti-5hmC primary antibody to each well and incubate to allow binding to the hydroxymethylated product.

  • Washing: Wash the wells to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the fluorophore-conjugated secondary antibody and incubate in the dark.

  • Detection: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 5hmC Quantification Assay (ELISA)

This assay measures the global levels of 5hmC in genomic DNA from cells treated with this compound.

Materials:

  • Cell line (e.g., HT-22 mouse hippocampal neurons)[2]

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • DNA extraction kit

  • 5hmC ELISA kit

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specific duration (e.g., 24 hours).[2] Include a vehicle control (DMSO).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • 5hmC Quantification: Quantify the global 5hmC levels in the extracted DNA using a 5hmC-specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the 5hmC levels in the this compound-treated cells to the vehicle-treated control cells to determine the extent of TET inhibition.

Visualizations

Signaling Pathway

TET_Pathway cluster_demethylation TET-Mediated DNA Demethylation cluster_inhibition Inhibition by this compound 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET1/TET2 5fC 5-formylcytosine 5hmC->5fC TET1/TET2 5caC 5-carboxylcytosine 5fC->5caC TET1/TET2 BER Base Excision Repair 5caC->BER C Cytosine BER->C This compound This compound TET1_TET2 TET1/TET2 This compound->TET1_TET2 Inhibits

Caption: TET-mediated DNA demethylation pathway and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Evaluate TET Inhibitor In_Vitro_Assay In Vitro Enzymatic Assay (Recombinant TET1 & TET2) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., HT-22 cells) Start->Cell_Based_Assay IC50_Determination Determine IC50 values for TET1 and TET2 In_Vitro_Assay->IC50_Determination Global_5hmC_Quantification Quantify Global 5hmC Levels (ELISA) Cell_Based_Assay->Global_5hmC_Quantification Selectivity_Analysis Analyze Selectivity (TET1 vs TET2) IC50_Determination->Selectivity_Analysis Global_5hmC_Quantification->Selectivity_Analysis DNMT_Assay Counter-Screen: DNMT Inhibition Assay Selectivity_Analysis->DNMT_Assay Conclusion Conclusion: Characterize Inhibitor Profile DNMT_Assay->Conclusion

Caption: High-level experimental workflow for characterizing TET inhibitors like this compound.

References

Methodological & Application

Application Notes and Protocols for Bobcat339 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 is a cytosine-based small molecule inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, specifically TET1 and TET2.[1] TET enzymes are critical regulators of DNA methylation, playing a key role in epigenetic modulation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), thereby initiating the process of DNA demethylation.[2][3] Dysregulation of TET enzyme activity has been implicated in various diseases, including cancer. This compound serves as a valuable tool for studying the roles of TET1 and TET2 in gene transcription and cellular processes.

Important Note on a Critical Experimental Variable: Recent studies have revealed that the inhibitory activity of this compound on TET enzymes can be significantly influenced or even mediated by the presence of contaminating Copper(II) ions from its synthesis.[2][3][4] Researchers should be aware that the observed biological effects of this compound may vary depending on the purity of the compound.[3] It is crucial to source this compound from reliable vendors and consider the potential role of copper in experimental design and data interpretation.

Mechanism of Action

This compound functions as a competitive inhibitor of TET1 and TET2 enzymes.[5] Its cytosine-like structure allows it to bind to the active site of these enzymes, preventing the binding of their natural substrate, 5-methylcytosine.[5] This inhibition leads to a reduction in the conversion of 5mC to 5hmC, resulting in a global decrease in 5hmC levels and potentially altering gene expression patterns.

Data Summary

The following table summarizes the quantitative data regarding the use of this compound in various cell culture experiments.

Cell LineApplicationConcentration RangeIncubation TimeObserved EffectReference
HT-22 (mouse hippocampal)TET Inhibition10 µM24 hoursSignificant reduction in global 5hmC levels.[6]
Hep3B (human liver cancer)TET Inhibition50 µM48 hoursSignificant decrease in genomic 5hmC levels (with Cu(II) contaminated this compound).[2][3]
DIPG (pediatric brain tumor)Anti-proliferation, Apoptosis Induction10-50 µMNot specifiedSuppression of proliferation and induction of apoptosis.[7]
MCF-7 (human breast cancer)Inhibition of IL-1β induced effects33 µM and 75 µM48 hoursBlocked IL-1β-induced expression of bone metastasis markers.[8]
C2C12 (mouse myoblast)Inhibition of Osteoblast DifferentiationNot specifiedNot specifiedIncreased global 5mC, decreased global 5hmC, and inhibited osteoblast marker gene expression.[9]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution (10 mM):

    • This compound is soluble in DMSO.[8] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a final volume of 1 mL, dissolve 2.977 mg of this compound (MW: 297.7 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9]

  • Working Solution:

    • It is recommended to prepare fresh aqueous working solutions for each experiment, as their stability is limited.[8]

    • For cell culture experiments, dilute the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentration.

    • For example, to prepare a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the medium.

    • Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.

General Cell Treatment Protocol

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates, or flasks)

  • Complete cell culture medium

  • This compound working solution

  • Vehicle control (cell culture medium with DMSO)

Protocol:

  • Seed the cells at the desired density in the appropriate culture vessels and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • The next day, remove the existing culture medium.

  • Add the fresh culture medium containing the desired concentration of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, DNA extraction for 5hmC analysis, protein extraction for western blotting).

Assessment of Cell Viability (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • Cells treated with this compound as described above in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • After incubation, carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells by pipetting up and down.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Quantification of Global 5-Hydroxymethylcytosine (5hmC) by Dot Blot Assay

This protocol provides a method to assess the inhibitory effect of this compound on TET enzymes by measuring global 5hmC levels.

Materials:

  • Genomic DNA extracted from cells treated with this compound and control cells

  • Denaturation buffer (0.1 M NaOH)

  • Neutralization buffer (2 M ammonium (B1175870) acetate, pH 7.0)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against 5hmC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • DNA Denaturation and Spotting:

    • Dilute 1 µg of genomic DNA in denaturation buffer.

    • Heat the DNA at 95°C for 10 minutes to denature it.

    • Immediately place the samples on ice for 5 minutes.

    • Neutralize the DNA by adding an equal volume of cold neutralization buffer.

    • Spot the denatured DNA onto a nylon membrane. Allow the spots to air dry completely.

  • Crosslinking and Blocking:

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary anti-5hmC antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the dot intensities using appropriate software and normalize to a loading control (e.g., methylene (B1212753) blue staining of the membrane).

Visualizations

Signaling Pathway of TET Enzyme Inhibition by this compound

Caption: Mechanism of TET enzyme inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Treatment 2. Treatment with This compound or Vehicle Incubation 3. Incubation (24-72 hours) Treatment->Incubation Downstream_Analysis 4. Downstream Analysis Incubation->Downstream_Analysis Viability Cell Viability (MTT Assay) Downstream_Analysis->Viability 5hmC_Analysis Global 5hmC Level (Dot Blot) Downstream_Analysis->5hmC_Analysis Gene_Expression Gene Expression (qPCR/RNA-seq) Downstream_Analysis->Gene_Expression

Caption: General workflow for cell-based experiments with this compound.

References

Application Notes and Protocols: Preparation of Bobcat339 Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of Bobcat339 stock solutions for use in a laboratory setting. This compound is a cytosine-based inhibitor of the Ten-eleven translocation (TET) family of enzymes, which are crucial in the regulation of DNA methylation and gene expression.[1][2][3] Accurate preparation of this small molecule inhibitor is critical for reproducible and reliable experimental outcomes. This document outlines the necessary materials, detailed protocols for dissolution and storage, and important considerations for its use in cell-based assays.

Chemical and Physical Properties

This compound is a solid, white to beige powder. A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
Molecular Weight 297.74 g/mol [1][4]
Molecular Formula C₁₆H₁₂ClN₃O[1][4][5]
Purity ≥98% (HPLC)[4][6]
Appearance Crystalline solid[6]
CAS Number 2280037-51-4[1][2][6]

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and has limited solubility in other solvents like ethanol.[4] It is sparingly soluble in aqueous buffers.[6] For maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[6]

SolventMaximum ConcentrationReference
DMSO 100 mM (or ~30 mg/mL)[2][4]
Ethanol 5 mM[4]
DMSO:PBS (pH 7.2) (1:8) ~0.11 mg/mL[6][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for laboratory research.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, use the following calculation:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 297.74 g/mol x 1000 mg/g = 2.9774 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 2.98 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[8][9]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of a 10 µM Working Solution for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration of 10 µM for use in a typical cell-based assay. This compound has been shown to significantly reduce global 5-hydroxymethylcytosine (B124674) (5hmC) levels in cells at this concentration.[2][3]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes

Protocol:

  • Determine the final volume of the working solution needed.

  • Perform a serial dilution:

    • It is recommended to perform a serial dilution to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 by adding 1 µL of the stock to 99 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

    • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:10 by adding 10 µL of the intermediate solution to 90 µL of cell culture medium to achieve the final 10 µM working concentration.

  • Add to cell culture:

    • Add the appropriate volume of the 10 µM working solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Important Considerations: Role of Copper (II) Contamination

Recent studies have indicated that the inhibitory activity of this compound against TET enzymes may be mediated by contaminating Copper (II) ions.[10][11] Researchers have observed that the inhibitory effect of some commercial preparations of this compound correlates with their Cu(II) content.[10] Therefore, it is crucial to:

  • Source high-purity this compound: Whenever possible, obtain this compound from reputable suppliers who provide detailed purity analysis.

  • Consider experimental controls: Include appropriate controls in your experiments to account for any potential effects of copper contamination. This could involve testing the effects of copper alone on your experimental system.

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and activity.

FormStorage TemperatureStabilityReference
Solid Powder -20°C≥ 4 years[6][7]
4°C2 years[2]
In Solvent (DMSO) -80°C6 months[1][2]
-20°C1 month to 6 months[1][2]

Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is designed to inhibit the TET enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation.[3][11] By inhibiting TET enzymes, this compound leads to a reduction in global 5hmC levels.[3]

Bobcat339_Mechanism cluster_0 DNA Demethylation Pathway cluster_1 Inhibition mC 5-methylcytosine (5mC) hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation TET TET Enzymes This compound This compound This compound->TET Stock_Solution_Workflow start Start: Obtain this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot for Single Use stock->aliquot dilute Prepare Working Solution (e.g., 10 µM) stock->dilute store Store at -20°C or -80°C aliquot->store assay Use in Cell-Based Assay dilute->assay

References

Bobcat339 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Currently, there is no publicly available scientific literature or research data identifying a compound or molecule designated as "Bobcat339" in the context of cancer research studies. Searches for "this compound" in scientific databases and general web searches do not yield any relevant results pertaining to oncology, molecular biology, or drug development.

The information provided below is a generalized template illustrating how application notes and protocols for a hypothetical novel anti-cancer agent would be structured, based on common practices in the field. This template can be adapted once information about "this compound" becomes available.

I. Hypothetical Application Notes

1. Background and Mechanism of Action (MoA)

This compound is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. Pre-clinical studies suggest that this compound selectively targets the hypothetical "Kinase X" signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting Kinase X, this compound is believed to disrupt downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

Diagram of the Hypothetical Kinase X Signaling Pathway

Bobcat339_MoA cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effectors (e.g., MAPK, PI3K/AKT) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX

Caption: Hypothetical mechanism of action for this compound.

2. Applications in Cancer Research

  • In vitro cell-based assays: Assessing the anti-proliferative and cytotoxic effects of this compound on various cancer cell lines.

  • In vivo animal models: Evaluating the tumor growth inhibitory potential of this compound in xenograft and patient-derived xenograft (PDX) models.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Combination therapy studies: Investigating synergistic or additive effects of this compound with standard-of-care chemotherapeutic agents or targeted therapies.

3. Summary of Hypothetical Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
MCF-7Breast Cancer50
A549Lung Cancer120
HCT116Colon Cancer75
U87Glioblastoma200

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupNTumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control101500 ± 250-
This compound (10 mg/kg)10750 ± 15050
This compound (25 mg/kg)10300 ± 10080

II. Hypothetical Experimental Protocols

1. Protocol for In Vitro Cell Proliferation Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Workflow Diagram for MTS Assay

MTS_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 72 hours C->D E 5. Add MTS Reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Read Absorbance at 490 nm F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for the MTS cell proliferation assay.

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Protocol for Western Blot Analysis of Kinase X Pathway

Objective: To assess the effect of this compound on the phosphorylation status of Kinase X and its downstream targets.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Kinase X, anti-total Kinase X, anti-p-Downstream, anti-total Downstream, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels.

Application Note: LC-MS/MS Method for Quantifying Bobcat339 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bobcat339 is a synthetic, cytosine-based small molecule inhibitor of the Ten-eleven translocation (TET) family of enzymes, specifically TET1 and TET2.[1][2] These enzymes play a crucial role in epigenetic regulation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of DNA demethylation.[3] Dysregulation of TET enzyme activity has been implicated in various diseases, including cancer, making TET inhibitors like this compound valuable tools for research and potential therapeutic development.

This application note provides detailed protocols for quantifying the inhibitory activity of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Two primary methods are presented: an indirect method that quantifies the enzymatic product (5hmC) to determine inhibitory activity, and a direct method for the quantification of this compound itself. A critical consideration addressed is the finding that the inhibitory activity of this compound may be mediated by contaminating Copper(II)[3][4].

Signaling Pathway and Mechanism of Action

TET enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that catalyze the iterative oxidation of 5mC. This process is fundamental to active DNA demethylation and the regulation of gene expression. This compound is designed to mimic the natural substrate of TET enzymes, 5-methylcytosine, and binds to the catalytic active site, thereby inhibiting the conversion of 5mC to 5hmC.[5]

TET_Signaling_Pathway TET Enzyme Signaling Pathway and this compound Inhibition cluster_0 DNA Demethylation Cascade cluster_1 Inhibition 5mC 5-methylcytosine (5mC) (Gene Silencing) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC TET Enzymes (TET1, TET2, TET3) 5fC 5-formylcytosine (5fC) 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine (5caC) 5fC->5caC TET Enzymes BER Base Excision Repair (BER) 5caC->BER C Cytosine (C) (Gene Activation) BER->C This compound This compound TET_Enzymes_node TET Enzymes This compound->TET_Enzymes_node Inhibits indirect_workflow start Start: In Vitro TET Assay Setup reagents Prepare reaction mix: - Recombinant TET enzyme - Methylated DNA substrate - Assay buffer start->reagents inhibitor Add varying concentrations of this compound reagents->inhibitor incubation Incubate to allow enzymatic reaction inhibitor->incubation digestion Stop reaction and digest DNA to nucleosides incubation->digestion sample_prep Sample cleanup (e.g., SPE or filtration) digestion->sample_prep lcms LC-MS/MS analysis of 5hmC sample_prep->lcms data_analysis Quantify 5hmC and calculate % inhibition lcms->data_analysis end End: Determine IC50 data_analysis->end direct_workflow start Start: Sample Collection sample_prep Sample Preparation: - Protein precipitation (e.g., with acetonitrile) - or Liquid-liquid extraction - or Solid-phase extraction start->sample_prep centrifugation Centrifuge to remove precipitates sample_prep->centrifugation supernatant Collect and dry supernatant centrifugation->supernatant reconstitution Reconstitute in mobile phase supernatant->reconstitution lcms LC-MS/MS analysis of this compound reconstitution->lcms quantification Quantify using a standard curve lcms->quantification end End: Determine this compound Concentration quantification->end

References

Application Notes and Protocols for Bobcat339 Treatment to Reduce Global 5hmC Levels in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification highly enriched in the central nervous system, particularly in postmitotic neurons.[1][2][3] It is generated from 5-methylcytosine (B146107) (5mC) through the action of the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3).[4][5][6] In the brain, 5hmC is not merely an intermediate in DNA demethylation but also a stable epigenetic mark that plays a significant role in neurodevelopment, neuronal function, and memory formation by modulating gene expression.[2][3][7] Dysregulation of 5hmC levels has been implicated in various neurological and neurodegenerative disorders.[3][7]

Bobcat339 is a small molecule that has been investigated for its ability to modulate DNA methylation landscapes. Initially identified as a cytosine-based inhibitor of TET enzymes, it was reported to reduce global 5hmC levels in cultured cells, including neuronal cell lines.[8][9] However, subsequent research has introduced a significant caveat, suggesting that the inhibitory activity of this compound on TET enzymes may be mediated by contaminating Copper(II) (Cu(II)), with the molecule itself having minimal direct inhibitory effect.[4][5][6] More recent studies have also proposed that this compound can induce the degradation of TET3 protein in neurons, presenting another potential mechanism for its action.[10][11]

These application notes provide a comprehensive overview of the use of this compound for the reduction of global 5hmC levels in neurons, acknowledging the ongoing discussion regarding its precise mechanism of action. Detailed protocols for the treatment of neuronal cultures and the quantification of global 5hmC are provided to aid researchers in their investigations.

Data Presentation

Table 1: In Vitro Efficacy of this compound on TET Enzymes
TargetAssay SystemIC50 (µM)Reference
TET1Recombinant human TET1 catalytic domain33[8][9]
TET2Recombinant human TET2 catalytic domain73[8][9]
DNMT3aInhibitory assay> 500[8]

Note: The IC50 values presented are from initial reports. Subsequent studies have questioned the direct inhibitory activity of this compound, suggesting it is dependent on Cu(II) contamination.[4][5]

Table 2: Effect of this compound on Global 5hmC Levels in Cell Lines
Cell LineTreatmentDurationEffect on Global 5hmCReference
HT-22 (hippocampal neurons)10 µM this compound24 hoursSignificant reduction[8]
Hep3B50 µM this compound (from MedKoo, Cu(II) contaminated)48 hoursSignificant decrease[4][5]
Hep3B50 µM this compound (from Sigma, low Cu(II))48 hoursNo reduction[4][5]
Diffuse Intrinsic Pontine Glioma (DIPG) cells10-50 µM this compoundNot specifiedSuppression of proliferation, induction of apoptosis[12]

Signaling Pathways and Experimental Workflow

TET_Enzyme_Pathway cluster_0 DNA Methylation Cycle cluster_1 This compound Proposed Mechanisms of Action 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes (TET1, TET2, TET3) 5fC_5caC 5fC / 5caC 5hmC->5fC_5caC TET Enzymes Cytosine Unmodified Cytosine 5fC_5caC->Cytosine TDG / BER Pathway This compound This compound TET_Degradation TET3 Degradation This compound->TET_Degradation Induces TET Enzymes TET Enzymes This compound->TET Enzymes Direct Inhibition (Disputed) Bobcat339_Cu This compound + Cu(II) Bobcat339_Cu->TET Enzymes Inhibition TET_Degradation->TET Enzymes Reduces TET3 levels

Caption: Proposed mechanisms of this compound action on the DNA demethylation pathway.

Experimental_Workflow Start Start Neuron_Culture Culture Neuronal Cells (e.g., primary neurons, HT-22) Start->Neuron_Culture Bobcat339_Treatment Treat with this compound (and vehicle control) Neuron_Culture->Bobcat339_Treatment Incubation Incubate for desired duration (e.g., 24-48 hours) Bobcat339_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction Quantification Quantify Global 5hmC Levels DNA_Extraction->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for treating neurons with this compound and analyzing global 5hmC.

Experimental Protocols

Protocol 1: Treatment of Cultured Neurons with this compound

This protocol provides a general framework for treating adherent neuronal cell cultures. Optimization of cell density, this compound concentration, and treatment duration is recommended for each specific cell type and experimental goal.

Materials:

  • Neuronal cell line (e.g., HT-22, SH-SY5Y) or primary neuronal culture

  • Appropriate cell culture medium and supplements

  • Cell culture plates/flasks

  • This compound (Note: Be aware of the source and potential for Cu(II) contamination[4][5])

  • Vehicle control (e.g., DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin or other cell detachment solution (if required for downstream applications)

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Plate neuronal cells at a density that will ensure they are in a logarithmic growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Treatment: a. On the day of treatment, thaw an aliquot of the this compound stock solution. b. Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM). c. Prepare a vehicle control by adding the same volume of solvent (e.g., DMSO) to fresh medium as used for the highest concentration of this compound. d. Carefully aspirate the old medium from the cultured cells. e. Add the medium containing the appropriate concentration of this compound or the vehicle control to the respective wells/flasks.

  • Incubation: Return the cells to the incubator and culture for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: a. After incubation, visually inspect the cells for any signs of toxicity (e.g., changes in morphology, detachment). b. Aspirate the medium. c. Wash the cells once with sterile PBS. d. Harvest the cells by scraping or trypsinization, depending on the requirements of the downstream application (e.g., DNA extraction). e. Proceed immediately to genomic DNA extraction or store the cell pellet at -80°C.

Protocol 2: Quantification of Global 5hmC Levels by ELISA

This protocol describes a common and accessible method for quantifying global 5hmC using an ELISA-based kit. Several commercial kits are available for this purpose.[13][14] Always refer to the manufacturer's specific instructions.

Materials:

  • Genomic DNA isolated from this compound-treated and control neurons

  • Global 5hmC Quantification Kit (e.g., from Zymo Research, Epigentek)

  • Nuclease-free water

  • Microplate reader capable of reading absorbance at 405-450 nm

Procedure:

  • DNA Denaturation: Denature the purified genomic DNA according to the kit manufacturer's protocol. This typically involves heating the DNA samples.

  • Binding to the Plate: Add the denatured DNA samples to the wells of the ELISA plate provided in the kit. The plate is coated with a substance that will bind the DNA.

  • Antibody Incubation: a. Add the primary antibody, which is specific for 5hmC, to each well. Incubate to allow the antibody to bind to the 5hmC in the DNA. b. Wash the wells to remove any unbound primary antibody. c. Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody. Incubate as directed. d. Wash the wells thoroughly to remove any unbound secondary antibody.

  • Signal Development: Add the developing solution to each well. The enzyme on the secondary antibody will catalyze a colorimetric reaction.

  • Measurement: Stop the reaction by adding the stop solution provided in the kit. Measure the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer (typically 405 nm or 450 nm).

  • Data Analysis: a. Generate a standard curve using the positive controls provided in the kit. b. Calculate the amount of 5hmC in each sample by comparing its absorbance to the standard curve. c. Express the 5hmC levels as a percentage of total DNA or relative to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.

Logical Relationships

Logical_Relationship Bobcat339_Treatment This compound Treatment TET_Inhibition TET Enzyme Inhibition (Directly or via Cu(II)) Bobcat339_Treatment->TET_Inhibition TET3_Degradation TET3 Degradation Bobcat339_Treatment->TET3_Degradation Reduced_5mC_Oxidation Reduced Oxidation of 5mC to 5hmC TET_Inhibition->Reduced_5mC_Oxidation TET3_Degradation->Reduced_5mC_Oxidation Global_5hmC_Reduction Global Reduction in Neuronal 5hmC Levels Reduced_5mC_Oxidation->Global_5hmC_Reduction Altered_Gene_Expression Altered Gene Expression Global_5hmC_Reduction->Altered_Gene_Expression Phenotypic_Changes Phenotypic Changes in Neurons Altered_Gene_Expression->Phenotypic_Changes

Caption: Logical flow from this compound treatment to potential cellular effects.

References

Application Notes: Bobcat339 for Investigating Oocyte Maturation and Embryogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bobcat339 is a cell-permeable, cytosine-based small molecule inhibitor of the Ten-eleven translocation (TET) family of enzymes (TET1, TET2, TET3)[1][2]. TET enzymes are critical regulators of epigenetic landscapes, catalyzing the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in active DNA demethylation[1][3]. By inhibiting TET enzymes, this compound provides a powerful tool for researchers to investigate the role of dynamic DNA methylation and demethylation processes in various biological systems, including oocyte maturation and early embryogenesis[4][5].

Mechanism of Action

The primary mechanism of this compound is the inhibition of the catalytic activity of TET enzymes[6][7]. This leads to a dose-dependent reduction in global 5hmC levels and a concurrent increase in 5mC levels[4][5]. This altered epigenetic state disrupts the normal transcriptional program, affecting the expression of genes crucial for cell cycle progression, pluripotency, and development[4][5]. In the context of oogenesis and embryogenesis, maintaining the fidelity of epigenetic reprogramming is paramount. This compound allows for the temporal inhibition of this process, enabling the study of its downstream consequences. It is important to note that some studies suggest the inhibitory activity of this compound may be influenced or mediated by the presence of contaminating Copper(II) ions, a factor that should be considered in experimental design[3][8].

Applications in Oocyte Maturation and Embryogenesis

Recent studies utilizing porcine models have demonstrated that this compound is an effective tool for elucidating the role of TET-mediated DNA demethylation in female gamete and early embryo development[4].

  • Inhibition of Oocyte Maturation: Treatment of cumulus-oocyte complexes (COCs) with this compound has been shown to block meiotic progression in a concentration-dependent manner, evidenced by a significant reduction in first polar body extrusion (PBE)[4].

  • Disruption of Cellular Structures: The inhibitor causes defects in spindle architecture and chromosome alignment, critical checkpoints for successful meiosis[4][5].

  • Induction of Apoptosis: this compound treatment can trigger early apoptosis in oocytes, suggesting that TET activity is essential for oocyte survival during maturation[4][5].

  • Impairment of Embryonic Development: When applied to early parthenogenetic embryos, this compound leads to compromised cleavage rates and a significantly reduced ability to develop to the blastocyst stage[4][9]. This is linked to altered levels of 5mC and 5hmC and the decreased expression of key zygotic gene activation (ZGA) markers and pluripotency-related genes like OCT4 and NANOG[4][5].

Quantitative Data Summary

The following tables summarize the reported effects of this compound on porcine oocyte maturation and parthenogenetic embryo development.

Table 1: Effect of this compound on Porcine Oocyte Maturation (Polar Body Extrusion)

This compound Concentration Polar Body Extrusion (PBE) Rate (%)
Control (0 µM) 71.75 ± 3.56
100 µM 57.00 ± 4.06
200 µM 32.50 ± 2.18
400 µM 13.00 ± 2.12

Data sourced from a study on porcine oocytes[4].

Table 2: Effect of this compound on Porcine Parthenogenetic Embryo Development to Blastocyst Stage

This compound Concentration Blastocyst Rate (%)
Control (0 µM) 33.67 ± 3.01
25 µM 31.33 ± 0.02
50 µM 11.02 ± 3.07
100 µM 2.34 ± 2.00

Data sourced from a study on porcine parthenogenetic embryos[4].

Table 3: Inhibitory Activity of this compound on TET Enzymes

Target Enzyme IC50 Value
TET1 33 µM
TET2 73 µM

Data represents the half-maximal inhibitory concentration[2][6][10].

Experimental Protocols

The following are detailed protocols adapted from published research for studying the effects of this compound[4][5].

Protocol 1: In Vitro Maturation (IVM) of Porcine Oocytes with this compound Treatment

  • Oocyte Collection: Aspirate cumulus-oocyte complexes (COCs) from 3–6 mm antral follicles of porcine ovaries obtained from a local abattoir.

  • Selection: Select COCs with uniform cytoplasm and a compact, multi-layered cumulus mass under a stereomicroscope.

  • Preparation of Maturation Medium: The basic IVM medium is TCM-199 supplemented with 10% (v/v) porcine follicular fluid, 0.1 mg/mL L-cysteine, 10 ng/mL epidermal growth factor, 10 IU/mL equine chorionic gonadotropin (eCG), and 5 IU/mL human chorionic gonadotropin (hCG).

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.

  • Treatment Groups: Prepare IVM media containing the desired final concentrations of this compound (e.g., 0 µM, 100 µM, 200 µM, 400 µM). Ensure the final DMSO concentration is constant across all groups (typically ≤ 0.1%).

  • Maturation Culture: Wash the selected COCs three times in IVM medium. Culture groups of 40-50 COCs in 400 µL of the respective treatment media in a 4-well dish.

  • Incubation: Incubate the COCs at 38.5°C in a humidified atmosphere of 5% CO2 for 42-44 hours.

  • Assessment: After incubation, denude the oocytes by gentle pipetting in the presence of 1 mg/mL hyaluronidase. Assess maturation status by observing the extrusion of the first polar body under a microscope.

Protocol 2: Analysis of Spindle and Chromosome Configuration

  • Sample Preparation: Collect denuded oocytes after IVM (from Protocol 1).

  • Fixation: Fix the oocytes in 4% (w/v) paraformaldehyde in PBS for 30 minutes at room temperature.

  • Permeabilization: Permeabilize the oocytes in PBS containing 1% (v/v) Triton X-100 for 20 minutes.

  • Blocking: Block the samples in PBS containing 1% (w/v) BSA for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the oocytes overnight at 4°C with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) to label the spindle.

  • Washing: Wash the oocytes three times in PBS with 0.1% Tween 20 and 0.01% Triton X-100.

  • Secondary Antibody Incubation: Incubate for 1 hour at room temperature with a fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG, 1:1000 dilution).

  • Counterstaining: Counterstain the chromosomes by incubating the oocytes in a solution containing propidium (B1200493) iodide (PI) or DAPI for 10 minutes.

  • Mounting and Visualization: Mount the oocytes on glass slides with an anti-fade mounting medium and observe under a confocal laser-scanning microscope.

Visualizations

Diagram 1: this compound Mechanism of Action

Bobcat339_Mechanism cluster_Epigenetics Epigenetic Regulation of Gene Expression TET TET Enzymes (TET1/2/3) hmC 5-hydroxymethylcytosine (5hmC) (Demethylation Intermediate) TET->hmC mC 5-methylcytosine (5mC) (Gene Silencing) mC->TET Oxidation Gene Developmental Gene Expression hmC->Gene Enables Transcription This compound This compound This compound->TET Inhibition

Caption: this compound inhibits TET enzymes, blocking the conversion of 5mC to 5hmC.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_Oocyte_Maturation Oocyte Maturation Arm cluster_Embryogenesis Embryogenesis Arm arrow arrow COC 1. Collect Porcine COCs IVM 2. IVM with this compound (0-400 µM, 44h) COC->IVM Assess_Mat 3. Assess Maturation (PBE) IVM->Assess_Mat Stain 4. Immunofluorescence (Spindle/Chromosomes) IVM->Stain PA 1. Parthenogenetic Activation of MII Oocytes Culture 2. Embryo Culture with this compound (0-100 µM, 6 days) PA->Culture Assess_Dev 3. Assess Development (Cleavage & Blastocyst Rate) Culture->Assess_Dev Gene_Exp 4. Gene Expression Analysis (RT-qPCR) Culture->Gene_Exp

Caption: Workflow for studying this compound effects on oocyte and embryo development.

Diagram 3: Logical Flow of this compound's Cellular Impact

Logical_Flow cluster_pheno Resulting Phenotypes start This compound Treatment tet_inhibit TET Enzyme Inhibition start->tet_inhibit hmc_decrease Global 5hmC Levels Decrease tet_inhibit->hmc_decrease mc_increase Global 5mC Levels Increase tet_inhibit->mc_increase gene_exp Altered Gene Expression (e.g., OCT4, NANOG) hmc_decrease->gene_exp mc_increase->gene_exp mat_arrest Oocyte Maturation Arrest gene_exp->mat_arrest spindle_defect Spindle/Chromosome Defects gene_exp->spindle_defect embryo_arrest Embryo Development Failure gene_exp->embryo_arrest

Caption: Cellular consequences of this compound treatment in oocytes and embryos.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorexia nervosa (AN) is a severe psychiatric illness with high mortality rates and limited effective pharmacological treatments.[1] It is characterized by restricted food intake, significant weight loss, and often co-occurs with mood disorders such as anxiety and depression.[2] Preclinical research utilizing animal models is crucial for understanding the neurobiology of AN and for the development of novel therapeutics. The activity-based anorexia (ABA) model in mice is a well-established paradigm that recapitulates key symptoms of AN, including self-imposed starvation and hyperactivity.[1][2]

Recent studies have identified Bobcat339 , a small-molecule degrader of the Ten-Eleven Translocation 3 (TET3) protein, as a promising therapeutic candidate for anorexia nervosa and associated stress-related disorders.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in the ABA mouse model, based on findings from recent research.

Mechanism of Action

This compound functions by inducing the degradation of TET3 protein.[1][3] In the context of anorexia nervosa and stress, the key site of action is the hypothalamic Agouti-related peptide (AgRP) neurons. These neurons are critical regulators of feeding behavior and are also implicated in modulating mood.[1][4]

The proposed mechanism is as follows:

  • This compound Administration : The compound is administered systemically.

  • TET3 Degradation : this compound leads to the destabilization and degradation of TET3 protein within AgRP neurons.[1]

  • AgRP Neuron Activation : The reduction in TET3 levels results in the activation of AgRP neurons.[1]

  • Neurotransmitter and Neuropeptide Release : Activated AgRP neurons increase the expression and release of AgRP, neuropeptide Y (NPY), and the vesicular GABA transporter (VGAT).[1]

  • Behavioral Outcomes : This cascade of events leads to an increase in food intake (hyperphagia), a reduction in compulsive behaviors (such as excessive wheel running in the ABA model), and anxiolytic (anti-anxiety) and anti-depressive effects.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies using this compound in the activity-based anorexia (ABA) mouse model.

Table 1: Effects of this compound on Anorexia-Like Behaviors in the ABA Model
ParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)p-value
Food Intake during Restriction (g) ~1.2 ± 0.1~1.8 ± 0.2< 0.05
Body Weight Change during Restriction (%) ~ -25%~ -15%< 0.001
Daily Running Wheel Activity (revolutions) ~12,000~8,000< 0.05

Data are approximated from graphical representations in Lv et al., 2023.[1]

Table 2: Effects of this compound on Anxiety- and Depressive-Like Behaviors
Behavioral TestParameterVehicle Control (Mean ± SEM)This compound-Treated (Mean ± SEM)p-value
Open Field Test Time in Center Zone (s)~30 ± 5~50 ± 7< 0.05
Total Distance Traveled (cm)No significant differenceNo significant differencens
Forced Swim Test Immobility Time (s)~150 ± 15~100 ± 10< 0.01
Tail Suspension Test Immobility Time (s)~180 ± 20~120 ± 15< 0.01
Biochemical Marker Plasma Corticosterone (ng/mL)~150 ± 20~80 ± 10< 0.05

Data are approximated from graphical representations in Lv et al., 2023.[1]

Experimental Protocols

Protocol 1: Activity-Based Anorexia (ABA) Model

This protocol is adapted from the established ABA model used in studies investigating this compound.[1][2]

Materials:

  • Female C57BL/6 mice (peripubertal, e.g., postnatal day 36)

  • Standard mouse cages equipped with a running wheel

  • Standard chow diet

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimation (4 days):

    • Singly house mice in cages with free access to a running wheel, standard chow, and water.

    • Monitor baseline food intake and wheel running activity.

  • Food Restriction (3 days):

    • Restrict food access to a 2-hour period each day.[2]

    • Continue to provide free access to the running wheel and water.

    • Administer this compound or vehicle via intraperitoneal (IP) injection once weekly. The first injection can be given at the start of the food restriction period.

    • Record daily body weight, food intake during the 2-hour feeding period, and total daily wheel revolutions.

  • Recovery (3+ days):

    • Return to ad libitum food access.

    • The running wheel can be locked or removed.

    • Continue to monitor body weight and food intake until they stabilize.

    • Behavioral testing for anxiety and depression can be conducted during this recovery period once body weights are restored.

Protocol 2: Open Field Test (OFT) for Anxiety-Like Behavior

The OFT is used to assess general locomotor activity and anxiety-like behavior.[1]

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Gently place a mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

  • Record the session using a video camera mounted above the arena.

  • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

  • Analyze the video recordings to quantify:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Time spent in the periphery: Thigmotaxis, another indicator of anxiety.

Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a widely used assay to assess behavioral despair, a measure of depressive-like states in rodents.[1]

Materials:

  • A transparent cylindrical container (e.g., 25 cm height, 15 cm diameter)

  • Water (23-25°C)

  • Video camera

Procedure:

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (e.g., 15 cm).

  • Gently place the mouse into the water.

  • Record the mouse's behavior for a 6-minute session.

  • The primary measure is immobility time , defined as the period when the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water. Typically, the last 4 minutes of the 6-minute test are scored.

  • After the test, remove the mouse, dry it with a towel, and place it in a clean, warm cage to recover before returning to its home cage.

  • Change the water between animals.

Visualizations

Signaling Pathway of this compound in AgRP Neurons

Bobcat339_Pathway cluster_neuron Within AgRP Neuron This compound This compound TET3 TET3 Protein This compound->TET3 Induces Degradation Activation Neuron Activation TET3->Activation Inhibits AgRP_Neuron AgRP Neuron Release ↑ AgRP, NPY, VGAT Expression & Release Activation->Release Behavior Therapeutic Outcomes Release->Behavior Hyperphagia ↑ Food Intake Behavior->Hyperphagia Anxiolytic ↓ Anxiety-like Behavior Behavior->Anxiolytic Antidepressant ↓ Depressive-like Behavior Behavior->Antidepressant Compulsion ↓ Compulsive Behavior Behavior->Compulsion

Caption: Proposed mechanism of this compound in AgRP neurons.

Experimental Workflow for ABA and Behavioral Testing

ABA_Workflow start Start: Peripubertal Female Mice acclimation Acclimation (4 days) - Single housing - Free access to wheel, food, water start->acclimation food_restriction Food Restriction (3 days) - 2hr food access/day - Free wheel access acclimation->food_restriction treatment Treatment Groups - this compound (IP, once weekly) - Vehicle Control (IP, once weekly) food_restriction->treatment monitoring Daily Monitoring - Body Weight - Food Intake - Wheel Revolutions treatment->monitoring During Food Restriction recovery Recovery Period - Ad libitum food - Wheel locked/removed monitoring->recovery behavioral_testing Behavioral Testing - Open Field Test - Forced Swim Test - Tail Suspension Test recovery->behavioral_testing end End: Data Analysis behavioral_testing->end

Caption: Workflow of the ABA model and subsequent behavioral assays.

References

Troubleshooting & Optimization

Bobcat339 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bobcat339. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and other potential issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, cytosine-based small molecule inhibitor of the Ten-Eleven Translocation (TET) family of methylcytosine dioxygenases, particularly TET1 and TET2.[1] TET enzymes are involved in the process of DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), and further to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). By inhibiting TET enzymes, this compound can modulate the epigenetic landscape of cells, leading to changes in gene expression.

Q2: What are the main solubility issues with this compound?

A2: this compound is sparingly soluble in aqueous buffers, which can lead to precipitation when diluting stock solutions made in organic solvents into aqueous media for cell-based assays or in vivo studies.[2] It is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Q3: I'm observing unexpected or no activity with my batch of this compound. What could be the reason?

A3: A critical factor to consider is the presence of copper (II) contamination in your this compound sample. Research has shown that the inhibitory activity of this compound on TET enzymes is significantly enhanced by, or in some cases entirely dependent on, the presence of contaminating copper ions from its synthesis.[1][3] Different commercial batches may have varying levels of copper, leading to inconsistent results. It is crucial to either use a copper-free batch or implement a protocol to remove copper contamination.

Q4: How can I visually identify this compound precipitation in my cell culture?

A4: Precipitation of this compound in cell culture media may not always be immediately obvious as large crystals. It can manifest as a fine, sand-like powder, a crystalline sheen on the bottom of the culture plate, or a general cloudiness or turbidity in the media.[4][5][6] Under a microscope, you may observe small, irregular particles or crystalline structures that are distinct from the cells.

Q5: What is the recommended storage condition for this compound?

A5: this compound powder should be stored at -20°C. Stock solutions in organic solvents like DMSO can also be stored at -20°C for short-term use, but for long-term storage, -80°C is recommended to maintain stability. Aqueous solutions of this compound are not recommended for storage for more than a day due to its limited stability and tendency to precipitate.[2]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock in aqueous media

Visual Cues:

  • Formation of a cloudy or milky suspension.

  • Appearance of fine, needle-like crystals or an amorphous solid.

  • A visible film or sediment at the bottom of the tube or plate after a short period.

Troubleshooting Steps:

  • Reduce Final Concentration: Higher concentrations of this compound are more prone to precipitation.[7] Try working with lower final concentrations in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize its solvent effect that can cause the compound to crash out.

  • Slow, Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. Add the stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling.[4]

  • Use of Co-solvents and Excipients (for in vivo studies): For in vivo formulations, co-solvents like PEG300 and Tween-80, or solubility enhancers like SBE-β-CD can be used to maintain solubility.[8]

Issue 2: Inconsistent or lack of biological activity

Potential Cause:

  • Insufficient copper (II) ions in the this compound preparation. The inhibitory effect of this compound on TET enzymes has been shown to be largely dependent on copper contamination.[1][3]

Troubleshooting Steps:

  • Source Verification: Contact the supplier to inquire about the quality control measures for copper contamination in the specific batch of this compound you are using.

  • Copper Chelation (for control experiments): To determine if the observed activity is copper-dependent, you can treat your this compound solution with a copper chelator like Chelex 100 resin. A significant reduction in activity after chelation would suggest copper dependency.

  • Controlled Copper Addition: For reproducible results, you can use a copper-free batch of this compound and titrate in a known concentration of a copper salt (e.g., CuSO₄) to achieve consistent potentiation of its inhibitory activity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOUp to 100 mg/mL (may require sonication)[9]
EthanolUp to 5 mM[1]
DMSO/PBS (pH 7.2) (1:8)Approximately 0.11 mg/mL[2]

Table 2: Comparison of In Vivo Formulations for this compound

FormulationCompositionAchievable ConcentrationNotesReference
Suspension 0.5% CMC-Na in saline3.33 mg/mLRequires sonication (<60°C).[7]
Solution 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear solution, may require sonication.[8]
Solution 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear solution, may require sonication.[8]
Solution 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear solution, may require sonication.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex thoroughly to dissolve the powder. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay for 5hmC Quantification (Dot Blot)
  • Cell Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare the final working concentration of this compound in pre-warmed cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).

    • Treat the cells with this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Genomic DNA Extraction:

    • Harvest the cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity.

  • Dot Blot Analysis:

    • Denature 100-200 ng of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes.

    • Neutralize the DNA solution with an equal volume of 2 M ammonium (B1175870) acetate (B1210297) (pH 7.0).

    • Spot the denatured DNA onto a positively charged nylon membrane and allow it to air dry.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against 5hmC overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the dot intensities using densitometry software.

Protocol 3: Removal of Copper Contamination using Chelex 100 Resin
  • Materials: this compound solution, Chelex 100 resin, appropriate buffer.

  • Procedure (Batch Method):

    • Prepare a slurry of Chelex 100 resin in the desired buffer.

    • Add the Chelex 100 slurry to the this compound solution.

    • Stir or gently agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature.

    • Separate the resin from the solution by centrifugation or filtration.

    • The supernatant will contain the copper-depleted this compound.

    • Note: The efficiency of copper removal should be validated by analytical methods such as ICP-MS.

Mandatory Visualizations

TET_Signaling_Pathway cluster_DNA DNA Strand cluster_Enzymes Enzymatic Process 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC Oxidation 5fC 5-formylcytosine 5hmC->5fC Oxidation 5caC 5-carboxylcytosine 5fC->5caC Oxidation C Cytosine 5caC->C Excision & Repair TDG_BER TDG/BER Pathway 5caC->TDG_BER TET_Enzymes TET1/2/3 TET_Enzymes->5mC TET_Enzymes->5hmC TET_Enzymes->5fC This compound This compound This compound->TET_Enzymes Inhibition

Caption: TET enzyme signaling pathway and the inhibitory action of this compound.

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue precipitate Precipitation observed in aqueous solution? start->precipitate slow_dilution Use slow, dropwise addition to pre-warmed media precipitate->slow_dilution Yes end End precipitate->end No lower_conc Lower the final concentration slow_dilution->lower_conc check_dmso Ensure final DMSO concentration is low (≤0.5%) lower_conc->check_dmso use_cosolvents For in vivo, use co-solvents (PEG300, Tween-80) check_dmso->use_cosolvents resolved Issue Resolved use_cosolvents->resolved resolved->end

Caption: Troubleshooting workflow for this compound solubility issues.

Copper_Contamination_Impact cluster_this compound This compound Preparations cluster_Activity TET Inhibition Activity Bobcat339_pure Copper-Free This compound Low_Activity Low/No Inhibition Bobcat339_pure->Low_Activity Leads to Bobcat339_contaminated Copper-Contaminated This compound High_Activity High Inhibition Bobcat339_contaminated->High_Activity Leads to

Caption: Impact of copper contamination on this compound's inhibitory activity.

References

Off-target effects of Bobcat339 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Bobcat339 in cellular assays. A critical finding from recent studies is that the inhibitory activity of this compound against Ten-eleven translocation (TET) enzymes is mediated by contaminating Copper(II) (Cu(II)), and the pure compound has minimal to no activity on its own.[1][2] This has significant implications for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound was initially reported as a selective inhibitor of the transcription factor C/EBPβ. However, subsequent and more detailed studies have identified it as an inhibitor of the Ten-eleven translocation (TET) family of enzymes, specifically TET1 and TET2.[3][4][5] It is important to note that this compound shows no significant inhibition of DNA methyltransferase 3a (DNMT3a).[5]

Q2: What is the actual mechanism of action of this compound?

A2: The inhibitory activity of this compound on TET enzymes is not a direct effect of the molecule itself. Instead, its activity is mediated by contaminating Copper(II) ions.[1][2] The this compound-copper mixture is a more potent inhibitor of TET enzymes than either this compound or Cu(II) alone.[1] Therefore, the observed effects of commercially available this compound are likely due to the presence of these metal impurities.

Q3: Why are my experimental results with this compound inconsistent?

A3: Inconsistent results are likely due to lot-to-lot variability in the contamination of Cu(II) in commercial preparations of this compound.[1][2] Different batches may have different levels of copper, leading to variations in the observed inhibitory potency.

Q4: How can I control for the effects of Cu(II) contamination in my experiments?

A4: To ensure reproducible results, it is crucial to control for the effects of Cu(II). This can be done by:

  • Testing the effect of Cu(II) alone on your cellular assay.

  • Comparing the activity of your commercial this compound with a highly purified batch (if available) with and without the addition of a known concentration of Cu(II).

  • Including a metal chelator as a negative control to see if it reverses the effects of this compound.

Q5: What are the expected cellular effects of TET inhibition by this compound?

A5: TET enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), which is a key step in DNA demethylation.[1] Inhibition of TET enzymes by the this compound-copper complex leads to a reduction in global 5hmC levels.[3][4] This can affect gene expression and various cellular processes. For instance, in some cancer cell lines, this compound has been shown to suppress proliferation and induce apoptosis.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect of this compound on my cells. The batch of this compound you are using may have very low or no Cu(II) contamination.[1]Test the effect of adding a low micromolar concentration of CuCl₂ along with this compound. Also, consider obtaining this compound from a different vendor and testing it.
High levels of cytotoxicity observed at expected active concentrations. The observed toxicity may be due to the cytotoxic effects of copper rather than specific TET inhibition.Perform a dose-response curve with CuCl₂ alone to determine its toxicity profile in your cell line. This will help you differentiate between copper-induced toxicity and the effects of TET inhibition.
Results cannot be reproduced with a new batch of this compound. Different batches of this compound have varying levels of Cu(II) contamination, leading to inconsistent potency.[1][2]Whenever you switch to a new batch, it is essential to re-validate its activity. Perform a dose-response experiment to determine the IC50 of the new lot in your assay. If possible, measure the copper content of each batch.
Unexpected changes in gene expression unrelated to TET-regulated genes. This could be a true off-target effect of the this compound-copper complex or an effect of copper on other cellular pathways.Investigate the known effects of copper on your cell type. Use bioinformatics tools to analyze your gene expression data for enrichment of pathways known to be regulated by copper.

Quantitative Data Summary

Compound Target IC50 Cell Line Assay Type Reference
This compoundTET133 µMSf9 (recombinant human TET1)Chemiluminescence assay[3][5]
This compoundTET273 µMSf9 (recombinant human TET2)Chemiluminescence assay[3][5]
This compoundDNMT3a> 500 µM--[5]

Note: The IC50 values reported above are from initial studies and may be influenced by the presence of contaminating Cu(II).

Experimental Protocols

Protocol 1: Assessment of this compound Activity on Global 5hmC Levels in Cultured Cells

This protocol is designed to determine the effect of this compound on the overall levels of 5-hydroxymethylcytosine in genomic DNA of cultured cells.

Materials:

  • Cell line of interest (e.g., Hep3B, HT-22)

  • Complete cell culture medium

  • This compound (from one or more vendors)

  • Copper(II) chloride (CuCl₂) solution

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • Dot blot apparatus

  • Nylon membrane

  • Anti-5hmC antibody

  • Appropriate secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 10, 25, 50, 100 µM). Include the following controls:

    • Vehicle control (DMSO)

    • Positive control (if available)

    • A dose range of CuCl₂ alone

    • A combination of this compound and a fixed concentration of CuCl₂

  • Incubation: Incubate the cells for 24-48 hours.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Dot Blot:

    • Denature the DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.

    • Spot serial dilutions of the denatured DNA onto a nylon membrane.

    • UV-crosslink the DNA to the membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with an anti-5hmC antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescence substrate and capture the signal using an imaging system.

  • Analysis: Quantify the dot intensity using image analysis software. Normalize the 5hmC signal to the amount of DNA loaded (e.g., by staining the membrane with methylene (B1212753) blue).

Visualizations

TET_Signaling_Pathway cluster_DNA DNA Modification cluster_Enzymes Enzymatic Conversion cluster_Inhibition Inhibition cluster_Outcome Cellular Outcome 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes TET_Enzymes TET1/2/3 Gene_Expression Altered Gene Expression TET_Enzymes->Gene_Expression Regulates Bobcat339_Cu This compound + Cu(II) Bobcat339_Cu->TET_Enzymes Inhibits Cell_Processes Changes in Cellular Processes (e.g., Proliferation, Apoptosis) Gene_Expression->Cell_Processes

Caption: TET enzyme signaling pathway and the point of inhibition by the this compound-Cu(II) complex.

Experimental_Workflow Start Start: Hypothesis This compound affects my cellular model Cell_Treatment Treat cells with: - this compound (various lots) - CuCl2 alone - this compound + CuCl2 - Vehicle Control Start->Cell_Treatment Assay Perform Cellular Assay (e.g., Proliferation, Apoptosis, Gene Expression) Cell_Treatment->Assay gDNA_Extraction Extract Genomic DNA Cell_Treatment->gDNA_Extraction Data_Analysis Analyze and Compare Results Assay->Data_Analysis Dot_Blot 5hmC Dot Blot gDNA_Extraction->Dot_Blot Dot_Blot->Data_Analysis Conclusion Conclusion: Determine if the observed effect is due to TET inhibition by this compound-Cu(II) complex Data_Analysis->Conclusion

Caption: Recommended experimental workflow for validating the effects of this compound in cellular assays.

References

Technical Support Center: Interpreting Unexpected Results from Bobcat339 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bobcat339. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding experiments with this compound. The information provided herein is intended to help you interpret unexpected results and optimize your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound was initially identified as a cytosine-based inhibitor of the Ten-Eleven Translocation (TET) family of enzymes, specifically TET1 and TET2, which are involved in DNA demethylation.[1] However, a crucial subsequent finding revealed that the inhibitory activity of this compound on TET1 and TET2 is largely dependent on the presence of contaminating Copper(II)[2]. More recent research has uncovered a novel, copper-independent mechanism: this compound can induce the degradation of TET3 protein[3][4]. Therefore, the observed biological effects of this compound could be due to TET1/TET2 inhibition (in the presence of copper), TET3 degradation, or a combination thereof.

Q2: I am not observing the expected decrease in global 5-hydroxymethylcytosine (B124674) (5hmC) levels after treating my cells with this compound. Why might this be?

A2: There are several potential reasons for this observation:

  • Purity of the Compound: As mentioned, the TET1/TET2 inhibitory activity of this compound is mediated by Copper(II) contamination[2]. If you are using a highly purified batch of this compound, you may not observe significant inhibition of TET1/TET2 and consequently, no decrease in 5hmC levels.

  • Cellular Context: The expression levels of TET1, TET2, and TET3 vary between cell types. If your cell line has low TET1/TET2 expression or activity, the effect of a TET1/TET2 inhibitor will be minimal.

  • TET3 Degradation: this compound can also act by degrading TET3[3][4]. The impact of TET3 degradation on global 5hmC levels may be different from the enzymatic inhibition of TET1/TET2 and could be cell-type specific.

  • Experimental Conditions: The concentration of this compound and the treatment duration are critical. Insufficient concentration or time may not produce a detectable change in 5hmC levels.

Q3: My cell viability results are inconsistent or not what I expected. What could be the cause?

A3: Inconsistent cell viability results can stem from several factors:

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions. Ensure that the final concentration of DMSO in your cell culture medium is low (generally <0.1%) to avoid solvent-induced toxicity[5][6]. This compound may precipitate when diluted in aqueous media; ensure it is fully dissolved before adding to cells[7]. The stability of this compound in cell culture media over long incubation periods should also be considered.

  • Cell Line-Specific Effects: The effects of this compound on cell proliferation and apoptosis are cell-type dependent. For example, it has been shown to reduce proliferation and induce apoptosis in Diffuse Intrinsic Pontine Glioma (DIPG) cells[8].

  • Off-Target Effects: Beyond the known mechanisms, there may be other off-target effects of this compound that could influence cell viability.

  • Copper(II) Contamination: The presence or absence of contaminating copper could lead to different biological outcomes and thus, variability in results.

Troubleshooting Guides

Issue 1: No or Low TET Inhibition Observed
Potential Cause Troubleshooting Recommendation
High Purity of this compound The originally reported TET1/TET2 inhibitory activity is dependent on Copper(II)[2]. Pure this compound has minimal inhibitory activity on these enzymes. Consider the possibility that your observed effects are due to TET3 degradation[3][4]. If TET1/TET2 inhibition is the goal, co-treatment with a low, non-toxic concentration of a copper source may be required, though this should be carefully controlled and validated.
Low TET Expression in Cell Line Confirm the expression levels of TET1, TET2, and TET3 in your cell line of interest using qPCR or Western blotting. Choose a cell line with robust expression of the desired TET enzyme for your experiments.
Suboptimal Assay Conditions Optimize the concentration of this compound and the incubation time. A concentration range of 10-50 µM and incubation times of 24-72 hours have been reported in the literature[8][9].
Issue 2: Unexpected Effects on Cell Proliferation or Apoptosis
Potential Cause Troubleshooting Recommendation
Dual Mechanism of Action Be aware that this compound can act as both a TET1/TET2 inhibitor (copper-dependent) and a TET3 degrader (copper-independent)[2][3][4]. The observed phenotype will depend on the purity of your compound and the relative importance of TET enzymes in your cellular model. To dissect these effects, you could compare a pure batch of this compound with one to which a controlled amount of copper has been added.
Cell-Type Specificity The role of TET enzymes in cancer is complex and can be context-dependent[10]. In some cancers, TETs act as tumor suppressors, while in others they can be oncogenic. The effect of this compound on cell fate will depend on the specific role of TET enzymes in your chosen cancer cell line.
Inconsistent Compound Activity Ensure complete solubilization of this compound in your working solutions. Precipitated compound will lead to inaccurate dosing and variable results. Stock solutions in DMSO are generally stable at -20°C for up to 3 months[7]. Avoid repeated freeze-thaw cycles.

Data Presentation

In Vitro Activity of this compound
ParameterValueEnzyme/Cell LineReference
IC50 (TET1 inhibition) 33 µMRecombinant TET1[1]
IC50 (TET2 inhibition) 73 µMRecombinant TET2[1]
Effect on Proliferation 25% reduction at 50 µMDIPG cells[8]
Effect on Apoptosis 4-10 fold increase in CC3+ cellsDIPG cells[8]
TET3 Degradation Observed at 10 µMMouse GT1-7 neuronal cells[3][4]

Experimental Protocols

Protocol 1: Cellular 5hmC Quantification Assay (Dot Blot)

This protocol is adapted from established methods for detecting global DNA hydroxymethylation.

Materials:

  • Genomic DNA extraction kit

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-5hmC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Denaturation solution (0.1 M NaOH)

  • Neutralization solution (6.6 M ammonium (B1175870) acetate)

Procedure:

  • Treat cells with this compound at the desired concentration and duration.

  • Extract genomic DNA using a commercial kit.

  • Denature 100-200 ng of DNA in 0.1 M NaOH at 95°C for 10 minutes.

  • Neutralize the DNA solution with 0.1 volumes of 6.6 M ammonium acetate.

  • Spot the denatured DNA onto a nylon membrane and allow it to air dry.

  • UV-crosslink the DNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (BrdU Incorporation)

This protocol provides a method to assess the effect of this compound on DNA synthesis.

Materials:

  • 96-well cell culture plates

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2.5 N H₂SO₄)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treat cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling medium and add the Fixing/Denaturing solution. Incubate for 30 minutes at room temperature.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBS.

  • Add the substrate solution and incubate until color development is sufficient.

  • Add the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Bobcat339_Mechanism_of_Action cluster_TET_Inhibition TET Inhibition (Copper-Dependent) cluster_TET3_Degradation TET3 Degradation (Copper-Independent) cluster_downstream Downstream Cellular Effects Bobcat339_Cu This compound + Cu(II) TET1_2 TET1/TET2 Bobcat339_Cu->TET1_2 Inhibits _5mC_to_5hmC 5mC to 5hmC Conversion TET1_2->_5mC_to_5hmC Catalyzes DNA_Methylation Altered DNA Methylation Landscape _5mC_to_5hmC->DNA_Methylation Bobcat339_pure This compound (pure) TET3_protein TET3 Protein Bobcat339_pure->TET3_protein Induces Proteasomal_Degradation Proteasomal Degradation TET3_protein->Proteasomal_Degradation Proteasomal_Degradation->DNA_Methylation Gene_Expression Changes in Gene Expression DNA_Methylation->Gene_Expression Cellular_Phenotype Altered Cellular Phenotype (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Phenotype

Caption: Dual mechanisms of action of this compound.

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing Bobcat339 incubation time for maximum TET inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bobcat339, a selective, cytosine-based inhibitor of Ten-Eleven Translocation (TET) enzymes. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to help you optimize the incubation time of this compound for maximal TET inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, cytosine-based small molecule inhibitor of TET enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms, playing a key role in active DNA demethylation.[1][2] It was designed to mimic the natural substrate, 5mC, and bind to the TET active site.[3] The proposed mechanism involves the 5-chlorocytosine (B1228043) headgroup of this compound occupying the active site, with its chlorine atom fitting into the pocket that normally accommodates the methyl group of 5mC, thereby blocking the enzyme's catalytic activity.[3][4]

Q2: What are the reported IC50 values for this compound?

A2: In initial studies, this compound was reported to have IC50 values of 33 µM for TET1 and 73 µM for TET2.[1][5][6] It did not show inhibitory activity against the DNA methyltransferase DNMT3a.[3][6] However, it is critical to note that subsequent research has shown this inhibitory activity is likely mediated by contaminating Copper(II) (Cu(II)) in commercial preparations.[7][8]

Q3: What is the role of Copper(II) in this compound's activity?

A3: A 2022 study by Weirath et al. demonstrated that highly purified this compound, devoid of any residual copper, failed to inhibit TET1 or TET2 at the previously reported concentrations.[7] The study found that the observed inhibition was directly related to the presence of Cu(II) in the sample, which itself can inhibit TET enzymes. The combination of this compound and Cu(II) resulted in potent inhibition, suggesting the activity of commercial this compound is dependent on contaminating copper.[7][8] This is a critical consideration for experimental design and data interpretation.

Q4: Why is optimizing the incubation time for this compound important?

A4: Optimizing incubation time is crucial for several reasons:

  • Achieving Maximal Inhibition: TET inhibition is a time-dependent enzymatic process. Sufficient time is required for the inhibitor to enter the cells, engage with the target enzyme, and effect a measurable decrease in 5hmC levels.

  • Avoiding Cytotoxicity: Prolonged exposure to any compound, including this compound and particularly its potential copper contaminants, can lead to off-target effects and cellular toxicity, which can confound results.

  • Observing Downstream Effects: If you are studying the downstream consequences of TET inhibition (e.g., changes in gene expression, cell differentiation), the incubation time must be long enough for these biological changes to manifest after the initial enzymatic inhibition.[9] A 24-hour incubation period has been used to observe a significant reduction in global 5hmC levels in HT-22 cells.[1][3]

Q5: What is a good starting point for this compound concentration and incubation time?

A5: Based on published data, a concentration of 10 µM for 24 hours has been shown to significantly reduce global 5hmC levels in cell culture.[1][3] For initial experiments, we recommend performing a time-course experiment (e.g., 6, 12, 24, 48 hours) and a dose-response experiment (e.g., 5 µM to 100 µM) to determine the optimal conditions for your specific cell type and experimental endpoint.

Data Summary Tables

Table 1: this compound Inhibitory Activity

Target EnzymeReported IC50 (µM)Notes
TET133Activity may be dependent on Cu(II) contamination.[1][7]
TET273Activity may be dependent on Cu(II) contamination.[1][7]
DNMT3aNo inhibitionSelective for TET enzymes over this DNA methyltransferase.[3][6]

Table 2: Example Time-Course Experiment Data

Hypothetical data for a cell-based 5hmC reduction assay using 25 µM this compound.

Incubation Time (Hours)% 5hmC Reduction (vs. Vehicle)Cell Viability (%)
00%100%
615%98%
1235%96%
2460%95%
4862%80%
7263%65%

Visual Diagrams and Workflows

TET Inhibition Pathway cluster_0 DNA Demethylation Cascade Five_mC 5-methylcytosine (5mC) (Gene Silencing) Five_hmC 5-hydroxymethylcytosine (5hmC) Five_mC->Five_hmC Five_fC 5-formylcytosine (5fC) Five_hmC->Five_fC Five_caC 5-carboxylcytosine (5caC) Five_fC->Five_caC Cytosine Cytosine (Gene Activation) Five_caC->Cytosine TET_Enzyme TET Enzyme (TET1/TET2) TET_Enzyme->Five_hmC Oxidation This compound This compound + Cu(II) This compound->TET_Enzyme Inhibition

Caption: Mechanism of TET enzyme inhibition by this compound.

Optimization_Workflow start Start: Define Cell Line & Endpoint Assay dose_response 1. Dose-Response Experiment (e.g., 0-100 µM for 24h) start->dose_response analyze_dose Analyze Data: Determine EC50 & assess toxicity dose_response->analyze_dose time_course 2. Time-Course Experiment (using optimal dose from Step 1) analyze_time Analyze Data: Identify shortest time for max effect time_course->analyze_time analyze_dose->time_course optimal_conditions Optimal Incubation Time & Concentration Found analyze_time->optimal_conditions

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Guide

Problem: I am not observing any TET inhibition with this compound.

Possible CauseRecommended Solution
Purity of Compound The inhibitory activity of this compound has been linked to Copper(II) contamination.[7][8] Your preparation may be too pure. Consider adding a controlled amount of CuSO4 (e.g., in a 1:1 molar ratio with this compound) to a test sample to see if activity is restored.[7] Always report the source and lot number of your inhibitor.
Incubation Time Too Short The inhibitory effect may not be apparent at early time points. Extend your incubation period. We recommend a time course from 6 to 48 hours.
Inhibitor Concentration Too Low The IC50 values are in the mid-micromolar range.[1][5][6] Ensure your final concentration is sufficient to achieve inhibition. Perform a dose-response experiment (e.g., 5 µM to 100 µM).
Cell Type Insensitivity The cell line you are using may have low TET activity or may not be permeable to the compound. Confirm TET1/TET2 expression in your cell line and consider using a positive control for TET inhibition, such as 2-hydroxyglutarate (2-HG).[2]
Assay Issues Your assay for measuring 5hmC may not be sensitive enough. Validate your assay using a positive control (e.g., cells known to have high 5hmC levels) and a negative control. Consider using orthogonal methods like dot blot, ELISA, or LC-MS/MS for 5hmC detection.[2]

Problem: I am observing high levels of cell death.

Possible CauseRecommended Solution
Compound Toxicity High concentrations of this compound or its contaminants (like copper) can be toxic. Lower the concentration of the inhibitor and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your inhibition assay.
Incubation Time Too Long Long-term exposure can lead to cytotoxicity. Determine the shortest incubation time that yields the desired level of TET inhibition from your time-course experiment.[9]
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.

digraph "Troubleshooting_Logic" {
graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", rankdir=TB];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Problem:\nNo TET Inhibition Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Is your this compound highly purified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_copper [label="Action: Add controlled amount\nof CuSO4 (e.g., 1:1 molar ratio)", fillcolor="#FFFFFF"]; check_time [label="Was incubation time < 24h?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_time [label="Action: Increase incubation time\n(run 24h, 48h points)", fillcolor="#FFFFFF"]; check_conc [label="Was concentration < 25µM?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; increase_conc [label="Action: Increase concentration\n(run dose-response)", fillcolor="#FFFFFF"]; other [label="Consult Assay Troubleshooting", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_purity; check_purity -> add_copper [label="Yes"]; check_purity -> check_time [label="No"]; add_copper -> check_time; check_time -> increase_time [label="Yes"]; check_time -> check_conc [label="No"]; increase_time -> check_conc; check_conc -> increase_conc [label="Yes"]; check_conc -> other [label="No"]; increase_conc -> other; }

Caption: Troubleshooting flowchart for lack of TET inhibition.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

This protocol aims to identify the shortest incubation time required to achieve maximum inhibition of TET activity, measured by the reduction in global 5hmC levels.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24-well plate) at a density that will keep them in the logarithmic growth phase for the duration of the experiment (up to 72 hours). Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this, prepare a working solution in a complete cell culture medium at the desired final concentration (e.g., 25 µM, based on a prior dose-response experiment). Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Treatment: Remove the medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the plates for a series of time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C and 5% CO2.

  • Cell Lysis and DNA Extraction: At each time point, harvest the cells. For adherent cells, wash with PBS, then detach and pellet. For suspension cells, pellet directly. Proceed with genomic DNA extraction using a commercial kit according to the manufacturer's instructions.

  • 5hmC Quantification: Measure the global 5hmC levels in the extracted DNA. An ELISA-based method using a 5hmC-specific antibody is a common and accessible technique (e.g., using a commercially available kit).[3][10]

  • Data Analysis: For each time point, calculate the percentage of 5hmC relative to the vehicle control. Plot the % 5hmC reduction versus incubation time. The optimal time is typically the point at which the curve begins to plateau, indicating that maximal inhibition has been reached without extending the duration unnecessarily. Also, assess cell morphology or perform a viability assay at each endpoint to monitor toxicity.

References

Bobcat339 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of Bobcat339 in various cell culture media. As specific stability data for this compound in cell culture media is not publicly available, this guide offers general protocols and troubleshooting advice based on established principles of small molecule handling and recent findings regarding this compound's mechanism of action.

A critical factor to consider when working with this compound is that its inhibitory activity against Ten-eleven translocation (TET) enzymes has been shown to be dependent on or significantly enhanced by the presence of contaminating Copper(II) (Cu(II)).[1][2][3] In fact, highly purified this compound has been observed to have minimal inhibitory activity on its own.[1][2][3] This suggests that variability in experimental results may be linked to trace amounts of Cu(II) in the cell culture medium or the this compound stock itself.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Question: Why am I seeing inconsistent inhibitory effects of this compound between experiments?

Possible Causes:

  • Variable Copper(II) Contamination: The most likely cause of inconsistency is the variability in Cu(II) levels.[1][2][3] Different batches of media, serum, or even the water used for media preparation can have varying trace metal concentrations. The purity of the this compound batch itself can also differ.

  • Compound Degradation: this compound, like many small molecules, may be unstable in aqueous solutions at 37°C over extended incubation periods.[4][5]

  • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations.[4]

Suggested Solutions:

  • To address the variability due to copper, consider adding a controlled, low micromolar concentration of a copper salt (e.g., CuSO₄) to your culture medium as a positive control to see if it potentiates the effect of this compound. However, be mindful of the potential toxicity of copper to your specific cell line.

  • Perform a stability study of this compound in your specific cell culture medium to determine its half-life (see Experimental Protocols section).

  • Ensure complete dissolution of your this compound stock in DMSO before diluting it in your culture medium.

Question: I'm not observing the expected level of TET inhibition with this compound. What could be the reason?

Possible Causes:

  • Purity of this compound: Your batch of this compound may be highly purified and lack the necessary Cu(II) for optimal activity.[1][2][3]

  • Degradation of this compound: The compound may have degraded in the stock solution due to improper storage or in the culture medium during a long-term experiment.

  • Adsorption to Plasticware: Small molecules can adsorb to the surface of plastic plates and tubes, reducing the effective concentration in the medium.[5]

  • Cell Permeability: While this compound is reported to be cell-permeable, its uptake can vary between cell lines.

Suggested Solutions:

  • Test different batches of this compound or source it from different vendors, as the level of Cu(II) contamination can vary.[1]

  • Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Use low-protein-binding plates and pipette tips to minimize adsorption.[4]

  • If poor cell permeability is suspected, you may need to increase the concentration of this compound, but be cautious of potential off-target effects.

Question: My cells are showing signs of toxicity after treatment with this compound. What should I do?

Possible Causes:

  • High Concentration of this compound: The concentration of this compound used may be too high for your specific cell line.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic to the cells.

  • Copper Toxicity: If the inhibitory effect is dependent on copper, the combined toxicity of this compound and copper could be detrimental to the cells.

Suggested Solutions:

  • Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line.

  • Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).

  • Run a control with the solvent alone to assess its toxicity.

  • If you are adding exogenous copper, perform a dose-response experiment for copper alone to determine its toxicity profile in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions? A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: How stable is this compound in aqueous cell culture media? A2: There is no publicly available data on the stability of this compound in different cell culture media. The stability can be influenced by factors such as the pH of the medium, the presence of serum, and the incubation temperature.[4][6] It is recommended to perform a stability study in your specific experimental conditions.

Q3: Does the type of cell culture medium (e.g., DMEM, RPMI-1640) affect the stability of this compound? A3: Different media formulations contain varying compositions of amino acids, vitamins, and metal ions, which could potentially interact with and affect the stability of this compound.[6] Therefore, it is advisable to assess the stability of this compound in the specific medium you are using for your experiments.

Q4: Should I be concerned about the presence of serum in my cell culture medium? A4: Serum contains proteins that can bind to small molecules, which may either stabilize them or reduce their effective concentration. It is recommended to assess the stability of this compound in both serum-free and serum-containing media if both conditions are relevant to your experiments.[4]

Data Presentation

To systematically evaluate the stability of this compound, we recommend maintaining a detailed record of your experimental findings. The following table provides a template for organizing your stability data.

Time Point (hours)Media TypeSerum (%)Replicate 1 (% Remaining)Replicate 2 (% Remaining)Replicate 3 (% Remaining)Average (% Remaining)Standard Deviation
0DMEM101001001001000
2DMEM10
8DMEM10
24DMEM10
48DMEM10
0RPMI-1640101001001001000
2RPMI-164010
8RPMI-164010
24RPMI-164010
48RPMI-164010

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Calibrated pipettes and low-protein-binding tips

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium (with or without serum, as required) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.

  • Experimental Setup:

    • Aliquot the working solution into sterile, low-protein-binding microcentrifuge tubes or wells of a multi-well plate.

    • Prepare triplicate samples for each time point.

  • Time Course Incubation:

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

    • Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • For samples containing serum, precipitate the proteins by adding 3 volumes of cold acetonitrile.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well for analysis.

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Calculation:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • % Remaining = (Concentration at time t / Concentration at time 0) x 100

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working aliquot Aliquot into Triplicate Samples prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at Time Points (0, 2, 8, 24, 48h) incubate->sample process Process Samples (Protein Precipitation if needed) sample->process analyze Analyze by HPLC or LC-MS process->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

G cluster_pathway Epigenetic Regulation by TET Enzymes mC 5-methylcytosine (5mC) (Gene Silencing) hmC 5-hydroxymethylcytosine (5hmC) (Gene Activation) mC->hmC Oxidation TET TET Enzymes (TET1, TET2, TET3) TET->mC catalyzes This compound This compound + Cu(II) This compound->TET Inhibition

Caption: Simplified TET enzyme signaling pathway and this compound inhibition.

References

Technical Support Center: The Role of Contaminating Copper(II) in Bobcat339 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Bobcat339. Recent studies have demonstrated that the inhibitory activity of this compound on Ten-eleven translocation (TET) enzymes is mediated by contaminating Copper(II) (Cu(II)). This guide addresses specific issues that may arise during experimentation due to this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its originally reported function?

This compound is a synthetic, cytosine-based small molecule that was initially reported as a potent and selective inhibitor of TET enzymes, with IC50 values of 33 μM for TET1 and 73 μM for TET2.[1] TET enzymes (TET1, TET2, TET3) are Fe(II) and α-ketoglutarate dependent dioxygenases that play a crucial role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC).[2][3]

Q2: What is the current understanding of this compound's activity?

Subsequent research has revealed that this compound alone possesses minimal to no inhibitory activity against TET1 and TET2 at the previously reported concentrations.[2][4][5] The observed inhibition is, in fact, a result of contaminating Cu(II) ions remaining from the synthesis process.[2] The inhibitory activity of commercial preparations of this compound has been shown to directly correlate with their Cu(II) content.[2][5]

Q3: How does Copper(II) mediate the inhibition of TET enzymes?

While the precise mechanism is still under investigation, it is suggested that a this compound-Cu(II) complex is a more potent inhibitor of TET enzymes than either this compound or Cu(II) alone.[2] This enhanced potency could be due to more favorable interactions between the TET catalytic domain and the this compound-copper complex.[2]

Q4: I am observing TET inhibition with my commercial batch of this compound. What does this imply?

If you are observing TET inhibition, it is highly likely that your batch of this compound is contaminated with Cu(II). The level of inhibition will likely be proportional to the concentration of Cu(II) in your sample.

Q5: How can I determine if my this compound sample is contaminated with Copper(II)?

A simple visual inspection can be an initial indicator. Some researchers have noted that Cu(II)-contaminated this compound appears as a "seafoam-green" or "green powder," while purer, in-house synthesized batches are not colored.[2] For a quantitative assessment, analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) can be used to determine the exact concentration of copper in your sample.

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected TET inhibition with this compound.

  • Possible Cause: Your batch of this compound may have a low level of Cu(II) contamination or be a purer preparation.

  • Troubleshooting Steps:

    • Verify the source and purity of your this compound. If possible, obtain a certificate of analysis from the vendor that includes information on elemental impurities.

    • Test a range of concentrations. The previously reported effective concentrations may not be relevant if your sample has low Cu(II) content.

    • As a positive control, test the effect of Cu(II) (as CuSO₄) alone on your TET enzyme activity. This will help you understand the baseline inhibition by the metal ion.

    • Consider adding a known concentration of Cu(II) to your pure this compound to see if this potentiates the inhibitory effect. This can help confirm that the activity is Cu(II)-dependent.[2]

Issue 2: High background inhibition in my TET activity assay.

  • Possible Cause: Your assay buffer or other reagents may be contaminated with metal ions, including Cu(II).

  • Troubleshooting Steps:

    • Use metal-free water and reagents where possible.

    • Consider adding a chelating agent like EDTA to a control well. If inhibition is reduced, it suggests metal ion contamination is a factor. Note that EDTA will also chelate the essential Fe(II) cofactor for TET enzymes, so this should be interpreted with caution.

    • Analyze your buffers and reagents for trace metal contamination.

Issue 3: Discrepancy between in vitro and cell-based assay results.

  • Possible Cause: The intracellular concentration of free Cu(II) is typically very low, which may affect the activity of contaminated this compound in a cellular context.[6]

  • Troubleshooting Steps:

    • Confirm the effect of your this compound batch in a cell-based assay by measuring global 5-hydroxymethylcytosine (B124674) (5hmC) levels. A significant decrease in 5hmC would suggest effective TET inhibition in cells.[2]

    • Be aware that cell-based results with contaminated this compound may not be solely attributable to the compound itself. The observed effects are likely due to the this compound-Cu(II) complex.

Data Presentation

Table 1: In Vitro Inhibition of TET1 and TET2 by Different this compound Preparations and Copper(II)

Compound/Mixture (at 125 µM)TET1 Activity (% of DMSO control)TET2 Activity (% of DMSO control)
In-house synthesized this compoundNo significant reductionNo significant reduction
Sigma-Aldrich this compoundNo significant reductionNo significant reduction
MedKoo this compound (Cu(II) contaminated)Near total inhibitionNear total inhibition
Copper(II) Sulfate (CuSO₄)Near total inhibitionNear total inhibition
In-house this compound + CuSO₄ (1:1)Near total inhibitionNear total inhibition

Data summarized from Weirath et al., ACS Medicinal Chemistry Letters, 2022.[2]

Table 2: Dose-Dependent Inhibition of TET1 by Copper(II) in the Presence and Absence of this compound

Cu(II) Concentration (µM)Inhibition of TET1 with Cu(II) aloneInhibition of TET1 with Cu(II) + 125 µM this compound
1Significant InhibitionSignificantly greater inhibition than Cu(II) alone
4Strong InhibitionSignificantly greater inhibition than Cu(II) alone

A two-way ANOVA revealed a significant effect on inhibitory activity with the presence of this compound. Data summarized from Weirath et al., ACS Medicinal Chemistry Letters, 2022.[2]

Experimental Protocols

1. In Vitro TET Enzyme Inhibition Assay using LC-MS/MS

This protocol is for quantifying the conversion of 5mC to 5hmC by a recombinant TET enzyme catalytic domain.

  • Materials:

    • Recombinant human TET1 or TET2 catalytic domain

    • Hemimethylated synthetic DNA oligomer substrate containing 5mC

    • Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM α-ketoglutarate, 1 mM dithiothreitol (B142953) (DTT), 2 mM ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O

    • This compound and/or CuSO₄ dissolved in DMSO

    • DMSO (as vehicle control)

    • Quenching solution: 10 mM EDTA

    • Genomic DNA digestion enzymes (e.g., Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing the TET enzyme and the DNA substrate in the assay buffer.

    • Add the desired concentration of this compound, CuSO₄, or the this compound/CuSO₄ mixture (or DMSO for the control) to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Digest the DNA substrate to individual nucleosides using a cocktail of genomic DNA digestion enzymes according to the manufacturer's protocol.

    • Analyze the digested sample by isotope dilution LC-MS/MS to quantify the amounts of 5mC and 5hmC.

    • Calculate the percent conversion of 5mC to 5hmC and normalize to the DMSO control to determine the percent inhibition.

2. Cell-Based Assay for Global 5hmC Levels using Dot Blot

This protocol is for assessing the in-cell activity of TET inhibitors by measuring changes in total genomic 5hmC.

  • Materials:

    • Cell line of interest (e.g., Hep3B) cultured under standard conditions

    • This compound and/or CuSO₄ dissolved in a suitable solvent

    • Vehicle control (e.g., DMSO)

    • Genomic DNA extraction kit

    • Nitrocellulose or PVDF membrane

    • Denaturation buffer (e.g., 0.1 M NaOH, 1.5 M NaCl)

    • Neutralization buffer (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

    • UV crosslinker

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody specific for 5hmC

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat cultured cells with the desired concentrations of this compound, CuSO₄, or vehicle control for a specified period (e.g., 48 hours).

    • Harvest the cells and extract genomic DNA using a commercial kit.

    • Denature the DNA by incubating in denaturation buffer.

    • Spot serial dilutions of the denatured DNA onto a nitrocellulose or PVDF membrane.

    • Neutralize the membrane with neutralization buffer.

    • Crosslink the DNA to the membrane using a UV crosslinker.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-5hmC antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the dot intensities and compare the 5hmC levels in treated samples to the vehicle control.

Visualizations

TET_Signaling_Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC Oxidation 5fC_5caC 5fC/5caC 5hmC->5fC_5caC Oxidation Unmodified_C Unmodified_C 5fC_5caC->Unmodified_C Demethylation TET_Enzyme TET Enzyme (Fe(II), α-KG dependent) BER Base Excision Repair (BER) Bobcat339_Cu This compound + Cu(II) Bobcat339_Cu->TET_Enzyme

Caption: TET enzyme signaling pathway and the point of inhibition by the this compound-Cu(II) complex.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Start_InVitro Prepare reaction mix: Recombinant TET enzyme + 5mC DNA substrate Add_Inhibitor Add Test Compound: 1. This compound (pure) 2. This compound (commercial) 3. Cu(II) alone 4. This compound + Cu(II) Start_InVitro->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Digest Digest DNA to nucleosides Incubate->Digest LCMS Quantify 5hmC/5mC by LC-MS/MS Digest->LCMS Analyze_InVitro Calculate % Inhibition LCMS->Analyze_InVitro Start_InCell Culture cells (e.g., Hep3B) Treat_Cells Treat cells with Test Compound Start_InCell->Treat_Cells Incubate_Cells Incubate for 48h Treat_Cells->Incubate_Cells Extract_DNA Extract genomic DNA Incubate_Cells->Extract_DNA Dot_Blot Perform Dot Blot with anti-5hmC antibody Extract_DNA->Dot_Blot Analyze_InCell Quantify 5hmC levels Dot_Blot->Analyze_InCell

Caption: Experimental workflow for assessing this compound and Cu(II) effects on TET activity.

Logical_Relationship cluster_components Components cluster_outcomes Outcomes Bobcat339_Alone This compound Alone Minimal_Activity Minimal/No Activity Bobcat339_Alone->Minimal_Activity Cu_Alone Cu(II) Alone Some_Activity Some Activity Cu_Alone->Some_Activity Bobcat339_Cu_Complex This compound-Cu(II) Complex TET_Inhibition Observed TET Inhibition Bobcat339_Cu_Complex->TET_Inhibition Potentiated Activity

Caption: Logical relationship of this compound, Cu(II), and observed TET inhibition.

References

Troubleshooting Bobcat339's effect on cell viability and apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bobcat339, a novel small molecule inhibitor designed to study cell viability and apoptosis. This resource provides troubleshooting guidance and detailed protocols to ensure the successful implementation of this compound in your research.

Assumed Mechanism of Action: this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. It is designed to bind to Akt, preventing its phosphorylation and subsequent activation. This disruption of a key cell survival pathway is expected to induce apoptosis in sensitive cell lines.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B). By preventing the phosphorylation of Akt, it blocks downstream signaling that promotes cell survival and proliferation. This inhibition leads to the activation of pro-apoptotic pathways, ultimately resulting in programmed cell death.[1][2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in pure, anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[5] Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in a serum-free cell culture medium. The final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: In which cell lines is this compound expected to be effective?

A3: this compound is expected to be most effective in cell lines with a constitutively active PI3K/Akt/mTOR pathway.[3][4] This is common in many cancer types, particularly those with mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][6] We recommend performing a dose-response experiment in your cell line of interest to determine its specific sensitivity.

Q4: What is a typical working concentration range for this compound?

A4: The optimal concentration is highly cell-line dependent. Based on preliminary data, a starting range of 1 µM to 25 µM is recommended for initial dose-response studies. Please refer to the data table below for IC50 values in representative cell lines.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)
Cell LineCancer TypePIK3CA/PTEN StatusIC50 (µM)Assay Method
MCF-7Breast CancerPIK3CA Mutant5.2MTT Assay
PC-3Prostate CancerPTEN Null8.9MTT Assay
A549Lung CancerWild Type21.4MTT Assay
U87 MGGlioblastomaPTEN Null7.5CellTiter-Glo

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Cell Viability Assay (e.g., MTT)

Question: I am not observing the expected decrease in cell viability after treating my cells with this compound.

Possible CausesRecommended Solutions
Compound Inactivity Ensure this compound stock solution was stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Concentration/Duration Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
Cell Line Resistance Your cell line may have intrinsic resistance to Akt inhibition due to pathway redundancy or other survival mechanisms.[7] Confirm the presence and activity of the PI3K/Akt pathway in your cells via Western Blot for phosphorylated Akt (p-Akt).
MTT Assay Interference [8][9][10]Some compounds can interfere with the MTT reagent's reduction to formazan.[8][11] 1. Control: Include a "no-cell" control with media, MTT, and this compound to check for chemical reduction of the dye. 2. Alternative Assay: Use a non-enzymatic viability assay, such as CellTiter-Glo® (luminescence-based ATP measurement) or a crystal violet staining assay.
High Cell Seeding Density Overly confluent cells can exhibit altered metabolic rates and drug sensitivity. Optimize your seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 2: Apoptosis Assay (Annexin V/PI Flow Cytometry)

Question: My Annexin V/PI staining results are inconsistent or show high levels of necrosis in the control group.

Possible CausesRecommended Solutions
Harsh Cell Handling [12]Mechanical stress during harvesting can damage cell membranes, leading to false positives for both Annexin V and PI.[12][13] 1. Enzyme Choice: Use a gentle, non-enzymatic cell dissociation buffer or Accutase instead of Trypsin-EDTA. EDTA chelates Ca2+, which is required for Annexin V binding.[14] 2. Pipetting: Pipette gently and avoid vigorous vortexing. Centrifuge at low speed (e.g., 300 x g).[12]
Incorrect Staining Protocol 1. Collect Supernatant: Apoptotic cells may detach. Always collect the culture supernatant, combine it with the adherent cells, and then proceed with staining.[14] 2. Do Not Wash Post-Staining: Do not wash cells after adding the Annexin V and PI reagents, as this will remove the bound antibodies. Proceed directly to flow cytometry analysis.[14]
Incorrect Flow Cytometer Settings 1. Controls are Key: Always include unstained, PI-only, and Annexin V-only stained cells to set up proper voltage and compensation settings.[14] This is crucial to correct for spectral overlap between fluorophores.
Suboptimal Treatment Time The window for detecting early apoptosis (Annexin V+/PI-) can be narrow. If you see a majority of late apoptotic/necrotic cells (Annexin V+/PI+), you may have missed the optimal time point. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the full apoptotic progression.[15]
Issue 3: Western Blot Analysis

Question: I am unable to detect a decrease in phosphorylated Akt (p-Akt) or an increase in cleaved Caspase-3.

Possible CausesRecommended Solutions
Low Target Protein Abundance 1. Increase Protein Load: For detecting phosphorylated or cleaved proteins, which may be a small fraction of the total, increase the total protein loaded per lane to 30-50 µg.[16] 2. Use a Positive Control: Use a cell lysate known to express your target protein or treat cells with a known inducer of the pathway (e.g., staurosporine (B1682477) for cleaved caspase-3) to validate your antibody and protocol.[17]
Suboptimal Antibody Performance 1. Validate Antibody: Ensure your primary antibody is validated for Western Blot and is specific for the intended target (e.g., phospho-Akt Ser473).[18] 2. Optimize Dilution: The recommended antibody dilution is a starting point. Perform a titration to find the optimal concentration for your experimental setup.[16]
Protein Degradation Phosphatases and proteases can become active upon cell lysis, degrading your target proteins. Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.
Incorrect Sample Timing Dephosphorylation of Akt can be a rapid event. For p-Akt analysis, harvest cells at earlier time points (e.g., 1, 4, 8 hours) after this compound treatment. Conversely, caspase cleavage is a later event, so check at 12, 24, or 48 hours.
Inefficient Protein Transfer Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before the blocking step.[17]

Visualizations and Workflows

This compound Mechanism of Action

The diagram below illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound, which leads to apoptosis.

Bobcat339_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt (Inactive) PI3K->Akt Activates (via PIP3) pAkt p-Akt (Active) Akt->pAkt pBad p-Bad pAkt->pBad Phosphorylates Caspase9 Caspase-9 pAkt->Caspase9 Inhibits This compound This compound This compound->pAkt Inhibits Phosphorylation Bad Bad Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Bad Inhibits Caspase9->Apoptosis Initiates

Caption: this compound inhibits Akt phosphorylation, preventing apoptosis suppression.

Standard Experimental Workflow

This workflow outlines the typical steps for assessing the effect of this compound on a chosen cell line.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Seed cells in multi-well plates start->culture treat Treat cells with this compound (Dose-response / Time-course) culture->treat incubate Incubate for defined period (e.g., 48h) treat->incubate harvest Harvest cells (and supernatant) incubate->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) harvest->viability flow Apoptosis Assay (Annexin V/PI Staining) harvest->flow wb Protein Analysis (Western Blot) harvest->wb analysis Data Acquisition & Analysis viability->analysis flow->analysis wb->analysis end End analysis->end

Caption: General workflow for testing this compound's effects on cells.

Troubleshooting Logic: No Effect Observed

Use this decision tree to diagnose experiments where this compound does not produce the expected decrease in cell viability or increase in apoptosis.

Troubleshooting_Logic start No effect of This compound observed check_compound Is the compound active and at the correct dose? start->check_compound check_pathway Is the PI3K/Akt pathway active in the cell line? check_compound->check_pathway Yes sol_compound Solution: 1. Use fresh compound. 2. Perform dose-response & time-course. check_compound->sol_compound No check_assay Is the assay performing correctly? check_pathway->check_assay Yes sol_pathway Solution: 1. Check p-Akt levels via WB. 2. Choose a sensitive cell line. check_pathway->sol_pathway No sol_assay Solution: 1. Run positive controls. 2. Use an alternative assay method. check_assay->sol_assay No end Problem Resolved check_assay->end Yes

References

Technical Support Center: Bobcat339 and its Effects on the Epigenome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing experiments and troubleshooting issues related to the use of Bobcat339.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect DNMTs?

A1: This is a critical point of clarification. Current research indicates that this compound is not a direct inhibitor of DNA methyltransferases (DNMTs).[1][2][3][4] Specifically, studies have shown that this compound does not inhibit the activity of DNMT3a, a key de novo DNA methyltransferase, even at concentrations as high as 500 μM.[2][3]

This compound is characterized as an inhibitor of the Ten-eleven translocation (TET) family of enzymes.[1][2][3][5] TET enzymes are responsible for oxidizing 5-methylcytosine (B146107) (5mC), the epigenetic mark established by DNMTs, into 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. This process is a key step in active DNA demethylation.

Therefore, this compound's effect on the DNA methylation landscape is indirect. By inhibiting TET enzymes, this compound prevents the removal of methyl marks, which can lead to a passive maintenance or accumulation of 5mC at certain genomic locations. One study noted that a 24-hour treatment of MCF10A cells with 10 µM this compound resulted in an approximate 50% increase in global DNA methylation.[6]

Q2: What is the relationship between TETs and DNMTs?

A2: DNMTs and TETs have opposing functions that dynamically regulate the DNA methylation landscape.

  • DNMTs (DNMT1, DNMT3a, DNMT3b) are the "writers" of DNA methylation. They catalyze the transfer of a methyl group to cytosine residues, establishing and maintaining 5mC marks, which are typically associated with gene silencing when located in promoter regions.[7]

  • TETs (TET1, TET2, TET3) are the "erasers" (or more accurately, "modifiers") of DNA methylation. They initiate the demethylation process by oxidizing 5mC to 5hmC, 5fC, and 5caC.[7] These oxidized forms can lead to passive demethylation during DNA replication as they are not recognized by the maintenance methyltransferase DNMT1.[7]

By inhibiting TETs, this compound blocks the first step of active DNA demethylation, thus influencing the balance of DNA methylation states maintained by DNMTs.

TET_DNMT_Pathway cluster_0 DNA Methylation Cycle DNMTs DNMTs (Writers) mC 5-methylcytosine (5mC) (Gene Silencing) DNMTs->mC TETs TET Enzymes (Erasers) hmC 5-hydroxymethylcytosine (5hmC) (Demethylation Intermediate) TETs->hmC This compound This compound This compound->TETs Cytosine Cytosine (C) Cytosine->DNMTs Methylation mC->TETs Oxidation

Caption: Interplay of DNMTs and TETs in DNA methylation.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on TET enzymes.

Target EnzymeIC50 ValueNotes
TET1 33 µMInhibitory concentration for 50% enzyme activity reduction.[1][2][5]
TET2 73 µMInhibitory concentration for 50% enzyme activity reduction.[1][2][5]
DNMT3a > 500 µMNo substantial inhibition observed at this concentration.[2][3]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory effect of this compound on TET activity.

  • Potential Cause: A critical 2022 study reported that the inhibitory activity of this compound against TET enzymes is mediated by contaminating Copper(II) (Cu(II)) in the chemical preparation.[6][7] The study concluded that this compound alone is not capable of inhibiting TET enzymes at the previously reported concentrations.[7]

  • Troubleshooting Steps:

    • Source Verification: Note the vendor of your this compound. The study found that this compound from some vendors contained Cu(II) contamination, while others did not.[7]

    • Control for Metal Contamination: Include a control group treated with a copper chelator (e.g., EDTA) alongside this compound. If the inhibitory effect is diminished, it strongly suggests the activity was due to copper contamination.

    • Direct Copper Control: Run a parallel experiment using Cu(II) alone to observe if it replicates the effects seen with your this compound stock.[7]

    • Use In-House Synthesized Compound: If possible, use a highly purified, in-house synthesized batch of this compound to eliminate vendor-specific contamination.

Troubleshooting_Flowchart Start Start: Inconsistent this compound Activity CheckSource Check this compound Vendor and Lot Number Start->CheckSource Hypothesis Hypothesis: Activity is due to Cu(II) contamination CheckSource->Hypothesis Experiment1 Experiment 1: This compound + Copper Chelator (e.g., EDTA) Hypothesis->Experiment1 Experiment2 Experiment 2: Cu(II) treatment alone Hypothesis->Experiment2 Result1 Is TET inhibition reversed? Experiment1->Result1 Result2 Does Cu(II) alone inhibit TETs? Experiment2->Result2 Conclusion1 Conclusion: Original effect was likely due to Cu(II). Result1->Conclusion1 Yes Conclusion2 Conclusion: Inconsistency has another cause. Investigate assay conditions, cell line, etc. Result1->Conclusion2 No Result2->Conclusion1 Yes Result2->Conclusion2 No

Caption: Troubleshooting logic for this compound's activity.

Problem 2: Unexpected changes in gene expression that do not correlate with 5mC changes.

  • Potential Cause: this compound, like any small molecule inhibitor, could have off-target effects unrelated to TET inhibition. Additionally, changes in 5hmC itself, not just 5mC, can influence gene expression.

  • Troubleshooting Steps:

    • Confirm TET Inhibition: First, confirm that your this compound treatment is reducing global 5hmC levels in your experimental system (see Protocol 1). This ensures the compound is active on its intended target.

    • Use a Structural Analogue: Include a control with a structurally similar but inactive analogue of this compound. If the unexpected effects persist, they are likely off-target.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a TET enzyme. This can help confirm if the observed phenotype is specifically due to TET inhibition.

    • Multiple Inhibitors: Use a different, structurally unrelated TET inhibitor to see if it phenocopies the effects of this compound.

Experimental Protocols

Protocol 1: Validating TET Inhibition via Global 5hmC Quantification

Objective: To confirm that this compound is actively inhibiting TET enzymes in your cellular model by measuring the reduction in global 5-hydroxymethylcytosine (5hmC).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HT-22, Hep3B) at a desired density and allow them to adhere.[5][7] Treat cells with a dose-response of this compound (e.g., 10 µM, 33 µM, 75 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.[5][7]

  • Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit, ensuring high purity.

  • Quantification of 5hmC:

    • Dot Blot Assay: Denature DNA and spot serial dilutions onto a nitrocellulose membrane. Crosslink the DNA to the membrane. Block the membrane and probe with a highly specific anti-5hmC antibody. Detect with a secondary antibody and chemiluminescence or fluorescence. Quantify spot intensity relative to a loading control (e.g., methylene (B1212753) blue stain).

    • ELISA-based Assay: Use a commercial kit (e.g., EpiQuik™ Hydroxymethyl DNA Immunosorbent Assay Kit) for a more quantitative, plate-based measurement of global 5hmC levels.

  • Data Analysis: Normalize the 5hmC signal to the total amount of DNA loaded. Compare the levels in this compound-treated samples to the vehicle control. A significant reduction in 5hmC indicates successful TET inhibition.

Protocol 2: Assessing Downstream Effects on Global 5mC Levels

Objective: To determine the indirect effect of this compound-mediated TET inhibition on global DNA methylation levels maintained by DNMTs.

Methodology:

  • Cell Culture and Treatment: Follow the same treatment protocol as in Protocol 1. A longer time course (e.g., 48-72 hours) may be necessary to observe changes in 5mC.

  • Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA.

  • Quantification of 5mC:

    • ELISA-based Assay: Use a commercial global DNA methylation kit that employs a 5-mC-specific antibody for quantification. These kits provide a colorimetric or fluorometric readout.

    • LC-MS/MS: For the most accurate quantification, use liquid chromatography-tandem mass spectrometry to determine the precise ratio of 5mC to total cytosine.

    • LINE-1 Methylation Assay: As a surrogate for global methylation, assess the methylation status of LINE-1 retrotransposon elements, which are typically heavily methylated, using bisulfite pyrosequencing.

  • Data Analysis: Compare the percentage of global 5mC in treated versus control samples. An increase in 5mC would be the expected indirect consequence of sustained TET inhibition.

Experimental_Workflow cluster_0 Primary Endpoint: Confirm TET Inhibition cluster_1 Secondary Endpoint: Assess DNMT-related changes Start Start: Investigate this compound Effect Setup Cell Culture & Treatment (Dose-response, Vehicle Control) Start->Setup gDNA Genomic DNA Extraction Setup->gDNA Validate Protocol 1: Measure Global 5hmC (Dot Blot / ELISA) gDNA->Validate Result1 5hmC Reduced? Validate->Result1 Assess Protocol 2: Measure Global 5mC (ELISA / LC-MS) Result1->Assess Yes Conclusion Interpret Results: Correlate changes in 5hmC, 5mC, and cellular phenotype Result1->Conclusion No, Troubleshoot (See Fig. 2) Result2 5mC Increased? Assess->Result2 Result2->Conclusion Yes Result2->Conclusion No, consider other mechanisms

Caption: Experimental workflow for studying this compound effects.

References

Addressing variability in Bobcat339 efficacy across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in the efficacy of Bobcat339, a cytosine-based inhibitor of Ten-Eleven Translocation (TET) enzymes, across different cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant differences in the inhibitory effect of this compound on 5-hydroxymethylcytosine (B124674) (5hmC) levels and cell viability across our panel of cell lines. What are the potential reasons for this variability?

A1: Variability in this compound efficacy is a documented phenomenon and can be attributed to several key factors:

  • Copper (II) Contamination: A critical and often overlooked factor is the presence of contaminating Copper (II) ions in the this compound preparation.[1][2] Research has shown that the inhibitory activity of this compound against TET enzymes is significantly enhanced by Cu(II).[1][2][3] Preparations of this compound with minimal or no copper contamination may exhibit significantly reduced or negligible inhibitory activity.[1]

  • Differential Expression of TET Enzymes: Cell lines exhibit varying endogenous expression levels of TET1 and TET2, the primary targets of this compound.[4] Cells with higher levels of TET1 and/or TET2 may be more sensitive to inhibition by this compound. Conversely, cell lines with low or negligible expression of these enzymes are likely to show a blunted or no response.

  • Cellular Uptake and Efflux: The efficiency with which this compound enters and is retained within a cell can differ between cell lines. This can be influenced by the expression of various membrane transporters.

  • Metabolic Stability: The intracellular metabolic stability of this compound may vary across different cell types, leading to differences in the effective intracellular concentration and duration of action.

  • Cellular Context and Off-Target Effects: The overall genetic and epigenetic landscape of a cell line can influence its response to any therapeutic agent. While the primary off-target concern for this compound is copper contamination, other unforeseen off-target effects could contribute to variable phenotypes.

Q2: How can we test if our batch of this compound is active?

A2: The most direct way to assess the activity of your this compound stock is to determine its ability to reduce global 5hmC levels in a sensitive cell line.

  • Positive Control Cell Line: Use a cell line known to be responsive to this compound, such as the HT-22 mouse hippocampal neuronal cell line or certain Diffuse Midline Glioma (DMG) cell lines (e.g., JHHDIPG1, HSJD007).[5][6]

  • 5hmC Dot Blot Assay: This is a relatively straightforward and semi-quantitative method to assess changes in global 5hmC levels. A detailed protocol is provided in the "Experimental Protocols" section below. A significant reduction in the dot blot signal for 5hmC after treatment with this compound indicates an active compound.

  • In Vitro Enzymatic Assay: For a more direct measure of inhibitory activity, you can perform an in vitro enzymatic assay using recombinant TET1 or TET2 protein.

Q3: We suspect our this compound solution may be contaminated with copper. How can we test for this and what can be done?

A3: Testing for and addressing copper contamination is crucial for obtaining reliable results.

  • Quantification of Copper: The copper content in your this compound solution can be quantified using methods such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or colorimetric assays.[7][8][9][10] A protocol for a spectrophotometric method is provided below.

  • Purchasing High-Purity Compound: Whenever possible, purchase this compound from reputable vendors who provide a certificate of analysis that includes information on elemental impurities, including copper.

  • Experimental Control: If you suspect copper contamination, include a control group in your experiments where cells are treated with a copper salt (e.g., CuSO₄) at a concentration equivalent to that found in your this compound solution. This will help to distinguish the effects of this compound from those of copper alone.

Q4: Our cell line of interest does not respond to this compound, even at high concentrations. What troubleshooting steps can we take?

A4: If you observe a lack of response, a systematic troubleshooting approach is recommended. The following logical workflow can help pinpoint the issue:

TroubleshootingWorkflow Start No Response to this compound Observed Check_Compound Step 1: Verify this compound Activity Start->Check_Compound Test_Positive_Control Test on a known sensitive cell line (e.g., HT-22) Check_Compound->Test_Positive_Control  How? Check_Copper Step 2: Assess Copper Contamination Test_Positive_Control->Check_Copper If active Conclusion_Inactive_Compound Conclusion: this compound stock is inactive. Obtain a new batch. Test_Positive_Control->Conclusion_Inactive_Compound If inactive Quantify_Copper Quantify copper content in this compound stock Check_Copper->Quantify_Copper  How? Check_TET_Expression Step 3: Analyze TET1/TET2 Expression Quantify_Copper->Check_TET_Expression If copper is low or controlled for Conclusion_Copper_Issue Conclusion: Copper contamination is affecting results. Use purified compound or appropriate controls. Quantify_Copper->Conclusion_Copper_Issue If copper is high Western_Blot Perform Western Blot for TET1 and TET2 Check_TET_Expression->Western_Blot  How? Consider_Alternatives Step 4: Consider Alternative Factors Western_Blot->Consider_Alternatives If TET1/2 is expressed Conclusion_Low_TET Conclusion: Low TET expression is the likely cause of resistance. Western_Blot->Conclusion_Low_TET If TET1/2 is low/absent Uptake_Metabolism Investigate cellular uptake and metabolic stability Consider_Alternatives->Uptake_Metabolism  How? Conclusion_Other Conclusion: Resistance may be due to other factors (e.g., uptake, metabolism). Further investigation is needed. Uptake_Metabolism->Conclusion_Other

Figure 1: A logical workflow for troubleshooting the lack of response to this compound.

Data Presentation

Table 1: Summary of Reported this compound Efficacy in Various Cell Lines

Cell LineOrganismTissue of OriginTarget(s)Concentration RangeObserved EffectReference(s)
HT-22MouseHippocampal NeuronTET enzymes10 µMSignificant reduction in global 5hmC levels.[6]
Hep3BHumanLiver CarcinomaTET enzymes50 µMSignificant decrease in 5hmC with Cu(II) contaminated this compound; no reduction with pure this compound.[1]
DMG (JHHDIPG1, HSJD007)HumanDiffuse Midline GliomaTET enzymes10 - 50 µMDose-dependent reduction in 5hmC (up to ~94%), increased 5mC, reduced proliferation, and induced apoptosis.[5]
C2C12MouseMyoblastTET enzymesNot specifiedIncreased global 5mC, decreased global 5hmC, and inhibition of osteoblast differentiation.[11]
MDA-MB-231HumanBreast AdenocarcinomaTET1 and TET225 µMDownregulation of FANCA expression.[12]

Table 2: In Vitro Inhibitory Activity of this compound against TET Enzymes

EnzymeIC₅₀ (µM)Assay ConditionsReference(s)
TET133Enzymatic assay with recombinant human TET1.[3][6]
TET273Enzymatic assay with recombinant human TET2.[3][6]

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of TET enzymes, which blocks the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC). This leads to an increase in DNA methylation and a decrease in hydroxymethylation, which can subsequently alter gene expression.

SignalingPathways cluster_0 DNA Methylation Cycle 5mC 5-methylcytosine (5mC) (Gene Silencing) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC TET1/2/3 Further Oxidation 5fC / 5caC 5hmC->Further Oxidation TET1/2/3 Unmodified C Cytosine (C) (Gene Activation) Further Oxidation->Unmodified C TDG/BER This compound This compound (+ Cu²⁺) This compound->Inhibition Inhibition->5mC

Figure 2: The inhibitory effect of this compound on the DNA demethylation pathway.

Experimental Protocols

Protocol 1: Assessment of Global 5hmC Levels by Dot Blot Assay

This protocol allows for the semi-quantitative analysis of global 5-hydroxymethylcytosine (5hmC) levels in genomic DNA.

Materials:

  • Genomic DNA isolated from control and this compound-treated cells.

  • 0.1 M NaOH

  • 6.6 M Ammonium (B1175870) acetate (B1210297)

  • Positively charged nylon membrane (e.g., Amersham Hybond-N+)

  • UV cross-linker

  • Blocking solution (5% non-fat milk in TBST)

  • Primary antibody: anti-5hmC antibody

  • Secondary antibody: HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • DNA Denaturation:

    • For each sample, dilute 100-500 ng of genomic DNA in 0.1 M NaOH to a final volume of 10 µL.

    • Incubate at 95-100°C for 10 minutes to denature the DNA.

    • Immediately place on ice for 5 minutes.

    • Add 1 µL of 6.6 M ammonium acetate to neutralize the solution.

  • Membrane Spotting:

    • Spot 2 µL of each denatured DNA sample onto a dry, positively charged nylon membrane.

    • Allow the spots to air dry completely.

    • Cross-link the DNA to the membrane using a UV cross-linker (auto cross-link setting).

  • Immunoblotting:

    • Block the membrane in blocking solution for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-5hmC antibody (diluted in blocking solution according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Quantify the dot intensity using image analysis software. A loading control, such as methylene (B1212753) blue staining of the membrane, can be used to normalize the data.

Protocol 2: Analysis of TET1 and TET2 Expression by Western Blot

This protocol describes the detection of endogenous TET1 and TET2 protein levels in cell lysates.

Materials:

  • Cell lysates from different cell lines.

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Validated anti-TET1 antibody (e.g., Novus Biologicals, NBP2-19290)

    • Validated anti-TET2 antibody (e.g., Abcam, ab124297; Cell Signaling Technology, #45010; Diagenode, C15200179)[13][14][15]

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification and Sample Preparation:

    • Quantify the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-TET1 or anti-TET2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Spectrophotometric Quantification of Copper (II) in this compound Solution

This protocol provides a simple colorimetric method to estimate the concentration of Copper (II) ions.

Materials:

  • This compound solution

  • Copper standard solution (e.g., from a copper salt like CuSO₄)

  • Dicyclohexanone oxalyldihydrazone (BCO) solution

  • Ammonium citrate (B86180) solution

  • Ammonia (B1221849) water

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the copper standard solution.

    • To each standard, add ammonium citrate and adjust the pH to 9.0-10.0 with ammonia water.

    • Add the BCO solution, mix well, and allow the color to develop.

    • Measure the absorbance of each standard at 610 nm.

    • Plot a standard curve of absorbance versus copper concentration.

  • Prepare and Measure the this compound Sample:

    • Dilute the this compound solution to be tested.

    • Treat the diluted sample in the same way as the standards (add ammonium citrate, adjust pH, add BCO solution).

    • Measure the absorbance of the this compound sample at 610 nm.

  • Calculate Copper Concentration:

    • Use the absorbance of the this compound sample and the standard curve to determine the concentration of copper in the solution.

For more detailed information on this method, refer to existing protocols for the colorimetric determination of copper.[7]

References

Best practices for long-term storage of Bobcat339

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Bobcat339, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C for optimal stability.[1] Under these conditions, it has been reported to be stable for at least four years.[1] Some suppliers recommend storage of this compound hydrochloride at 4°C in a sealed container, away from moisture.

Q2: How should I store this compound in solution?

A2: For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO and store them in tightly sealed vials at -20°C for up to one year, or at -80°C for up to two years.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The solubility in these solvents is approximately 1 mg/mL.[1] For experiments requiring aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q4: I am observing inconsistent results with this compound. What could be the cause?

A4: Inconsistent results with this compound may be attributed to the presence of contaminating Copper(II) (Cu(II)).[3] Research has shown that the inhibitory activity of some commercial preparations of this compound against TET enzymes is mediated by Cu(II) contamination from the synthesis process.[3] It is crucial to be aware of the purity of your this compound sample and to consider the potential effects of copper contamination on your experiments.

Q5: How can I check for copper contamination in my this compound sample?

A5: The most definitive way to check for copper contamination is through analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3] If you suspect contamination and do not have access to such equipment, consider purchasing this compound from a reputable supplier who provides a detailed certificate of analysis specifying the purity and residual metal content.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no biological activity 1. Improper storage leading to degradation. 2. Absence of Copper(II) contamination, which may be required for TET inhibitory activity.[3] 3. Use of aged aqueous solutions.1. Ensure the compound has been stored at -20°C as a solid or as a DMSO stock. 2. If TET inhibition is the desired effect, the presence of Cu(II) may be necessary. Consider using a different batch or a different TET inhibitor. 3. Always prepare fresh aqueous solutions from a DMSO stock immediately before use.[1]
Precipitation of the compound in aqueous buffer This compound has low solubility in aqueous solutions.[1]Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.
Inconsistent results between different batches The level of Copper(II) contamination can vary between batches, affecting the compound's apparent activity.[3]If possible, test new batches for their activity in a standard assay before use in critical experiments. Request a certificate of analysis from the supplier for each batch.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent use in experiments.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Activity (Cell-Based Assay)

Objective: To assess the biological activity of a this compound batch by measuring its effect on a known cellular process. This protocol provides a general workflow that can be adapted to a specific assay, such as measuring changes in 5-hydroxymethylcytosine (B124674) (5hmC) levels.

Materials:

  • Cells of interest (e.g., a cell line known to be responsive to TET inhibition)

  • Cell culture medium and supplements

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., antibodies for immunofluorescence or western blotting, reagents for DNA extraction and analysis)

  • Multi-well plates for cell culture

Procedure:

  • Seed the cells in multi-well plates at a density appropriate for your specific assay and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration.

  • At the end of the treatment period, process the cells according to the specific assay protocol (e.g., cell lysis for western blotting, fixation for immunofluorescence, or DNA extraction).

  • Analyze the results to determine the effect of this compound on the measured endpoint.

Visualizations

Bobcat339_Storage_Workflow This compound Storage and Handling Workflow cluster_storage Long-Term Storage cluster_conditions Storage Conditions cluster_use Experimental Use Solid Solid this compound (Crystalline) DMSO_Stock DMSO Stock Solution (Anhydrous) Solid->DMSO_Stock Dissolve in anhydrous DMSO Minus_20C -20°C Solid->Minus_20C ≥ 4 years stability DMSO_Stock->Minus_20C ≤ 1 year stability Minus_80C -80°C DMSO_Stock->Minus_80C ≤ 2 years stability Dilution Dilution in Aqueous Buffer DMSO_Stock->Dilution Prepare fresh daily Aqueous_Solution Aqueous Solution Experiment Cell-based or Biochemical Assay Aqueous_Solution->Experiment RT Room Temperature (Short-term handling) Dilution->Aqueous_Solution

Caption: Workflow for the recommended long-term storage and handling of this compound.

Troubleshooting_Logic This compound Troubleshooting Logic Start Inconsistent or Unexpected Results Check_Storage Verify Storage Conditions (-20°C for solid/DMSO stock) Start->Check_Storage Check_Purity Assess Purity and Potential Cu(II) Contamination Start->Check_Purity Check_Solution_Prep Review Solution Preparation Protocol Start->Check_Solution_Prep Improper_Storage Improper Storage (Degradation likely) Check_Storage->Improper_Storage Incorrect New_Aliquot Use a Fresh Aliquot or New Batch Check_Storage->New_Aliquot Correct Purity_Issue Purity/Contamination Issue (Activity may be affected) Check_Purity->Purity_Issue Suspected Solution_Error Error in Solution Prep (e.g., aged aqueous solution) Check_Solution_Prep->Solution_Error Error Found Consult_Supplier Consult Supplier for Certificate of Analysis Purity_Issue->Consult_Supplier Solution_Error->New_Aliquot

Caption: A logical diagram for troubleshooting common issues encountered with this compound.

References

Validation & Comparative

A Comparative Guide to TET Enzyme Inhibitors: Bobcat339 vs. 2-Hydroxyglutarate and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic procedures.

This guide provides a detailed comparison of the efficacy and mechanism of action of various inhibitors of the Ten-Eleven Translocation (TET) family of enzymes. TET enzymes (TET1, TET2, TET3) are critical epigenetic regulators that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[1][2] Dysregulation of TET activity is implicated in numerous diseases, including cancer, making TET inhibitors valuable tools for researchers, scientists, and drug development professionals.

This comparison focuses on the reported efficacy of Bobcat339, the well-characterized oncometabolite 2-Hydroxyglutarate (2-HG), and the potent pan-TET inhibitor Phylloflavan (C35).

Overview of Compared TET Inhibitors

This compound: Initially identified as a novel, selective, cytosine-based inhibitor of TET1 and TET2.[3][4] However, its efficacy has been contested. A 2022 study presented evidence that the inhibitory activity of this compound is mediated by contaminating Copper(II) ions from its synthesis, with the purified compound showing minimal to no activity against TET1 and TET2.[5][6][7]

2-Hydroxyglutarate (2-HG): An oncometabolite that accumulates in cells with mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes.[8] 2-HG is a structural analog of the TET cofactor α-ketoglutarate (α-KG) and acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases, including TET enzymes.[9] Its potency varies between TET isoforms.[8]

Phylloflavan (C35): A potent, cell-permeable, pan-TET inhibitor that targets the catalytic domain of all three TET family members.[10][11][12] It serves as a useful benchmark for broad-spectrum TET inhibition.

Data Presentation: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for each compound against the catalytic domains of TET1, TET2, and TET3. Lower IC50 values indicate higher potency.

InhibitorTarget(s)IC50 (TET1)IC50 (TET2)IC50 (TET3)Notes
This compound TET1, TET233 µM[3][4]73 µM[3][4]Not ReportedControversial: Activity may be due to Cu(II) contamination. Pure compound reported to have minimal inhibitory activity[5][6]
(R)-2-Hydroxyglutarate Pan-TET~800 µM[8]13-15 µM[8]~100 µM[8]Competitive inhibitor with α-KG. Potency is highly dependent on assay conditions and α-KG concentration.
Phylloflavan (C35) Pan-TET3.48 µM[10]1.2 µM[10]2.31 µM[10]Potent, broad-spectrum inhibitor targeting the catalytic domain.[11]

Cellular Activity

In cellular assays, the efficacy of TET inhibitors is typically measured by the reduction in global 5-hydroxymethylcytosine (5hmC) levels.

  • This compound: The initial study reported that 10 µM this compound significantly reduced global 5hmC levels in HT-22 neuronal cells after 24 hours.[3] However, the subsequent study found no reduction in genomic 5hmC in Hep3B cells treated with 50 µM of purified this compound, whereas a copper-contaminated sample did show a decrease.[5]

  • 2-Hydroxyglutarate: Exposure of primary human mammary epithelial cells to 100 µM of cell-permeable 2-HG for 72 hours led to a measurable decrease in 5hmC.[13] In other models, 2-HG has been shown to cause a marked reduction in global 5hmC levels.[14] The effect is often more pronounced in cancers with IDH mutations where 2-HG accumulates to millimolar concentrations.[8][9]

  • Phylloflavan (C35): Treatment with C35 has been demonstrated to reduce genome-wide 5hmC levels in both human and mouse cells, confirming its cell permeability and activity in a cellular context.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DNA demethylation pathway and a typical workflow for evaluating TET inhibitors.

TET_Pathway Diagram 1: TET Enzyme Signaling Pathway cluster_0 DNA Demethylation Pathway 5mC 5mC 5hmC 5hmC 5mC->5hmC Oxidation 5fC 5fC 5hmC->5fC Oxidation 5caC 5caC 5fC->5caC Oxidation Cytosine Cytosine 5caC->Cytosine BER TET TET Enzyme Inhibitor TET Inhibitor (e.g., 2-HG, C35) Inhibitor->TET Inhibition

Caption: TET enzymes oxidize 5mC to 5hmC, which is further processed. Inhibitors block this initial step.

Experimental_Workflow Diagram 2: Experimental Workflow for TET Inhibitor Evaluation cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A 1. Coat Plate with 5mC DNA Substrate B 2. Add Recombinant TET Enzyme + Inhibitor (e.g., this compound) A->B C 3. Incubate to Allow 5hmC Production B->C D 4. Add Anti-5hmC Antibody C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Add Substrate & Measure Signal (e.g., Absorbance) E->F IC50 Calculation IC50 Calculation F->IC50 Calculation G 1. Culture Cells H 2. Treat with TET Inhibitor G->H I 3. Incubate (e.g., 24-72h) H->I J 4. Extract Genomic DNA I->J K 5. Spot DNA onto Membrane (Dot Blot) J->K L 6. Detect 5hmC with Specific Antibody K->L Quantify 5hmC Reduction Quantify 5hmC Reduction L->Quantify 5hmC Reduction

Caption: General workflow for in vitro and cellular assays to determine TET inhibitor efficacy.

Experimental Protocols

In Vitro TET Enzyme Inhibition Assay (ELISA-based)

This protocol describes a competitive ELISA to quantify the inhibition of purified TET enzymes.[12] The assay measures the production of 5hmC from a 5mC-coated DNA substrate.

Materials:

  • Recombinant human TET1, TET2, or TET3 enzyme

  • 5mC-coated DNA substrate plate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.9, 75 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate, 1 mM α-ketoglutarate)

  • TET Inhibitors (this compound, 2-HG, C35) dissolved in appropriate vehicle (e.g., DMSO)

  • Anti-5hmC primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the TET inhibitors in Assay Buffer. Prepare a solution of the TET enzyme in Assay Buffer.

  • Reaction Setup: To the wells of the 5mC DNA-coated plate, add the diluted inhibitors. Add the TET enzyme solution to all wells except for the "no enzyme" control.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours to allow for the conversion of 5mC to 5hmC.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.

  • Primary Antibody Incubation: Add 100 µL of diluted anti-5hmC primary antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Repeat the wash step (Step 4).

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 1 hour.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TET Inhibition Assay (Dot Blot)

This protocol measures the ability of a compound to inhibit TET activity within cells by quantifying the global levels of 5hmC in genomic DNA.[16][17][18]

Materials:

  • Cell line of interest (e.g., HEK293T, Hep3B)

  • Cell culture medium and reagents

  • TET Inhibitors

  • Genomic DNA extraction kit

  • 0.1 M NaOH

  • Neutralization buffer (e.g., 6.6 M ammonium (B1175870) acetate)

  • Nylon or nitrocellulose membrane

  • UV crosslinker

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Anti-5hmC primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the TET inhibitor or vehicle control for a specified period (e.g., 24-72 hours).

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit. Quantify the DNA concentration (e.g., using a spectrophotometer).

  • DNA Denaturation: Dilute 1-2 µg of genomic DNA from each sample in 0.1 M NaOH. Heat at 95-99°C for 5-10 minutes to denature the DNA.

  • Neutralization & Spotting: Cool the samples on ice. Neutralize the DNA solution with a neutralization buffer. Carefully spot 2-5 µL of the denatured DNA onto the membrane. Allow the membrane to air-dry completely.

  • Crosslinking: UV crosslink the DNA to the membrane according to the instrument's instructions (e.g., auto cross-link setting).

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5hmC primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 8).

  • Detection: Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.

  • Imaging & Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the dot intensity using densitometry software. Normalize the 5hmC signal to the total amount of DNA spotted (which can be assessed by staining a parallel membrane with Methylene Blue). Compare the 5hmC levels in treated cells to untreated controls to determine the extent of inhibition.

References

Unveiling the True Inhibitory Power: A Comparative Guide to Bobcat339 and Other TET Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators, this guide provides a critical comparison of Bobcat339 and alternative inhibitors of the Ten-eleven translocation (TET) enzymes, TET1 and TET2. This analysis is grounded in experimental data and addresses the recent pivotal findings regarding this compound's mechanism of action.

The TET family of dioxygenases (TET1, TET2, and TET3) plays a crucial role in DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), thereby participating in the regulation of gene expression. Dysregulation of TET enzyme activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.

This compound: A Re-evaluation of its Inhibitory Effect

This compound was initially reported as a potent and selective cytosine-based inhibitor of TET1 and TET2. However, a 2022 study has brought to light that the inhibitory activity of commercially available this compound is largely mediated by contaminating Copper(II) ions.[1] Research indicates that pure this compound exhibits minimal inhibitory activity against TET1 and TET2, and its previously reported effects are likely due to the presence of this metal impurity.[1][2] This finding necessitates a careful re-evaluation of its use as a specific TET inhibitor in research settings.

Mechanism of Action: The Copper Connection

The initially proposed mechanism for this compound involved competitive inhibition, with the molecule mimicking 5-methylcytosine and binding to the active site of the TET enzyme.[3][4] However, the discovery of copper contamination suggests a more complex mechanism. It is now believed that a this compound-copper complex may be the active inhibitory species, or that copper ions themselves inhibit the enzyme, with this compound potentially acting as a carrier.[1]

TET_Inhibition_Mechanisms cluster_0 Initially Proposed Mechanism (Competitive Inhibition) cluster_1 Revised Mechanism (Copper-Mediated Inhibition) TET_Enzyme TET Enzyme (Active Site) Bobcat339_pure This compound (Pure) Bobcat339_pure->TET_Enzyme Competitive Binding (Proposed) 5mC 5-methylcytosine (Substrate) 5mC->TET_Enzyme Normal Binding TET_Enzyme_revised TET Enzyme (Active Site) Inhibition Inhibition of 5mC Oxidation TET_Enzyme_revised->Inhibition Bobcat339_Cu This compound + Cu(II) Bobcat339_Cu->TET_Enzyme_revised Binding of Complex

Proposed vs. Revised Mechanism of this compound Action

Comparative Analysis of TET Inhibitors

Given the concerns surrounding this compound, a comparative look at alternative TET inhibitors is essential for researchers. The following table summarizes the quantitative data for this compound and other notable TET inhibitors.

InhibitorTarget(s)IC50 (TET1)IC50 (TET2)Mechanism of ActionReference(s)
This compound TET1, TET233 µM (with Cu(II))73 µM (with Cu(II))Mediated by Copper(II) contamination[4][5][6][7]
TETi76 TET1, TET2, TET31.5 µM9.4 µMCompetitive inhibitor[8][9]
NSC-311068 TET1 (indirect)Not ApplicableNot ApplicableSuppresses TET1 transcription[8]
UC-514321 TET1 (indirect)Not ApplicableNot ApplicableSuppresses TET1 transcription via STAT3/5 inhibition[8]

Note: The IC50 values for this compound reflect those reported for commercially available samples, which have been shown to be copper-contaminated.

Experimental Validation Protocols

Accurate validation of a TET inhibitor's efficacy is paramount. Below are detailed methodologies for key experiments used to assess the inhibitory effect on TET enzymes.

Experimental Workflow for Validating TET Inhibitors

TET_Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Target Engagement Enzyme_Assay Recombinant TET Enzyme Assay LC_MS LC-MS/MS for 5hmC Quantification Enzyme_Assay->LC_MS Measure Product Cell_Culture Cell Culture with Inhibitor Treatment Dot_Blot Dot-Blot for Global 5hmC Levels Cell_Culture->Dot_Blot CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA CETSA_analysis Analyze Thermal Stability Shift CETSA->CETSA_analysis

Workflow for TET Inhibitor Validation
In Vitro TET Enzyme Inhibition Assay using LC-ESI-MS/MS

This assay directly measures the enzymatic activity of recombinant TET proteins in the presence of an inhibitor.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human TET1 or TET2 enzyme, a DNA substrate (e.g., a 5-methylcytosine-containing oligonucleotide), α-ketoglutarate, Fe(II), and ascorbic acid in an appropriate reaction buffer.

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound, TETi76) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic conversion of 5mC to 5hmC.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or a proteinase K digestion buffer).

  • DNA Digestion: Digest the DNA substrate to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

  • LC-ESI-MS/MS Analysis: Analyze the digested samples using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Separate the nucleosides by reverse-phase chromatography and detect and quantify the amounts of 5mC and 5hmC using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the percentage of 5hmC formation relative to the total cytosine content. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Dot-Blot Assay for Global 5hmC Levels in Cells

This semi-quantitative method is used to assess changes in the overall levels of 5hmC in genomic DNA following inhibitor treatment in a cellular context.

Protocol:

  • Cell Treatment: Culture cells of interest (e.g., a cancer cell line) and treat them with the TET inhibitor at various concentrations for a specific duration (e.g., 24-72 hours). Include a vehicle-treated control group.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a standard DNA extraction kit.

  • DNA Quantification: Accurately quantify the concentration of the extracted genomic DNA.

  • DNA Denaturation: Denature the genomic DNA by heating at 95-100°C for 5-10 minutes, followed by rapid cooling on ice.

  • Dot-Blotting: Spot serial dilutions of the denatured DNA onto a nitrocellulose or nylon membrane.

  • Membrane Crosslinking: Crosslink the DNA to the membrane using UV irradiation.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5hmC overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the dots using an imaging system.

  • Data Analysis: Quantify the dot intensity using densitometry software. To normalize for the amount of DNA loaded, the membrane can be stripped and re-probed with an antibody against a stable DNA modification like 5mC or stained with methylene (B1212753) blue.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done by freeze-thaw cycles or using a lysis buffer.

  • Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific for the target TET enzyme (TET1 or TET2).

  • Data Analysis: Quantify the band intensity of the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Recommendations

The validation of this compound's inhibitory effect on TET1 and TET2 is a complex issue, with recent evidence strongly suggesting that its activity is dependent on copper contamination. Researchers using or considering this compound should be aware of this critical caveat and take steps to ensure the purity of their compound or consider the use of alternative, well-characterized TET inhibitors.

For reliable and reproducible results, it is imperative to employ rigorous validation methods such as in vitro enzymatic assays with purified components and cell-based assays to confirm target engagement and downstream effects. The protocols provided in this guide offer a framework for the thorough evaluation of potential TET inhibitors, contributing to the advancement of epigenetic research and drug discovery.

References

Bobcat339: A Comparative Analysis of a Novel Cytosine-Based TET Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of epigenetics, the ten-eleven translocation (TET) enzymes have emerged as critical regulators of DNA methylation dynamics. These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), initiating the process of DNA demethylation and influencing gene expression.[1][2][3] The development of small molecule inhibitors targeting TET enzymes is of significant interest for both basic research and therapeutic applications, particularly in oncology and neurobiology.[1][4] This guide provides a detailed comparison of Bobcat339, a novel cytosine-based TET enzyme inhibitor, with other known TET inhibitors, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a recently identified cytosine-based small molecule that acts as an inhibitor of TET enzymes.[5][6] It has been shown to exhibit inhibitory activity against TET1 and TET2.[7][8][9] A key characteristic of this compound is its selectivity for TET enzymes over DNA methyltransferases (DNMTs), such as DNMT3a, which are responsible for adding methyl groups to DNA.[5][10] This selectivity is crucial for dissecting the specific roles of DNA demethylation in various biological processes.

Comparative Performance: Potency and Selectivity

The efficacy of a TET inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for TET enzymes over other related proteins. The following table summarizes the in vitro inhibitory activity of this compound and other representative TET inhibitors.

InhibitorTarget(s)IC50 (TET1)IC50 (TET2)IC50 (TET3)Notes
This compound TET1, TET233 µM[7][9]73 µM[7][9]Not ReportedSelective over DNMT3a.[5][10] Activity may be influenced by Cu(II) ions.[8][11]
Phylloflavan (C35) Pan-TETReported as a potent inhibitor[1]Reported as a potent inhibitor[1]Reported as a potent inhibitor[1]A first-in-class, cell-permeable pan-TET inhibitor.[1]
2-Hydroxyglutarate (2-HG) TET familyCompetitive inhibitorCompetitive inhibitorCompetitive inhibitorAn oncometabolite that acts as a competitive inhibitor of α-ketoglutarate, a TET cofactor.[12]

Experimental Data and Cellular Effects

This compound has been shown to reduce global levels of 5-hydroxymethylcytosine (B124674) (5hmC) in cellular models. In a study using HT-22 mouse hippocampal neurons, treatment with 10 µM this compound for 24 hours resulted in a significant decrease in global 5hmC levels, demonstrating its ability to inhibit TET enzyme function in a cellular context.[5]

It is important to note that recent studies have suggested that the inhibitory activity of this compound may be dependent on the presence of contaminating Copper(II) ions.[8][10][11] This finding highlights the need for careful experimental design and interpretation of results when using this compound.

Signaling Pathways Involving TET Enzymes

TET enzymes are involved in the regulation of several key signaling pathways crucial for embryonic development and implicated in cancer.[2][13] Inhibition of TET activity can therefore have significant effects on these pathways.

TET_Signaling_Pathways TET Enzymes in Signaling Pathways cluster_WNT WNT Pathway cluster_SHH SHH Pathway cluster_TGFB TGF-β Pathway cluster_NOTCH NOTCH Pathway TET TET Enzymes WNT_inhibitors DKK, SFRP TET->WNT_inhibitors Demethylates & Activates SHH_components Ptch1, Gli1/2 TET->SHH_components Regulates Expression miR_3d miR-3d TET->miR_3d Demethylates Precursor NOTCH_components NOTCH Signaling Components TET->NOTCH_components Controls WNT_pathway WNT Signaling WNT_inhibitors->WNT_pathway Inhibits SHH_pathway SHH Signaling SHH_components->SHH_pathway Activates TGFB_pathway TGF-β Signaling miR_3d->TGFB_pathway Inhibits TET_Inhibition_Assay_Workflow In Vitro TET Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis plate_prep Coat microplate with methylated DNA add_enzyme Add TET enzyme and inhibitor to wells plate_prep->add_enzyme inhibitor_prep Prepare inhibitor dilutions inhibitor_prep->add_enzyme incubation Incubate at 37°C add_enzyme->incubation wash1 Wash wells incubation->wash1 add_primary_ab Add 5hmC primary antibody wash1->add_primary_ab wash2 Wash wells add_primary_ab->wash2 add_secondary_ab Add fluorescent secondary antibody wash2->add_secondary_ab read_signal Measure fluorescence add_secondary_ab->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50

References

Unmasking Bobcat339: A Comparative Guide to its Cross-reactivity with Dioxygenases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a critical comparison of Bobcat339, a reported inhibitor of the Ten-eleven translocation (TET) family of dioxygenases, with other relevant enzymes. A crucial factor in its activity, the presence of contaminating Copper(II), is also examined.

Initially identified as a selective, cytosine-based inhibitor of TET enzymes, this compound has been a tool for studying DNA demethylation and its role in gene transcription.[1][2] However, subsequent research has revealed that the inhibitory activity of commercially available this compound is largely mediated by contaminating Copper(II) ions.[3][4][5][6] This guide presents the reported inhibitory data of this compound and discusses its selectivity profile in the context of this critical finding.

Quantitative Comparison of this compound Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various enzymes. It is important to note that these values are from studies using commercial preparations of this compound, which were later found to be contaminated with Copper(II). Independent synthesis and testing of pure this compound showed minimal to no inhibition of TET1 and TET2.[4][5]

Target Enzyme FamilySpecific EnzymeIC50 (µM)Notes
Dioxygenases TET133[1][2][7][8]Activity is dependent on Copper(II) contamination.[3][4][5][9]
TET273[1][2][7][8]Activity is dependent on Copper(II) contamination.[3][4][5][9]
TET3Not ReportedPredicted to bind to the catalytic pocket; observed to decrease TET3 expression.[10][11]
Methyltransferases DNMT3a> 500[8]No substantial inhibition observed.[8]

The Critical Role of Copper(II) Contamination

A pivotal finding in the evaluation of this compound is that its inhibitory effect on TET enzymes is not an intrinsic property of the molecule itself but is instead mediated by contaminating Copper(II).[3][4][5] Studies have demonstrated a direct correlation between the Cu(II) content in commercial preparations of this compound and their observed inhibitory activity against TET1 and TET2.[4][5] In contrast, highly purified this compound, synthesized independently, exhibited minimal to no inhibitory effect.[3][4] This suggests that the inhibitory mechanism is likely due to the displacement of the active site Fe(II) by Cu(II) in the TET enzymes, a phenomenon that can be facilitated by the chelating properties of this compound or the simple presence of the metal ion. This finding has significant implications for the interpretation of data from studies using this compound and underscores the importance of stringent quality control for chemical probes.

Selectivity Profile of this compound

Despite the controversy surrounding its mechanism of action, the initial report on this compound highlighted its selectivity for TET enzymes over the DNA methyltransferase DNMT3a.[8] At a concentration of 500 µM, this compound did not show substantial inhibition of DNMT3a, suggesting that it does not broadly target all enzymes that interact with cytosine.[8]

Information regarding the cross-reactivity of this compound with other dioxygenases beyond the TET family is not currently available.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach for assessing inhibitor specificity, the following diagrams are provided.

TET_Signaling_Pathway TET Dioxygenase Signaling Pathway cluster_DNA_Methylation DNA Methylation Cycle cluster_Inhibition Inhibition cluster_Gene_Expression Consequence 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET1/2/3 5fC 5-formylcytosine 5hmC->5fC TET1/2/3 5caC 5-carboxylcytosine 5fC->5caC TET1/2/3 C Cytosine 5caC->C TDG/BER Gene_Expression Altered Gene Expression C->Gene_Expression This compound This compound + Cu(II) This compound->5mC Inhibits Oxidation

TET Dioxygenase Signaling Pathway

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_Preparation Assay Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Inhibitor Prepare Serial Dilutions of this compound Incubation Incubate Enzyme, Substrate, and Inhibitor Inhibitor->Incubation Enzymes Prepare Panel of Dioxygenases (e.g., TET1, TET2, other Fe(II) dep. enzymes) Enzymes->Incubation Substrate Prepare Substrate (e.g., methylated DNA) Substrate->Incubation Detection Detect Product Formation (e.g., LC-MS/MS, ELISA) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Comparison Compare IC50s across Enzyme Panel IC50->Comparison

Cross-Reactivity Profiling Workflow

Experimental Protocols

The following provides a generalized protocol for assessing the cross-reactivity of an inhibitor against a panel of dioxygenases.

Objective: To determine the inhibitory activity (IC50) of a compound against a panel of purified dioxygenases.

Materials:

  • Purified recombinant dioxygenases (e.g., TET1, TET2, and other relevant dioxygenases)

  • Substrate for each enzyme (e.g., methylated DNA for TET enzymes)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer specific to each enzyme's optimal activity

  • Cofactors (e.g., α-ketoglutarate, Fe(II), Ascorbate)

  • 96-well microplates

  • Detection reagents (e.g., specific antibodies for ELISA, reagents for LC-MS/MS)

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Enzyme Reaction:

    • Add the assay buffer, cofactors, and substrate to each well of the microplate.

    • Add the diluted inhibitor to the respective wells.

    • Initiate the enzymatic reaction by adding the purified dioxygenase to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time, ensuring the reaction is in the linear range.

  • Detection of Product Formation:

    • ELISA-based method: Stop the reaction and use a specific antibody to detect the product (e.g., an anti-5hmC antibody for TET activity). A secondary antibody conjugated to a reporter enzyme is then used for signal generation, which is measured using a plate reader.

    • LC-MS/MS-based method: Stop the reaction and process the samples for analysis by liquid chromatography-mass spectrometry to directly quantify the amount of product formed.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

    • Compare the IC50 values across the panel of tested dioxygenases to assess the inhibitor's selectivity.

Conclusion

This compound was initially presented as a promising selective inhibitor of TET dioxygenases. However, the discovery that its inhibitory activity is largely dependent on Copper(II) contamination necessitates a re-evaluation of its utility as a specific chemical probe. While it shows selectivity over DNMT3a, its broader cross-reactivity profile against other dioxygenases remains uncharacterized. Researchers using this compound should be aware of the critical role of copper in its activity and are encouraged to use highly purified compound alongside appropriate controls to validate their findings. Future studies are needed to develop truly selective and potent inhibitors of the TET family and other dioxygenases to advance our understanding of their roles in health and disease.

References

Bobcat339: A Closer Look at the Purported Epigenetic Modifier and its Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel epigenetic modifiers holds significant promise for therapeutic innovation. Bobcat339 has emerged in scientific literature as a cytosine-based inhibitor of the Ten-Eleven Translocation (TET) enzymes, key players in DNA demethylation. However, recent findings have cast doubt on its intrinsic activity, suggesting a complex interplay with metal ion contamination. This guide provides a comprehensive overview of this compound, its proposed mechanism, the controversy surrounding its efficacy, and the implications for its use in combination with other epigenetic modifiers.

This compound: An Intended TET Inhibitor

This compound was initially identified as a selective inhibitor of TET1 and TET2 enzymes, with reported IC50 values of 33 μM and 73 μM, respectively[1][2][3]. The compound was suggested to act by mimicking 5-methylcytosine (B146107) (5mC) and binding to the active site of the TET enzyme, thereby preventing the oxidation of 5mC and the subsequent steps in DNA demethylation[2]. Notably, it was reported to not inhibit the DNA methyltransferase DNMT3a, suggesting a specific role in targeting the DNA demethylation pathway[2].

The proposed mechanism of action positioned this compound as a valuable tool for studying the biological roles of TET enzymes and as a potential therapeutic agent in diseases characterized by aberrant DNA methylation patterns, such as cancer.

The Controversy: Is Copper the True Culprit?

Despite the initial promise, subsequent research has raised significant questions about the intrinsic activity of this compound. A 2022 study published in ACS Medicinal Chemistry Letters revealed that the inhibitory activity of commercially available this compound was attributable to contamination with Copper(II) (Cu(II))[4].

Key findings from this study include:

  • Independently synthesized and highly purified this compound demonstrated minimal to no inhibition of TET1 and TET2 enzymes[4].

  • The inhibitory potency of commercial this compound correlated directly with the level of Cu(II) contamination[4].

  • While Cu(II) alone can inhibit TET enzymes, the combination of this compound and Cu(II) exhibited a more potent inhibitory effect than Cu(II) alone, suggesting a potential synergistic interaction between the compound and the metal ion[4].

  • Cellular-based assays confirmed these findings, showing a significant reduction in global 5-hydroxymethylcytosine (B124674) (5hmC) levels only in cells treated with the Cu(II)-contaminated this compound[4].

These findings suggest that the observed biological effects of commercially sourced this compound may be primarily driven by the presence of contaminating copper, rather than the intrinsic activity of the molecule itself.

Synergistic Effects with Other Epigenetic Modifiers: A Lack of Evidence

A thorough review of the scientific literature reveals a lack of studies investigating the synergistic effects of this compound with other epigenetic modifiers. This is likely due to the recent discovery of the confounding role of copper contamination, which necessitates a re-evaluation of the compound's fundamental activity. Without a clear understanding of this compound's independent mechanism of action, studies on its potential synergies with other drugs, such as DNA methyltransferase inhibitors (e.g., Azacitidine, Decitabine) or histone deacetylase inhibitors (e.g., Vorinostat, Romidepsin), would be premature and potentially yield misleading results.

The general principle of combining different epigenetic modifiers to achieve synergistic anti-cancer effects is a well-established and promising area of research[5][6][7][8]. The rationale behind such combinations is to target multiple epigenetic pathways simultaneously, leading to a more robust and durable therapeutic response. However, at present, there is no experimental data to place this compound within this combinatorial landscape.

Experimental Protocols

Due to the absence of studies on the synergistic effects of this compound, this section will instead detail the key experimental protocol used to assess the impact of copper contamination on this compound's activity, as described by Weirath et al. (2022)[4].

Cell-Based Assay for Global 5hmC Quantification
  • Cell Line: Hep3B cells.

  • Treatment: Cells were treated with 50 μM of this compound from two different sources (one with and one without detectable Cu(II) contamination) or a DMSO control for 48 hours.

  • DNA Extraction: Genomic DNA was extracted from the treated cells.

  • Dot Blot Analysis:

    • Extracted DNA was spotted onto a nitrocellulose membrane.

    • The membrane was incubated with an antibody specific for 5hmC.

    • A secondary antibody conjugated to a detection enzyme was used for visualization.

    • The intensity of the dots was quantified to determine the relative levels of global 5hmC.

  • LC-MS/MS Quantification: The levels of 5hmC in the genomic DNA were also quantified using liquid chromatography-tandem mass spectrometry for a more precise measurement.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of this compound and the experimental workflow that uncovered the copper contamination issue.

Bobcat339_Mechanism cluster_TET TET Enzyme Active Site TET TET Enzyme ActiveSite Active Site 5hmC 5hmC ActiveSite->5hmC Oxidizes to 5-hydroxymethylcytosine (5hmC) 5mC 5-methylcytosine (5mC) 5mC->ActiveSite Binds to Active Site This compound This compound This compound->ActiveSite Proposed to Bind and Inhibit

Proposed Mechanism of this compound as a TET Inhibitor.

Copper_Contamination_Workflow cluster_Sources This compound Sources cluster_Assays Experimental Assays cluster_Results Results SourceA Commercial this compound (with Cu(II) contamination) TET_Assay In vitro TET Inhibition Assay SourceA->TET_Assay Cell_Assay Cell-based 5hmC Quantification SourceA->Cell_Assay SourceB Purified this compound (no Cu(II) contamination) SourceB->TET_Assay SourceB->Cell_Assay ResultA_TET TET Inhibition Observed TET_Assay->ResultA_TET From Source A ResultB_TET No TET Inhibition TET_Assay->ResultB_TET From Source B ResultA_Cell Reduced 5hmC Levels Cell_Assay->ResultA_Cell From Source A ResultB_Cell No Change in 5hmC Cell_Assay->ResultB_Cell From Source B

Workflow Investigating Copper Contamination in this compound.

Conclusion and Future Directions

The case of this compound serves as a critical reminder of the importance of rigorous chemical characterization of small molecule inhibitors. While initially presented as a promising TET inhibitor, the discovery of Cu(II) contamination as the likely source of its activity necessitates a re-evaluation of its utility as a specific epigenetic probe.

For researchers in the field, it is crucial to:

  • Verify the purity of any commercially sourced this compound and assess for metal ion contamination.

  • Exercise caution when interpreting data from earlier studies that used this compound without accounting for the potential confounding effects of copper.

  • Consider alternative, well-characterized TET inhibitors for studies on the biological functions of these enzymes.

The potential synergistic interaction between this compound and Cu(II) in inhibiting TET enzymes is an interesting scientific observation that may warrant further investigation. However, until the intrinsic activity of this compound is unequivocally established, its exploration in combination with other epigenetic modifiers for therapeutic purposes remains a distant prospect. The focus of the research community should now shift to clarifying the fundamental pharmacology of this compound to determine if it holds any true potential as a direct modulator of the epigenome.

References

Bobcat339: A Critical Comparison of In Vitro Activity and In Vivo Models for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Complex Activity of a Widely Used TET Inhibitor

Bobcat339 has been described as a potent and selective cytosine-based inhibitor of Ten-eleven translocation (TET) enzymes, which play a crucial role in DNA demethylation and epigenetic regulation.[1][2] Initially celebrated as a valuable tool for studying gene transcription and DNA methylation, recent findings have revealed a critical nuance to its mechanism of action, significantly impacting the interpretation of both in vitro and in vivo studies. This guide provides a comprehensive comparison of this compound's reported activities, with a special focus on the confounding role of copper contamination, to help researchers critically evaluate its use in their experimental designs.

A pivotal study has demonstrated that the inhibitory activity of this compound against TET enzymes is substantially mediated by contaminating Copper(II)[3]. This finding suggests that purified this compound on its own has negligible inhibitory effects at previously reported concentrations[3]. The combination of this compound and copper, however, exhibits a much higher inhibitory effect on TET enzymes than either substance alone[1]. This has significant implications for the reproducibility and interpretation of studies using this compound.

In Vitro Activity: A Tale of Two Conditions

The in vitro potency of this compound as a TET inhibitor has been a subject of conflicting reports, a discrepancy that is now largely attributed to the presence or absence of copper contamination in the compound preparations.

Initially, this compound was reported to have IC50 values of 33 μM for TET1 and 73 μM for TET2[1][2]. These values were determined in assays using recombinant TET enzymes. However, a subsequent study meticulously investigating the compound's activity found that highly purified this compound, free of copper contamination, showed no significant inhibition of TET1 or TET2 activity[3]. In contrast, the addition of Cu(II) to the purified compound restored its inhibitory effect, suggesting that a this compound-copper complex is the active inhibitory agent[3].

CompoundTargetIC50Assay ConditionsSource
This compound (reported, likely copper-contaminated)TET133 μMRecombinant human TET1, chemiluminescence assay[1]
This compound (reported, likely copper-contaminated)TET273 μMRecombinant human TET2, chemiluminescence assay[1]
This compound (purified, copper-free)TET1No significant inhibitionRecombinant human TET1 catalytic domain, LC-MS/MS[3]
This compound (purified, copper-free)TET2No significant inhibitionRecombinant human TET2 catalytic domain, LC-MS/MS[3]

Cell-Based Assays: Translating In Vitro Effects

The contradictory in vitro findings are mirrored in cell-based assays. Treatment of HT-22 mouse hippocampal neurons with 10 μM this compound for 24 hours was shown to significantly reduce global levels of 5-hydroxymethylcytosine (B124674) (5hmC), a product of TET enzyme activity[4]. Similarly, in Hep3B cells, a significant decrease in genomic 5hmC was observed after treatment with a commercially available this compound solution that was later found to be contaminated with copper[3]. However, when the same cells were treated with highly purified, copper-free this compound, no reduction in genomic 5hmC levels was detected[3].

This indicates that the observed reduction in 5hmC in cellular models is likely attributable to the presence of copper in the this compound preparations used in those experiments.

In Vivo Models: Emerging Applications and a Need for Re-evaluation

Despite the complexities of its in vitro activity, this compound has been utilized in several in vivo studies, primarily in animal models, to probe the function of TET enzymes in various physiological and pathological processes.

For instance, this compound has been used in a mouse model of anorexia nervosa, where it was found to act as a degrader of TET3 and mitigate anorexia and anxiety-like behaviors[5]. Another study in pigs demonstrated that this compound treatment impaired oocyte maturation and early embryogenesis, leading to disruptions in spindle architecture and altered DNA methylation patterns[6]. In a study on oysters, injection of this compound led to increased expression of Sox-like and Sox8 genes[1]. Furthermore, in a diabetic mouse model, this compound treatment unexpectedly induced hyperphagia[7].

Given the critical role of copper in this compound's activity, these in vivo findings should be interpreted with caution. It is plausible that the observed phenotypes are, at least in part, due to the effects of copper or the this compound-copper complex, rather than the direct action of this compound as a specific TET inhibitor. Future in vivo studies should meticulously control for copper content to delineate the true biological effects of this compound.

Experimental Protocols

To aid researchers in designing and interpreting experiments with this compound, detailed protocols for key assays are provided below.

In Vitro TET Enzyme Inhibition Assay (LC-MS/MS)

This method, as described in the study by Weirath et al. (2022), allows for the precise quantification of TET enzyme activity by measuring the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC)[3].

  • Reaction Setup : Incubate the recombinant catalytic domain of TET1 or TET2 with a hemimethylated DNA oligomer substrate in a reaction buffer containing α-ketoglutarate.

  • Inhibitor Addition : Add the desired concentration of this compound (with and without copper supplementation) or a vehicle control (e.g., DMSO).

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • DNA Digestion : Terminate the reaction and enzymatically digest the DNA to single nucleosides.

  • Quantification : Analyze the levels of 5mC and 5hmC using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Cellular 5hmC Dot Blot Assay

This assay provides a semi-quantitative assessment of global 5hmC levels in genomic DNA from cultured cells[3].

  • Cell Treatment : Treat cultured cells (e.g., Hep3B) with this compound (with and without copper) or a vehicle control for a specified duration (e.g., 48 hours).

  • Genomic DNA Extraction : Isolate genomic DNA from the treated cells using a standard DNA extraction kit.

  • DNA Denaturation and Spotting : Denature the DNA and spot serial dilutions onto a nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with an antibody specific for 5hmC.

  • Detection : Use a secondary antibody conjugated to a detectable label (e.g., HRP) and a suitable substrate for visualization and quantification.

Visualizing the Mechanism and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of TET inhibition and a typical experimental workflow.

TET_Inhibition_Pathway cluster_0 TET Enzyme Active Site cluster_1 Inhibition by this compound-Copper Complex 5mC 5-methylcytosine TET TET Enzyme 5mC->TET Binds to active site 5hmC 5-hydroxymethylcytosine TET->5hmC Oxidizes This compound This compound Complex This compound-Cu(II) Complex This compound->Complex Cu(II) Copper(II) Cu(II)->Complex TET_inhibited TET Enzyme (Inhibited) Complex->TET_inhibited Binds to active site TET_inhibited->5hmC Inhibits Oxidation Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_cell Cellular Evaluation cluster_vivo In Vivo Evaluation Start Start: Evaluate this compound Activity In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis Conclusion Conclusion: Re-evaluate this compound's Utility Data_Analysis->Conclusion Pure_B339 Purified this compound TET_Assay TET Enzyme Inhibition Assay (LC-MS/MS) Pure_B339->TET_Assay B339_Cu This compound + Cu(II) B339_Cu->TET_Assay Cell_Treatment Treat Cells: - Pure this compound - this compound + Cu(II) 5hmC_Assay Global 5hmC Quantification (Dot Blot / ELISA) Cell_Treatment->5hmC_Assay Animal_Model Administer to Animal Model Phenotype Observe Phenotypic Changes Animal_Model->Phenotype Molecular_Analysis Molecular Analysis (e.g., 5hmC levels) Animal_Model->Molecular_Analysis

References

Unraveling the Differential Effects of Bobcat339 on TET Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the small molecule Bobcat339 reveals distinct mechanisms of action against the Ten-Eleven Translocation (TET) family of enzymes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's effects on TET1, TET2, and TET3, supported by available experimental data. A critical finding is that the inhibitory activity of this compound against TET1 and TET2 is largely dependent on the presence of contaminating copper(II) (Cu(II)), while its effect on TET3 is mediated through protein degradation, independent of Cu(II).

Quantitative Comparison of this compound's Effect on TET Enzymes

The interaction of this compound with TET1, TET2, and TET3 is not uniform. While it was initially reported as a direct inhibitor of TET1 and TET2, subsequent research has clarified that this inhibition is an artifact of Cu(II) contamination. In contrast, this compound induces the degradation of TET3 protein. The following table summarizes the quantitative data available for the effects of this compound on each TET enzyme.

Target EnzymeReported IC50 (with Cu(II) contamination)Mechanism of ActionNotes
TET1 33 µM[1][2][3][4][5]Inhibition (Cu(II)-dependent)The inhibitory activity of this compound on TET1 is significantly enhanced by the presence of contaminating Cu(II). Pure this compound shows minimal inhibitory activity.[6][7]
TET2 73 µM[1][2][3][4][5]Inhibition (Cu(II)-dependent)Similar to TET1, the reported IC50 value is associated with Cu(II)-contaminated preparations of this compound.[6][7]
TET3 Not ApplicableProtein DegradationThis compound induces the degradation of TET3 protein, leading to decreased TET3 expression. This effect is independent of Cu(II) contamination.[8][9] No direct enzymatic inhibition IC50 has been reported.

Experimental Methodologies

The following are summaries of key experimental protocols used to characterize the effects of this compound on TET enzymes.

In Vitro TET Enzyme Inhibition Assay (LC-ESI-MS/MS)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of TET proteins.

  • Reaction Setup: Recombinant human TET1 or TET2 catalytic domain is incubated with a 5-methylcytosine (B146107) (5mC)-containing DNA duplex substrate.

  • Cofactor Addition: The reaction mixture includes the essential cofactor α-ketoglutarate.

  • Compound Treatment: this compound (with and without Cu(II)) or a vehicle control (e.g., DMSO) is added to the reaction.

  • Incubation: The reaction is incubated at a controlled temperature for various time points (e.g., 5, 20, 60 minutes).

  • Quantification of Products: The formation of 5-hydroxymethylcytosine (B124674) (5hmC) and 5-formylcytosine (B1664653) (5fC) is quantified using isotope dilution High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS).[6]

  • Data Analysis: The percent conversion of 5mC to its oxidized derivatives is calculated and compared between treated and control groups to determine the inhibitory activity.

Cell-Based Assays for TET Activity and Protein Levels

These assays assess the impact of this compound on TET function and expression within a cellular context.

  • Cell Culture: A suitable cell line (e.g., mouse neuronal GT1-7 cells) is cultured under standard conditions.

  • Treatment: Cells are treated with this compound at a specific concentration (e.g., 10 µM) or a vehicle control for a defined period (e.g., 6 hours).

  • Analysis of Protein Levels (Immunoblotting):

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with specific antibodies against TET2 and TET3.

    • A loading control (e.g., GAPDH) is used to ensure equal protein loading.

    • Protein bands are visualized and quantified to determine changes in TET protein levels.[9]

  • Analysis of mRNA Levels (qPCR):

    • Total RNA is extracted from the treated cells.

    • RNA is reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR) is performed using primers specific for Tet2 and Tet3 to measure their mRNA expression levels.[9]

  • Analysis of Global 5hmC Levels (Dot Blot):

    • Genomic DNA is extracted from treated cells.

    • DNA is denatured and spotted onto a nitrocellulose membrane.

    • The membrane is probed with an antibody specific for 5hmC.

    • The signal is detected and quantified to assess changes in global 5hmC levels.

Visualizing the Mechanisms of Action

The following diagrams illustrate the DNA demethylation pathway and the distinct points of intervention by this compound on the TET enzymes, as well as a typical experimental workflow.

DNA_Demethylation_Pathway TET1 TET1 hmC 5-hydroxymethylcytosine (5hmC) TET2 TET2 fC 5-formylcytosine (5fC) TET3 TET3 caC 5-carboxylcytosine (5caC) Degradation Protein Degradation TET3->Degradation mC 5-methylcytosine (5mC) mC->hmC oxidation hmC->fC oxidation fC->caC oxidation C Cytosine caC->C BER Bobcat339_TET12 This compound (+ Cu(II)) Bobcat339_TET12->TET1 Inhibits Bobcat339_TET12->TET2 Inhibits Bobcat339_TET3 This compound Bobcat339_TET3->TET3 Induces

Caption: DNA demethylation pathway and this compound's differential effects on TET enzymes.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis Recombinant_TET Recombinant TET1/TET2 + 5mC DNA Incubation Incubation with this compound (± Cu(II)) Recombinant_TET->Incubation LCMS LC-MS/MS Analysis of 5hmC & 5fC Incubation->LCMS IC50 IC50 Determination LCMS->IC50 Cell_Culture Cell Culture (e.g., Neuronal Cells) Treatment Treatment with this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Protein_Analysis Immunoblot for TET2 & TET3 Harvest->Protein_Analysis RNA_Analysis qPCR for Tet2 & Tet3 mRNA Harvest->RNA_Analysis DNA_Analysis Dot Blot for Global 5hmC Harvest->DNA_Analysis

Caption: Experimental workflow for evaluating this compound's effect on TET enzymes.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Bobcat339

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Bobcat339, a potent and selective cytosine-based inhibitor of TET enzymes. Adherence to these procedures is essential for ensuring laboratory safety and meeting regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the safety profile of this compound. The following personal protective equipment (PPE) and handling precautions are mandatory to minimize exposure and ensure a safe working environment.

Table 1: Personal Protective Equipment and Handling for this compound

ItemSpecificationPurpose
Eye Protection Safety goggles with side-shields.To protect eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.
Body Protection A lab coat, preferably impervious.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.To prevent inhalation of dust or aerosols.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles[1].

1. Waste Identification and Segregation:

  • All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, vials, and gloves[2][3].

  • Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions[4][5].

2. Waste Collection and Containment:

  • Solid Waste: Collect unused solid this compound and contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container[3].

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container with a secure lid[1][2].

  • The use of secondary containment for all liquid hazardous waste is highly recommended[1][6].

3. Labeling of Hazardous Waste:

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[3][6].

  • The label must include the full chemical name ("this compound"), concentration, and the date the waste was first added to the container[3][4]. Chemical formulas or abbreviations are not acceptable[6].

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic[2][4].

  • Ensure that the storage area is cool and away from sources of ignition[7].

5. Disposal of Empty Containers:

  • A chemical container is generally considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains[2].

  • The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste[1][2]. For highly toxic chemicals, the first three rinses should be collected[1].

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste[2][8].

6. Request for Waste Pickup:

  • Once a waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office[1].

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods[1].

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary[9].

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running[9].

  • Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill[9]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean-up: Wearing appropriate PPE, clean the spill area. The collected spill material and cleaning supplies must be disposed of as hazardous waste.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution, collecting the rinsate as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G This compound Disposal Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_collection Collection and Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE B Handle in Ventilated Area A->B C Identify this compound Waste (Solid, Liquid, Contaminated Items) B->C D Segregate from Incompatible Waste C->D E Use Designated, Labeled Hazardous Waste Containers D->E F Solid Waste Container E->F G Liquid Waste Container E->G H Store in Secure, Well-Ventilated Area F->H G->H I Request Pickup by EHS or Certified Vendor H->I J Properly Dispose of Empty, Rinsed Containers I->J K Evacuate and Ventilate L Contain Spill K->L M Clean and Decontaminate L->M N Dispose of Spill Debris as Hazardous Waste M->N N->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining compliance with all relevant regulations.

References

Essential Safety and Handling Guidelines for Bobcat339

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This document provides critical safety and logistical information for the handling of Bobcat339, a cytosine-based TET enzyme inhibitor used in epigenetics and DNA methylation research.[1][2][3] Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

A comprehensive approach to personal protective equipment is mandatory when working with this compound. The following table summarizes the required PPE based on the known hazards of the compound, which include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[4]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety goggles with side-shields or face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[4]
Skin Chemical-resistant gloves (e.g., nitrile) and impervious lab coatTo prevent skin contact which can cause irritation.[4] Contaminated clothing should be removed and washed before reuse.[4]
Respiratory Use in a well-ventilated area or with a suitable respiratorTo avoid inhalation of dust or aerosols which may cause respiratory irritation.[4] Operations should be conducted in a chemical fume hood.
Hands Protective glovesTo prevent direct contact with the skin.[4] Hands should be washed thoroughly after handling.[4]

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Appropriate PPE (see table above)

Procedure:

  • Preparation: Don all required PPE, including a lab coat, safety goggles, and gloves, before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube inside the chemical fume hood to avoid inhalation of the powder.

  • Solubilization: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration.

  • Mixing: Securely cap the tube and vortex until the powder is completely dissolved.

  • Storage: Label the tube clearly with the compound name, concentration, date, and your initials. Store the stock solution at the recommended temperature, typically -20°C, to maintain stability.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips and empty containers, in the designated chemical waste stream.

  • Decontamination: Thoroughly clean the work area, including the balance and fume hood, after the procedure is complete. Wash hands thoroughly before leaving the laboratory.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Bobcat339_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start ppe Don Appropriate PPE start->ppe fume_hood Verify Fume Hood Function ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Segregate Chemical Waste experiment->waste spill Spill Occurs experiment->spill exposure Personal Exposure experiment->exposure decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands stop stop wash_hands->stop End spill_response Follow Spill Protocol spill->spill_response exposure_response Seek Immediate Medical Attention exposure->exposure_response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.